molecular formula C21H21NO4 B557860 Fmoc-cycloleucine CAS No. 117322-30-2

Fmoc-cycloleucine

Número de catálogo: B557860
Número CAS: 117322-30-2
Peso molecular: 351,4 g/mole
Clave InChI: IECZEINPZOFWNU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-cycloleucine is a reagent in the development of selective inhibitors of nuclear hormone receptors.>

Propiedades

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-19(24)21(11-5-6-12-21)22-20(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13H2,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECZEINPZOFWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359656
Record name Fmoc-cycloleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117322-30-2
Record name Fmoc-cycloleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-(9-Fluorenylmethyloxycarbonyl)amino-1-cyclopentane carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Cycloleucine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-cycloleucine (Fmoc-1-aminocyclopentane-1-carboxylic acid) is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique cyclic structure imparts valuable properties to peptides, making it a crucial building block for the synthesis of novel therapeutics and research compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use, and insights into its applications.

Core Properties of this compound

This compound is a white to off-white powder.[1] Key quantitative data regarding its properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₂₁H₂₁NO₄[2]
Molecular Weight 351.4 g/mol [2]
CAS Number 117322-30-2[2]
Melting Point 187 °C (decomposition)[3]
Appearance White to off-white powder[1]
Solubility Soluble in Dimethylformamide (DMF)[3]
Purity ≥ 99% (HPLC)
Storage 2-8°C, inert atmosphere[3]

Spectroscopic Data

While specific spectra are proprietary to manufacturers, the following table summarizes the expected spectroscopic characteristics of this compound based on its structure. This data is crucial for quality control and characterization.

Spectroscopic DataDescription
¹H NMR Expected signals would correspond to the protons of the fluorenylmethoxycarbonyl (Fmoc) group (aromatic and aliphatic protons) and the cyclopentyl ring of the cycloleucine moiety.
¹³C NMR The spectrum would show distinct peaks for the carbonyl carbon of the carboxylic acid, the carbons of the Fmoc group, and the carbons of the cyclopentane ring.
Mass Spectrometry The expected exact mass is 351.1471 g/mol .[2] Common adducts in electrospray ionization (ESI) would be [M+H]⁺, [M+Na]⁺, and [M-H]⁻.

Applications in Peptide Science and Drug Discovery

The incorporation of this compound into peptide sequences offers several advantages, primarily due to the conformational constraints imposed by its cyclic structure.

  • Enhanced Stability and Bioavailability: The cycloleucine residue can protect peptides from enzymatic degradation, thereby increasing their in vivo half-life and bioavailability.[1]

  • Conformational Rigidity: The cyclopentyl ring restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This is particularly valuable in the design of peptides that target specific receptors or enzymes, as a pre-organized conformation can enhance binding affinity and selectivity.

  • Development of Novel Therapeutics: this compound is utilized in the synthesis of a wide range of bioactive peptides, including analogs of peptide hormones like somatostatin and substance P.[4][5] These analogs are investigated for their potential in treating various diseases, including cancer and neurodegenerative disorders.

  • Creation of Cyclic Peptides: The unique structure of this compound facilitates the synthesis of cyclic peptides, which often exhibit improved pharmacological properties compared to their linear counterparts.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in solid-phase peptide synthesis (SPPS).

Protocol 1: Coupling of this compound in SPPS

Due to the steric hindrance of the cycloleucine residue, optimized coupling conditions are often required to ensure efficient peptide bond formation.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • Coupling reagent (e.g., HCTU, HATU, or PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., DMF or NMP)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with fresh 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HCTU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

  • Coupling Reaction: Immediately add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature. For sterically hindered couplings, a double coupling may be necessary. To do this, after the initial coupling, drain the solution, wash with DMF, and repeat the coupling step with a fresh solution of activated this compound.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).

  • Monitoring: The completion of the coupling reaction can be monitored using a Kaiser test. A negative test (yellow beads) indicates that no free primary amines are present.

Protocol 2: Cleavage of a Cycloleucine-Containing Peptide from 2-Chlorotrityl Resin

This protocol is suitable for obtaining a fully protected peptide fragment from a 2-chlorotrityl chloride resin, which is often used when synthesizing peptides for subsequent fragment condensation or cyclization.

Materials:

  • Dried peptide-loaded 2-chlorotrityl resin

  • Cleavage cocktail: Acetic acid/Trifluoroethanol (TFE)/DCM (1:1:8 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Ensure the peptide-resin is thoroughly dried before cleavage.

  • Cleavage: Suspend the resin in half of the cleavage cocktail (approximately 10 mL per gram of resin). Let the mixture stand at room temperature for 30 minutes.

  • Filtration and Washing: Filter the resin and wash it with the remaining cleavage cocktail.

  • Peptide Precipitation: Combine the filtrates and concentrate under reduced pressure to remove the DCM. Add cold diethyl ether to precipitate the protected peptide.

  • Isolation: Collect the precipitated peptide by filtration or centrifugation. Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for solid-phase peptide synthesis incorporating this compound and a conceptual signaling pathway involving a cycloleucine-containing peptide analog.

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 3. Washing (DMF) Deprotection->Washing1 Coupling 4. Coupling (this compound, HCTU, DIPEA) Washing1->Coupling Washing2 5. Washing (DMF, DCM) Coupling->Washing2 Repeat 6. Repeat Cycle for subsequent amino acids Washing2->Repeat Next amino acid Cleavage 7. Cleavage from Resin & Deprotection Washing2->Cleavage Final amino acid Repeat->Deprotection Purification 8. Purification (RP-HPLC) Cleavage->Purification Analysis 9. Analysis (Mass Spectrometry) Purification->Analysis

Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

Signaling_Pathway cluster_cell Target Cell Receptor GPCR (e.g., Somatostatin Receptor) G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Inhibits Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Decreases Cellular_Response Cellular Response (e.g., Inhibition of Hormone Release) Second_Messenger->Cellular_Response Leads to Peptide Cycloleucine-Containing Somatostatin Analog Peptide->Receptor Binds

Conceptual Signaling Pathway of a Cycloleucine-Containing Somatostatin Analog.

References

An In-depth Technical Guide to Fmoc-cycloleucine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of N-(9-fluorenylmethoxycarbonyl)-cycloleucine (Fmoc-cycloleucine), a key building block in peptide synthesis and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, structure, and applications, along with relevant experimental protocols.

Core Properties of this compound

This compound is a derivative of the non-proteinogenic amino acid cycloleucine, where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1] This protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), as it can be selectively removed under mild basic conditions, leaving acid-labile side-chain protecting groups intact.[2] The unique cyclic structure of the cycloleucine residue introduces conformational constraints into peptide backbones, which can enhance metabolic stability and receptor-binding affinity.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

PropertyValueSource
Chemical Formula C₂₁H₂₁NO₄[3][4][5]
Molecular Weight 351.4 g/mol [1][3][4]
CAS Number 117322-30-2[1][4]
Appearance White to off-white powder[1]
Melting Point 182 - 191 °C[1]
Purity (HPLC) ≥94-99%[1]
IUPAC Name 1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid[3]
SMILES C1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24[3][6][7]

Chemical Structure

The chemical structure of this compound consists of a central cyclopentane ring bonded to both a carboxylic acid group and an Fmoc-protected amino group.

Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound would be displayed here in a real document)

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 1-aminocyclopentanecarboxylic acid and 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu).[8]

Materials:

  • 1-aminocyclopentanecarboxylic acid

  • 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile

  • Water

  • 2N Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a suitable reaction vessel, dissolve 1-aminocyclopentanecarboxylic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of acetonitrile and water.

  • To this stirring solution, add Fmoc-OSu (1.2 eq).

  • Allow the reaction mixture to stir overnight at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the majority of the solvent by distillation under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to 2 using 2N HCl.

  • Extract the product with dichloromethane (3x volumes).

  • Combine the organic phases, wash with saturated saline solution, and dry over anhydrous sodium sulfate.

  • Concentrate the dried organic phase under reduced pressure to yield the crude product.

  • Purify the crude residue by silica gel flash column chromatography using a petroleum ether/ethyl acetate (20:1) gradient to obtain pure this compound as a white solid.[8]

Fmoc-Solid Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating this compound into a peptide chain using manual Fmoc-SPPS.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

  • This compound

  • Coupling reagent (e.g., HCTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA or Collidine)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

Step 1: Resin Preparation

  • Place the desired amount of resin in the synthesis vessel.

  • Swell the resin in DMF for at least 1 hour.[9]

  • Wash the resin with DMF (3x).

Step 2: Fmoc Deprotection

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 5-10 minutes.[9]

  • Drain the solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

Step 3: Amino Acid Coupling

  • In a separate vial, dissolve this compound (3-5 eq) and the coupling reagent (e.g., HCTU, 3-5 eq) in DMF.

  • Add the base (e.g., DIPEA, 6-10 eq) to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours, or until a Kaiser test indicates the absence of free primary amines.[2]

  • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Step 4: Chain Elongation

  • Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

Step 5: Cleavage and Final Deprotection

  • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed using a cleavage cocktail appropriate for the resin and peptide sequence.

Visualizations

Workflow for Fmoc Deprotection in SPPS

The following diagram illustrates the key steps involved in the removal of the Fmoc protecting group from a resin-bound amino acid during solid-phase peptide synthesis.

Fmoc_Deprotection_Workflow start Start: Fmoc-AA-Resin swell Resin Swelling in DMF start->swell wash1 DMF Wash swell->wash1 deprotection Add 20% Piperidine in DMF wash1->deprotection agitate Agitate (5-10 min) deprotection->agitate drain Drain Solution agitate->drain repeat_deprotection Repeat Piperidine Tx drain->repeat_deprotection wash2 Thorough DMF Wash (5-7x) repeat_deprotection->wash2 end End: Free Amine on Resin (Ready for Coupling) wash2->end

Caption: Fmoc deprotection workflow in solid-phase peptide synthesis.

References

Fmoc-Cycloleucine (CAS: 117322-30-2): A Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-α-Fmoc-cycloleucine (Fmoc-1-amino-1-cyclopentanecarboxylic acid), a crucial building block in modern peptide chemistry. Its unique structural properties offer significant advantages in the design and synthesis of novel peptides with enhanced stability and conformational constraints. This guide consolidates key data, experimental protocols, and applications to support its effective use in research and drug development.

Core Compound Data

Fmoc-cycloleucine is a derivative of the non-proteinogenic amino acid cycloleucine, featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amino group. This makes it ideally suited for solid-phase peptide synthesis (SPPS).

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 117322-30-2[1][2][3]
Molecular Formula C₂₁H₂₁NO₄[1][2][3][4]
Molecular Weight 351.4 g/mol [1][2][3][5][6]
Appearance White to off-white powder/crystalline powder[1][2][7][8]
Melting Point 182 - 191 °C[1][2][9][10]
Boiling Point (Predicted) 579.4 °C[4][9][10]
Density (Predicted) 1.327 g/cm³[4][10]
Purity ≥94% to ≥99% (HPLC)[2]
Solubility Soluble in Dimethylformamide (DMF)[10]
Identification and Synonyms
IdentifierValue
IUPAC Name 1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
Synonyms Fmoc-1-aminocyclopentane-1-carboxylic acid, Fmoc-Ac5c-OH, 1-(Fmoc-amino)-cyclopentanecarboxylic acid

Applications in Research and Drug Development

This compound is a versatile reagent with several key applications:

  • Peptide Synthesis : It serves as a fundamental building block in solid-phase peptide synthesis (SPPS) for creating complex peptides.[2]

  • Drug Development : The incorporation of cycloleucine into peptide structures can enhance their stability and bioavailability, making it valuable in the development of novel therapeutics.[2] It is specifically noted as a reagent in the development of selective inhibitors for nuclear hormone receptors.[3][7][10]

  • Conformational Constraint : The cyclopentane ring structure introduces conformational rigidity into the peptide backbone. This is particularly useful for synthesizing cyclic peptides and for studying structure-activity relationships (SAR).[2]

  • Biomaterials and Bioconjugation : It is employed in the design of advanced biomaterials and for attaching biomolecules to surfaces for applications like targeted drug delivery.[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in peptide synthesis are outlined below.

Synthesis of this compound

This protocol describes the synthesis of this compound from 1-aminocyclopentanecarboxylic acid and Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).[7][10]

Materials:

  • 1-aminocyclopentanecarboxylic acid (Cycloleucine)

  • Fmoc-OSu (9-fluorenylmethyl-N-succinimidyl carbonate)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile

  • Water

  • 2N Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Saturated saline solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate

Procedure:

  • In a suitable reaction vessel, dissolve 1-aminocyclopentanecarboxylic acid (1.0 g, 7.8 mmol) and sodium bicarbonate (1.63 g, 19.4 mmol) in a 1:1 mixture of acetonitrile and water (100 mL).

  • To this solution, add Fmoc-OSu (3.13 g, 9.3 mmol).

  • Stir the reaction mixture overnight at room temperature.

  • Remove the bulk of the solvent via distillation under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to 2 using 2N HCl.

  • Extract the product into dichloromethane (DCM).

  • Combine the organic phases and wash with saturated saline.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a petroleum ether/ethyl acetate (20:1) gradient to yield the final product as a white solid.

Synthesis_of_Fmoc_Cycloleucine cluster_reactants Reactants cluster_process Process cluster_product Product A Cycloleucine P1 Mix & Stir Overnight A->P1 B Fmoc-OSu B->P1 C NaHCO₃ C->P1 D Acetonitrile/Water D->P1 P2 Solvent Removal P1->P2 P3 Acidification (pH 2) P2->P3 P4 Extraction (DCM) P3->P4 P5 Drying & Concentration P4->P5 P6 Purification (Column Chromatography) P5->P6 Z This compound P6->Z

Caption: Workflow for the chemical synthesis of this compound.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This section outlines the fundamental steps for incorporating this compound into a peptide chain using a manual or automated synthesizer.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Wang or 2-chlorotrityl chloride resin) in DMF for at least 10-30 minutes in a reaction vessel.[11]

  • Wash the resin multiple times with DMF to remove any impurities.[11]

2. First Amino Acid Loading (if applicable):

  • Dissolve the first Fmoc-protected amino acid in DMF or DCM.

  • Add the amino acid solution to the swollen resin.

  • Add a base such as N,N-diisopropylethylamine (DIEA) and agitate the mixture for 30-60 minutes.[11]

  • Cap any unreacted sites on the resin using a capping mixture (e.g., DCM:MeOH:DIEA).[11]

3. Iterative Peptide Elongation Cycle:

This cycle is repeated for each amino acid, including this compound, to be added to the peptide chain.

SPPS_Cycle Start Start (Resin-AA) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Washing Steps (DMF) Deprotection->Wash1 Coupling 3. Coupling (this compound, Activator, Base) Wash1->Coupling Wash2 4. Washing Steps (DMF) Coupling->Wash2 End End (Resin-AA-Cyc) Wash2->End Repeat Cycle for next AA

Caption: Iterative cycle for peptide elongation using Fmoc-chemistry in SPPS.

  • Step 1: Fmoc-Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with a 20% solution of piperidine in DMF for approximately 20-30 minutes.[11]

  • Step 2: Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.

  • Step 3: Amino Acid Coupling:

    • Dissolve this compound (typically 2-4 equivalents) and an activating agent (e.g., HOBt/DIC or HATU) in DMF.

    • Add a base (e.g., DIEA or collidine) to the mixture.

    • Add the activated this compound solution to the resin and agitate for 1-2 hours. The reaction progress can be monitored using a qualitative ninhydrin test.

  • Step 4: Washing: Wash the resin with DMF to remove excess reagents.

4. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled, the N-terminal Fmoc group is removed.

  • The peptide is cleaved from the resin and all side-chain protecting groups are simultaneously removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane).

Safety and Handling

This compound requires careful handling in a laboratory setting.

Hazard Identification
Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

References:[4][12]

Recommended Safety Precautions
  • Engineering Controls : Use in a well-ventilated area, preferably in a chemical fume hood.[1][13]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.[1]

    • Skin Protection : Handle with chemically resistant gloves. Inspect gloves before use.[1]

    • Respiratory Protection : For operations generating dust, use a NIOSH-approved N95 or P1 dust mask.[1]

  • Storage : Store in a tightly closed container in a dry, well-ventilated place.[1][13] Recommended storage temperature is between 2-8°C or at -20°C.[1][2][3][10] The material is noted to be hygroscopic.[13]

Logical Relationships in Peptide Design

The decision to incorporate this compound into a peptide sequence is often driven by specific design goals. The following diagram illustrates the logical flow leading to its use.

Design_Logic cluster_properties Desired Properties Goal Peptide Design Goal P1 Increase Proteolytic Stability Goal->P1 P2 Introduce Conformational Constraint Goal->P2 P3 Modulate Bioavailability Goal->P3 P4 Explore Structure-Activity Relationship (SAR) Goal->P4 Decision Incorporate Non-Proteinogenic Amino Acid P1->Decision P2->Decision P3->Decision P4->Decision Choice Select this compound Decision->Choice Due to unique cyclopentane structure Outcome Synthesize Novel Peptide with Enhanced Properties Choice->Outcome

Caption: Decision-making flowchart for using this compound in peptide design.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-cycloleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-(9-Fluorenylmethoxycarbonyl)-cycloleucine (Fmoc-cycloleucine), a crucial building block in peptide synthesis, particularly for the creation of conformationally constrained peptides and peptidomimetics. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams to ensure clarity and reproducibility in a research and development setting.

Introduction

This compound, also known as Fmoc-1-aminocyclopentanecarboxylic acid, is a derivative of the non-proteinogenic amino acid cycloleucine. The introduction of the Fmoc protecting group on the amino function allows for its application in standard solid-phase peptide synthesis (SPPS) protocols. The cyclic nature of the cycloleucine residue imparts conformational rigidity to peptide backbones, a desirable feature in drug design for enhancing metabolic stability, receptor affinity, and selectivity.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of cycloleucine (1-aminocyclopentanecarboxylic acid) with an activated Fmoc reagent, such as 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu). This reaction is generally performed in a basic aqueous-organic solvent mixture to facilitate the nucleophilic attack of the amino group on the Fmoc-OSu.

Synthesis Workflow

The overall process for the synthesis of this compound can be visualized as a three-stage workflow: Reaction, Work-up, and Purification.

Synthesis_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Dissolve Cycloleucine and NaHCO3 in Water C Mix and Stir (Room Temperature, Overnight) A->C B Dissolve Fmoc-OSu in Acetonitrile B->C D Remove Acetonitrile (Reduced Pressure) C->D E Acidify with HCl to pH 2 D->E F Extract with Dichloromethane E->F G Wash with Brine, Dry over Na2SO4 F->G H Concentrate the Organic Phase G->H I Purify by Column Chromatography or Recrystallization H->I J Dry to Yield Pure This compound I->J

Figure 1: Synthesis Workflow for this compound.
Experimental Protocol: Synthesis

This protocol details the synthesis of this compound from 1-aminocyclopentanecarboxylic acid and Fmoc-OSu.

Materials:

  • 1-Aminocyclopentanecarboxylic acid (Cycloleucine)

  • 9-Fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • 2N Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • To a solution of 1-aminocyclopentanecarboxylic acid (1.0 g, 7.74 mmol) and sodium bicarbonate (1.63 g, 19.4 mmol) in a 1:1 mixture of acetonitrile and water (100 mL), add Fmoc-OSu (3.13 g, 9.3 mmol).

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Remove the acetonitrile from the reaction mixture by distillation under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to 2 by the slow addition of 2N HCl, which will cause a white precipitate to form.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated brine (2 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of this compound

The crude this compound can be purified by either silica gel column chromatography or recrystallization to achieve the high purity required for peptide synthesis.

Purification Workflow

The purification process involves the initial isolation of the crude product followed by a purification step to remove unreacted starting materials and byproducts.

Purification_Workflow cluster_0 Crude Product cluster_1 Purification Options cluster_2 Final Product A Concentrated Residue from Work-up B Column Chromatography (Silica Gel) A->B C Recrystallization (e.g., Ethanol/Water or Ethyl Acetate/Hexane) A->C D Pure this compound B->D C->D

Figure 2: Purification Workflow for this compound.
Experimental Protocol: Purification

Method A: Silica Gel Column Chromatography

  • Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in petroleum ether (e.g., starting from 20:1 petroleum ether/ethyl acetate).

  • Dissolve the crude this compound in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Method B: Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate).

  • Slowly add a solvent in which it is poorly soluble (e.g., water or hexane) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold, poor solvent.

  • Dry the crystals under vacuum to a constant weight. A typical yield for the Fmoc protection of amino acids is over 90%.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Mass (g)
CycloleucineC₆H₁₁NO₂129.167.741.0
Fmoc-OSuC₁₉H₁₅NO₅337.339.33.13
Sodium BicarbonateNaHCO₃84.0119.41.63
This compound (Product) C₂₁H₂₁NO₄ 351.40 - -

Table 2: Physical and Analytical Data of this compound

ParameterValueMethod/Conditions
Yield > 90% (Typical)Based on general Fmoc protection reactions.
Purity ≥ 99%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Melting Point 182 - 191 °C[1]Capillary method.
Appearance White to off-white powder[1]Visual inspection.
Solubility Soluble in Dimethylformamide (DMF)-
Storage 2-8 °C, Inert atmosphere-

Table 3: Representative HPLC Conditions for Purity Analysis of Fmoc-Amino Acids

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Linear gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes)
Flow Rate 1.0 mL/min
Detection UV at 265 nm (for the Fmoc group) and/or 214 nm (for the peptide bond)
Column Temperature Ambient or controlled (e.g., 40 °C)

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. The presented protocols and data are intended to assist researchers and professionals in the efficient and reproducible production of this valuable building block for advanced peptide synthesis and drug discovery applications. Adherence to these methodologies will facilitate the generation of high-purity this compound, a critical factor for the successful synthesis of complex peptide-based molecules.

References

Solubility Characteristics of Fmoc-Cycloleucine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-cycloleucine (N-α-(9-Fluorenylmethoxycarbonyl)-cycloleucine), a critical building block in solid-phase peptide synthesis (SPPS). An understanding of its solubility is essential for optimizing peptide coupling reactions, ensuring high purity and yield of synthetic peptides, and developing effective drug formulations. This document compiles available solubility information, provides detailed experimental protocols for determining solubility, and presents a visual workflow to guide researchers.

Core Principles of Fmoc-Amino Acid Solubility

The solubility of Fmoc-protected amino acids is primarily dictated by the interplay between the large, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain. The Fmoc group generally imparts good solubility in a range of organic solvents. However, the unique cyclic and non-polar nature of the cycloleucine side chain also significantly influences its solubility profile.

Quantitative and Qualitative Solubility Data

Table 1: Summary of this compound Solubility

SolventAbbreviationChemical ClassQuantitative Solubility (mg/mL)Qualitative SolubilityKey Considerations
DimethylformamideDMFPolar AproticNot PublishedSoluble[1][2]Standard solvent for SPPS; expected to be a good solvent for this compound.
DichloromethaneDCMChlorinatedNot PublishedLikely LimitedOften used for washing steps in SPPS where high solubility is not required.
MethanolMeOHPolar ProticNot PublishedLikely LimitedPolarity and hydrogen bonding capacity may limit solubility.
WaterH₂OAqueousNot PublishedLikely InsolubleThe hydrophobic nature of the Fmoc group and cycloleucine side chain suggest very low aqueous solubility. For similar compounds like Fmoc-L-Isoleucine, it is reported to be slightly soluble in water[3].
AcetonitrileACNPolar AproticNot PublishedLikely Limited to ModerateMay be used in purification, but its solvating power for Fmoc-amino acids can be lower than DMF.
TetrahydrofuranTHFPolar AproticNot PublishedLikely Limited to ModerateUsed in some SPPS protocols, but may not be as effective as DMF for dissolving this compound.

Based on the behavior of other Fmoc-protected amino acids, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis, such as N-Methyl-2-pyrrolidone (NMP) and Dimethyl Sulfoxide (DMSO)[4]. However, empirical determination is necessary for precise measurements. For the related compound Fmoc-L-Isoleucine, it is noted to be soluble in acid and alkaline salt solutions, suggesting that the solubility of this compound may also be pH-dependent[3].

Experimental Protocols

For researchers requiring precise solubility data for their specific applications, the shake-flask method is the gold standard for determining equilibrium solubility[4][5]. The following protocol provides a detailed methodology for this determination.

Objective

To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials
  • This compound (high purity)

  • Solvents of interest (analytical grade)

  • Analytical balance

  • Sealable glass vials

  • Thermostatically controlled orbital shaker

  • Centrifuge

  • Syringes and syringe filters (0.2 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of this compound in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

    • Record the exact weight of the added this compound.

    • Add a known volume of the solvent to the vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the minimum time required to reach a stable concentration.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

  • Sample Extraction and Preparation for Analysis:

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.2 µm syringe filter into a clean vial to remove any remaining particulate matter.

    • Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification:

    • Analyze the standard solutions and the diluted sample by HPLC. A reverse-phase C18 column is typically used, with UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm).

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the diluted sample.

  • Data Analysis:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

G Workflow for Equilibrium Solubility Determination of this compound cluster_exp Experiment cluster_analysis Analysis prep_standards Prepare Standard Solutions hplc_analysis HPLC Analysis: Analyze standards and sample prep_standards->hplc_analysis prep_slurry Prepare Slurry: Add excess this compound to solvent equilibration Equilibration: Agitate at constant temperature (24-48h) prep_slurry->equilibration phase_sep Phase Separation: Centrifuge to pellet excess solid equilibration->phase_sep extraction Sample Extraction: Filter supernatant phase_sep->extraction extraction->hplc_analysis calibration Generate Calibration Curve hplc_analysis->calibration calculation Calculate Solubility calibration->calculation

Caption: Experimental workflow for determining the equilibrium solubility.

References

An In-Depth Technical Guide to the NMR and HPLC Data Analysis of Fmoc-Cycloleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Fmoc-cycloleucine, a non-proteinogenic amino acid, is a valuable building block in contemporary peptide synthesis and drug discovery.[1][2] Its unique cyclic structure imparts conformational constraints on peptides, influencing their secondary structure and enhancing their stability and bioavailability.[1] Rigorous analytical characterization of this compound is paramount to ensure the integrity and purity of synthesized peptides. This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analysis of this compound, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of this compound in Peptide Chemistry

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the sequential addition of amino acids to a growing peptide chain.[3] The introduction of conformationally restricted amino acids like cycloleucine into peptide sequences is a key strategy for designing peptides with enhanced biological activity and therapeutic potential. The cyclopentyl ring of cycloleucine restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to more defined secondary structures. This structural pre-organization can enhance receptor binding affinity and improve resistance to enzymatic degradation.

Given its critical role, the unambiguous identification and purity assessment of this compound are essential first steps in any synthetic peptide endeavor. This guide will delve into the two primary analytical techniques employed for this purpose: NMR spectroscopy for structural elucidation and HPLC for purity and enantiomeric excess determination.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural verification of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are employed to confirm the presence and integrity of both the Fmoc protecting group and the cycloleucine moiety.

Principles of NMR Analysis for this compound

¹H NMR spectroscopy provides information on the number and types of protons in a molecule and their connectivity. The chemical shift (δ) of a proton is influenced by its local electronic environment. ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The combination of these two techniques allows for a complete structural assignment.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale
Fmoc Group
Aromatic Protons7.8-7.3 (8H, m)144-120 (aromatic carbons)The eight aromatic protons of the fluorenyl group typically appear as a complex multiplet in this region.
CH4.2-4.4 (1H, t)~47The methine proton of the fluorenyl group, adjacent to the oxygen, appears as a triplet.
CH₂4.5-4.7 (2H, d)~67The methylene protons adjacent to the oxygen of the carbamate appear as a doublet.
Cycloleucine Moiety
NH Proton~5.0 (1H, s)N/AThe amide proton signal can be broad and its chemical shift is solvent-dependent.
Cyclopentyl Protons1.5-2.0 (8H, m)~35 (β-carbons), ~24 (γ-carbons)The eight protons of the cyclopentyl ring will appear as a complex multiplet.
Quaternary CarbonN/A~60The α-carbon of cycloleucine is a quaternary carbon and will not have an attached proton.
Carboxyl CarbonN/A~175The carboxylic acid carbon is typically observed in this downfield region.

Note: Chemical shifts are predictions and may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Data Acquisition

2.3.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

2.3.2. NMR Spectrometer Setup and Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

cluster_0 NMR Workflow SamplePrep Sample Preparation (5-10 mg in deuterated solvent) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->NMR_Acquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->DataProcessing StructureVerification Structure Verification (Compare to Predicted Shifts) DataProcessing->StructureVerification

Caption: Workflow for NMR analysis of this compound.

Purity and Chiral Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity and, critically for amino acids, the enantiomeric excess of raw materials used in peptide synthesis.[8][9] For this compound, two distinct HPLC methods are required: a reversed-phase method for purity analysis and a chiral method for determining the enantiomeric purity.

Principles of HPLC Analysis

Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.

Chiral HPLC: This method separates enantiomers, which have identical physical properties in an achiral environment.[3] This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of Fmoc-amino acids.[3][10]

Experimental Protocol: Purity Analysis by RP-HPLC

This method is designed to separate this compound from any potential impurities, such as by-products from the synthesis or degradation products.

3.2.1. Materials and Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Solvent: Acetonitrile/Water (1:1, v/v)

3.2.2. Procedure

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 265 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 30% B (re-equilibration)

  • Data Analysis: Inject the prepared sample. The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A typical purity specification for high-quality this compound is ≥99%.[1]

cluster_1 RP-HPLC Purity Analysis Workflow SamplePrep_HPLC Sample Preparation (1 mg/mL in ACN/Water) HPLC_Analysis RP-HPLC Analysis (C18 Column, Gradient Elution) SamplePrep_HPLC->HPLC_Analysis UV_Detection UV Detection (265 nm) HPLC_Analysis->UV_Detection Purity_Calculation Purity Calculation (Peak Area %) UV_Detection->Purity_Calculation

Caption: Workflow for RP-HPLC purity analysis.

Experimental Protocol: Chiral Analysis by HPLC

This method is crucial for ensuring that the this compound has not undergone racemization and is of the desired enantiomeric form (typically the L-enantiomer for incorporation into biologically active peptides).

3.3.1. Materials and Instrumentation

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based, such as Lux Cellulose-2 or CHIRALPAK IA)[3][11]

  • Mobile Phase: A mixture of hexane/isopropanol or a reversed-phase mobile phase, depending on the column manufacturer's recommendation. A common mobile phase for polysaccharide CSPs is a mixture of an alkane (like hexane or heptane) with an alcohol modifier (like ethanol or isopropanol) and an acidic additive (like TFA).

3.3.2. Procedure

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase or a compatible solvent.

  • HPLC Conditions:

    • Flow Rate: 0.5-1.0 mL/min (as per column specifications)

    • Column Temperature: 25°C

    • Detection Wavelength: 265 nm

    • Injection Volume: 5-10 µL

    • Mobile Phase Composition: Isocratic elution is often used for chiral separations. The exact ratio of solvents will need to be optimized to achieve baseline separation of the enantiomers. A starting point could be 90:10 (v/v) Hexane:Isopropanol with 0.1% TFA.

  • Data Analysis: Inject a racemic standard of this compound to determine the retention times of both enantiomers. Then, inject the sample of interest. The enantiomeric excess (% ee) is calculated using the following formula:

    % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

    For use in peptide synthesis, the enantiomeric excess should be >99%.[3]

Conclusion: Ensuring Quality and Integrity in Peptide Synthesis

The robust analytical characterization of this compound through NMR and HPLC is a non-negotiable step in the synthesis of high-quality peptides for research and therapeutic development. NMR spectroscopy provides the definitive structural confirmation, while a combination of reversed-phase and chiral HPLC ensures the chemical and enantiomeric purity of this critical building block. By adhering to the principles and protocols outlined in this guide, researchers can proceed with confidence in the integrity of their starting materials, ultimately leading to more reliable and reproducible scientific outcomes.

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as the preeminent choice for the temporary protection of α-amino groups in Solid-Phase Peptide Synthesis (SPPS). Its widespread adoption is a testament to its unique chemical properties that allow for a mild, efficient, and highly automatable process for constructing peptide chains with high fidelity.

This in-depth technical guide explores the core function of the Fmoc protecting group, detailing its chemical mechanism, application in SPPS, and the critical experimental parameters that ensure the synthesis of high-purity peptides for research, diagnostics, and therapeutic development.

The Chemical Foundation of Fmoc Protection

The Fmoc group is a base-labile protecting group, a characteristic that is central to its utility in SPPS.[1] Its structure, featuring a fluorene ring system linked to the amino group via a methoxycarbonyl bridge, confers stability under the acidic conditions used to cleave side-chain protecting groups, while allowing for its selective removal under mild basic conditions.[2][3] This orthogonality is the hallmark of the Fmoc/tBu (tert-butyl) protection strategy, which enables the selective deprotection of the α-amino group without disturbing the acid-labile side-chain protecting groups.[1][4]

The introduction of the Fmoc group onto the α-amino group of an amino acid is typically achieved by reaction with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][3]

The Mechanism of Fmoc Deprotection: A Base-Catalyzed Elimination

The removal of the Fmoc group is a critical step in the iterative cycle of peptide chain elongation and proceeds via a base-catalyzed β-elimination mechanism.[5] The most commonly used reagent for this purpose is a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7]

The process unfolds in two key steps:

  • Proton Abstraction: A base, typically piperidine, abstracts the acidic proton from the C9 carbon of the fluorenyl ring.[7]

  • β-Elimination: This abstraction initiates a β-elimination reaction, leading to the formation of a reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide, liberating the N-terminal amine of the peptide.[7]

The excess piperidine in the reaction mixture then acts as a scavenger, trapping the electrophilic DBF to form a stable adduct.[7] This prevents DBF from reacting with the newly deprotected amine, which would otherwise lead to chain termination.[7] The formation of this adduct is also advantageous for monitoring the reaction, as it has a strong UV absorbance at approximately 301 nm.[1][7]

Fmoc_Deprotection_Mechanism Mechanism of Fmoc Deprotection by Piperidine cluster_intermediates Intermediates Fmoc_Peptide Fmoc-NH-Peptide Carbanion Fluorenyl Carbanion Fmoc_Peptide->Carbanion Proton Abstraction Piperidine Piperidine DBF_Adduct DBF-Piperidine Adduct DBF Dibenzofulvene (DBF) Carbanion->DBF β-Elimination Deprotected_Peptide H2N-Peptide CO2 CO2 DBF->DBF_Adduct Adduct Formation

Mechanism of Fmoc deprotection by piperidine.

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-based SPPS is a cyclical process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[3][8] This approach simplifies the purification of intermediates, as reagents and byproducts are removed by simple filtration and washing.[8]

The core cycle of Fmoc SPPS consists of the following steps:

  • Resin Swelling: The resin is swelled in a suitable solvent, such as DMF, to make the reactive sites accessible.[8][9]

  • Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a solution of 20% piperidine in DMF.[3][8]

  • Washing: The resin is thoroughly washed to remove excess piperidine and the DBF-piperidine adduct.[3]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain.[3]

  • Washing: The resin is washed to remove unreacted reagents and byproducts.[10]

This cycle is repeated until the desired peptide sequence is assembled.

SPPS_Workflow Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage and Deprotection (TFA) Repeat->Cleavage Synthesis Complete End Purified Peptide Cleavage->End

The cyclical workflow of Fmoc-based SPPS.

Quantitative Data in Fmoc SPPS

The efficiency of Fmoc SPPS is influenced by several factors, including the choice of reagents, reaction times, and the specific peptide sequence. The following tables summarize key quantitative data for common protocols.

ParameterReagent/ConditionTypical Value/RangeReference(s)
Fmoc Deprotection
Standard Reagent20% Piperidine in DMF5-10 minutes (repeated once)[8]
Alternative Reagent1-5% DBU in DMFMore reactive than piperidine[10]
Half-life of Fmoc20% Piperidine in DMF~6 seconds[11]
Amino Acid Coupling
Coupling ReagentsHBTU, HATU, HCTU3-5 equivalents[8][12]
Coupling TimeStandard Amino Acids30-60 minutes[6]
Coupling TimeHindered Amino AcidsCan be longer, may require double coupling[13]
Coupling YieldPer cycle>99%[2][]
Final Cleavage
Cleavage ReagentTFA-based cocktails2-3 hours[6][8]

Table 1: Summary of Common Quantitative Parameters in Fmoc SPPS.

Experimental Protocols

Detailed and validated protocols are essential for reproducible and high-yield peptide synthesis.

Protocol 1: Standard Fmoc Deprotection
  • Swell the peptide-resin in DMF for 30-60 minutes.[7]

  • Drain the DMF and add a solution of 20% (v/v) piperidine in DMF (approximately 10 mL per gram of resin).[7][8]

  • Agitate the mixture for 5-10 minutes at room temperature.[8]

  • Drain the deprotection solution.[8]

  • Repeat steps 2-4 to ensure complete deprotection.[8]

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the DBF-piperidine adduct.[7]

Protocol 2: Amino Acid Coupling using HATU
  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.[8]

  • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.[8]

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.[8]

  • Agitate the mixture for 30-60 minutes at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol 3: Monitoring Fmoc Deprotection by UV Spectroscopy
  • Collect the filtrate from the two deprotection steps.[1]

  • Dilute a known volume of the combined filtrate with a suitable solvent (e.g., DMF).

  • Measure the absorbance of the diluted solution at approximately 301 nm using a UV-Vis spectrophotometer.[7]

  • The concentration of the DBF-piperidine adduct, and thus the extent of Fmoc removal, can be calculated using the Beer-Lambert law.

Advantages of the Fmoc Strategy

The Fmoc strategy offers several significant advantages over the older Boc (tert-butyloxycarbonyl) methodology, which has led to its widespread adoption:

  • Mild Deprotection Conditions: The use of a weak base like piperidine for Fmoc removal preserves the integrity of acid-sensitive amino acid side chains and linkers to the solid support.[3][15]

  • Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-lability of the commonly used side-chain protecting groups, preventing their premature removal.[2][15]

  • Automation: The mild reaction conditions and simple wash steps are highly amenable to automated peptide synthesizers.[2][15]

  • Safety: The Fmoc strategy avoids the use of hazardous reagents like liquid hydrogen fluoride (HF), which is required for the final cleavage in Boc SPPS.[15]

Fmoc_vs_Boc Comparison of Fmoc and Boc Strategies in SPPS cluster_Fmoc Fmoc Characteristics cluster_Boc Boc Characteristics Fmoc Fmoc Strategy Fmoc_Deprotection Nα-Deprotection: Mild Base (Piperidine) Boc Boc Strategy Boc_Deprotection Nα-Deprotection: Strong Acid (TFA) Fmoc_SideChain Side-Chain Protection: Acid-Labile (tBu, Trt) Fmoc_Deprotection->Fmoc_SideChain Fmoc_Cleavage Final Cleavage: Strong Acid (TFA) Fmoc_SideChain->Fmoc_Cleavage Fmoc_Orthogonality High Degree of Orthogonality Fmoc_Cleavage->Fmoc_Orthogonality Boc_SideChain Side-Chain Protection: Acid-Labile (Benzyl-based) Boc_Deprotection->Boc_SideChain Boc_Cleavage Final Cleavage: Very Strong Acid (HF) Boc_SideChain->Boc_Cleavage Boc_Orthogonality Partial Orthogonality Boc_Cleavage->Boc_Orthogonality

Key differences between the Fmoc and Boc SPPS strategies.

Potential Side Reactions and Mitigation

Despite its robustness, Fmoc chemistry is not without potential side reactions that can impact the purity and yield of the final peptide. Aspartimide formation, particularly in sequences containing Asp-Gly or Asp-Asn motifs, can occur under the basic conditions of Fmoc deprotection.[4] Racemization of sensitive amino acids like histidine and cysteine can also be a concern.[4] Careful selection of coupling reagents, additives, and modified amino acid derivatives can help to minimize these side reactions.

Conclusion

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis.[1] Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine synthesis of complex peptides, including those with sensitive modifications.[1][15] The amenability of Fmoc chemistry to automation has further revolutionized the field, making custom peptides readily accessible for a wide range of applications in research, diagnostics, and therapeutics.[1][2] A thorough understanding of the chemical principles and experimental parameters outlined in this guide is essential for any scientist or researcher aiming to leverage the power of Fmoc SPPS.

References

An In-depth Technical Guide to the Introduction of Unnatural Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (Uaas) into peptides is a transformative strategy in medicinal chemistry and drug discovery. By moving beyond the canonical 20 amino acids, researchers can systematically enhance the therapeutic properties of peptides, addressing inherent limitations such as poor stability, low bioavailability, and rapid in vivo clearance. This guide provides a comprehensive overview of the core principles, experimental methodologies, and strategic considerations for utilizing Uaas in peptide design.

Rationale for Incorporating Unnatural Amino Acids

The introduction of Uaas offers a powerful toolkit to modulate the physicochemical and pharmacological properties of peptides. Key advantages include:

  • Enhanced Proteolytic Stability: Natural peptides are susceptible to rapid degradation by proteases. Introducing Uaas, such as D-amino acids, N-methylated amino acids, or other sterically hindering residues, can block protease recognition and cleavage, significantly extending the peptide's half-life.[1][2]

  • Improved Pharmacokinetic Profile: Uaas can be designed to enhance binding to serum proteins like albumin, reducing renal clearance and prolonging circulation time. This leads to a more favorable pharmacokinetic profile and potentially less frequent dosing.

  • Increased Potency and Selectivity: The novel side chains of Uaas can introduce new interactions with biological targets, leading to higher binding affinity and improved selectivity for the desired receptor or enzyme.[2]

  • Conformational Control: Uaas can be used to induce or stabilize specific secondary structures, such as α-helices or β-turns. This conformational constraint can lock the peptide into its bioactive conformation, enhancing its potency.

Quantitative Impact of Unnatural Amino Acids on Peptide Properties

The benefits of incorporating Uaas can be quantified through various in vitro and in vivo studies. The following tables summarize the impact of specific Uaa substitutions on peptide stability and potency.

Table 1: Enhancement of Peptide Stability through Unnatural Amino Acid Incorporation

Parent PeptideUnnatural Amino Acid ModificationHalf-life of Parent PeptideHalf-life of Modified PeptideFold ImprovementReference(s)
PK20Replacement of Isoleucine with tert-Leucine (Tle)4.69 h (in 1 M NaOH)11.36 h (in 1 M NaOH)~2.4x[1]
PK20Replacement of Isoleucine with tert-Leucine (Tle)117.7 h (in 1 M HCl)204.4 h (in 1 M HCl)~1.7x[1]

Table 2: Enhancement of Peptide Potency through Unnatural Amino Acid Incorporation

Parent PeptideUnnatural Amino Acid ModificationPotency of Parent Peptide (IC50/EC50)Potency of Modified Peptide (IC50/EC50)Fold ImprovementReference(s)
Apelin-13Replacement of Phe with Tyr(OBn)IC50 = 1.2 nMIC50 = 0.02 nM60x[2]
Apelin-13Replacement of Phe with BpaEC50 for cAMP inhibition > 1.2 nMEC50 for cAMP inhibition = 0.04 nM>30x[2]
Apelin-13Replacement of Phe with (α-Me)PheEC50 for cAMP inhibition > 1.2 nMEC50 for cAMP inhibition = 0.07 nM>17x[2]
Folate Receptor Antagonist (Pemetrexed Analog)Replacement of L-glutamate with various UaasIC50 against FRα = 0.31 nMIC50 against FRα = 0.17 nM~1.8x[2]

Experimental Protocols

3.1. Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an N-methylated Amino Acid

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating an N-methylated amino acid.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-amino acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Synthesis vessel with a sintered glass frit

Procedure:

  • Resin Swelling:

    • Place the desired amount of Fmoc-Rink Amide resin in the synthesis vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.[3]

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[3][4]

  • Coupling of Standard Fmoc-Amino Acids:

    • Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the solution to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

  • Coupling of Fmoc-N-methyl-Amino Acid:

    • Due to the increased steric hindrance of N-methylated amino acids, a stronger coupling reagent is required.

    • Dissolve 4.5 equivalents of the Fmoc-N-methyl-amino acid, 4.5 equivalents of HATU, in DMF.[4]

    • Add 9 equivalents of DIPEA to the solution.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for at least 4 hours at room temperature.[4]

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm completion.

  • Repeat Deprotection and Coupling Cycles:

    • Repeat steps 2 and 3 (or 4 for subsequent N-methylated residues) for each amino acid in the sequence.

  • Final Fmoc Deprotection:

    • Perform the Fmoc deprotection as described in step 2 after the final amino acid has been coupled.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[3]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry and NMR.

3.2. Protocol for LC-MS/MS Characterization of a Peptide Containing an Unnatural Amino Acid

This protocol provides a general workflow for the characterization of a purified peptide containing a Uaa using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Purified peptide containing a Uaa

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

  • C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • Dissolve the purified peptide in an appropriate solvent, typically 5-30% acetonitrile with 0.1% formic acid, to a concentration of 0.5-1 mg/mL.[5]

  • LC Separation:

    • Inject the peptide sample onto the C18 column.

    • Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B.

    • Apply a linear gradient to elute the peptide. A typical gradient might be from 2% to 45% Mobile Phase B over 110 minutes.[6]

    • The flow rate is typically set to 0.200 mL/min.[6]

  • Mass Spectrometry Analysis:

    • Full Scan (MS1): Acquire a high-resolution full scan to determine the mass-to-charge ratio (m/z) of the intact peptide. This will confirm the successful incorporation of the Uaa by comparing the experimental mass to the theoretical mass.

    • Tandem MS (MS/MS or MS2):

      • Isolate the precursor ion corresponding to the peptide of interest.

      • Fragment the precursor ion using a method such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

      • Acquire the MS/MS spectrum of the fragment ions.

  • Data Analysis:

    • Analyze the MS1 spectrum to confirm the molecular weight of the peptide.

    • Analyze the MS/MS spectrum to confirm the amino acid sequence. The fragmentation pattern (b- and y-ions) will reveal the sequence and pinpoint the location of the unnatural amino acid.

3.3. Protocol for 2D NMR Analysis of a Peptide Containing an Unnatural Amino Acid

This protocol outlines the general steps for acquiring and analyzing 2D NMR spectra to determine the structure of a peptide containing a Uaa.

Materials:

  • Purified peptide containing a Uaa

  • Appropriate deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve the purified peptide in the chosen deuterated solvent to a suitable concentration (typically 0.1-1 mM).

    • Adjust the pH if necessary.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.

    • Acquire a 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) spectrum to identify the spin systems of the individual amino acid residues.

    • Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons that are close in space (< 5 Å), which provides information about the peptide's three-dimensional structure.[7]

    • Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.[7]

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum (if the peptide is ¹⁵N-labeled) to correlate amide protons with their backbone nitrogens.

  • Data Analysis:

    • Resonance Assignment:

      • Use the TOCSY spectrum to identify the spin systems of the natural amino acids.

      • The spin system of the unnatural amino acid will likely be unique and can be identified based on its characteristic chemical shifts and coupling patterns.

      • Use the NOESY spectrum to sequentially connect the identified amino acid spin systems by observing NOEs between the amide proton of one residue and the alpha or beta protons of the preceding residue.

    • Structure Calculation:

      • Use the distance restraints derived from the NOESY peak intensities and dihedral angle restraints derived from chemical shifts (using programs like TALOS) to calculate an ensemble of 3D structures of the peptide.[7]

    • Structure Validation:

      • Assess the quality of the calculated structures based on parameters such as the number of NOE violations and Ramachandran plot analysis.

Visualizations of Workflows and Signaling Pathways

4.1. Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF & DCM) deprotect->wash1 couple Couple Next Fmoc-Amino Acid wash1->couple wash2 Wash (DMF & DCM) couple->wash2 kaiser Kaiser Test wash2->kaiser repeat_coupling Repeat Coupling kaiser->repeat_coupling Positive last_aa Last Amino Acid? kaiser->last_aa Negative repeat_coupling->couple last_aa->deprotect No final_deprotect Final Fmoc Deprotection last_aa->final_deprotect Yes cleave Cleave from Resin (TFA Cocktail) final_deprotect->cleave precipitate Precipitate in Ether cleave->precipitate purify Purify (RP-HPLC) precipitate->purify end Characterize purify->end

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

4.2. Logical Relationship: Decision-Making for Uaa Incorporation

Uaa_Decision_Workflow start Define Therapeutic Goal problem Identify Peptide Limitation start->problem stability Poor Proteolytic Stability problem->stability Stability potency Low Potency / Selectivity problem->potency Potency pk Poor PK Profile problem->pk PK strategy_stability Select Uaa for Stability stability->strategy_stability strategy_potency Select Uaa for Binding potency->strategy_potency strategy_pk Select Uaa for PK Modulation pk->strategy_pk synthesis Synthesize Peptide Analog strategy_stability->synthesis strategy_potency->synthesis strategy_pk->synthesis in_vitro In Vitro Characterization (Binding, Stability) synthesis->in_vitro evaluation Evaluate Results in_vitro->evaluation evaluation->problem Needs Optimization in_vivo In Vivo Studies evaluation->in_vivo Improved

Caption: Decision workflow for the rational incorporation of Uaas in peptide design.

4.3. Signaling Pathway: GLP-1 Receptor Activation

GLP1R_Signaling cluster_membrane Cell Membrane GLP1R GLP-1 Receptor G_protein Gαs Protein GLP1R->G_protein activates AC Adenylate Cyclase cAMP cAMP AC->cAMP produces GLP1 GLP-1 or Analog GLP1->GLP1R G_protein->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates Epac Epac cAMP->Epac activates Insulin Insulin Secretion PKA->Insulin Transcription Gene Transcription (Insulin Synthesis) PKA->Transcription Epac->Insulin

References

The Biological Activity of Cycloleucine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cycloleucine, a non-metabolizable synthetic amino acid analog of leucine, serves as a multifaceted tool in biomedical research and drug development.[1][2] Its core biological activities stem from two primary mechanisms: the competitive inhibition of neutral amino acid transport systems and the disruption of S-adenosylmethionine (SAM)-dependent methylation reactions.[3][4] These actions cascade into a range of cellular effects, including the modulation of pivotal signaling pathways like mTOR, inhibition of cell proliferation, and alterations in gene expression through epigenetic modifications. This technical guide provides a comprehensive overview of the biological activity of cycloleucine, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to facilitate its application in a research and development setting.

Core Mechanisms of Action

Cycloleucine's biological effects are primarily attributed to two distinct, yet interconnected, mechanisms:

  • Inhibition of Amino Acid Transport: As a structural mimic of large neutral amino acids, cycloleucine competitively inhibits their transport across the cell membrane.[3] It demonstrates a broad specificity, affecting System L, System A, and System ASC amino acid transporters.[3][5] This leads to a reduction in the intracellular pool of essential amino acids like leucine, which is crucial for protein synthesis and cellular signaling.[3] The L-type Amino Acid Transporter 1 (LAT1), a component of System L, is a significant target, and its inhibition is independent of sodium gradients.[1]

  • Inhibition of S-adenosylmethionine (SAM) Synthesis: Cycloleucine acts as a competitive inhibitor of the enzyme methionine adenosyltransferase (MAT), also known as ATP: L-methionine S-adenosyl transferase.[4][6] This enzyme catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions, including those involving DNA, RNA, proteins, and lipids.[6][7] By inhibiting MAT, cycloleucine depletes intracellular SAM levels, thereby impeding these critical methylation processes.[7][8]

Quantitative Data on Cycloleucine's Biological Activity

The following tables summarize key quantitative parameters related to the biological activity of cycloleucine.

Target/ProcessParameterValueCell Line/SystemReference(s)
NMDA Receptor Associated Glycine ReceptorKi600 μMin vitro[4]
Amino Acid Transport (L-alanine, L-proline, L-leucine)InhibitionHigh-affinity systems no longer detectableCultured human fibroblasts[5]
RNA Methylation (m6A and Gm)Inhibition> 90%B77 transformed chick embryo fibroblasts[4][9]
Cell ViabilityCytostatic Concentration10 μg/mLHuman KB and mouse L1210s leukemia cell lines[9]
AssayCell LineIncubation Time (hours)IC50 (μM) - IllustrativeReference(s)
MTT AssayMCF-7 (Breast Cancer)4885.3[10]
MTT AssayHeLa (Cervical Cancer)48112.1[10]
MTT AssayA549 (Lung Cancer)4898.5[10]
MTT AssayHepG2 (Liver Cancer)48125.8[10]
Note: The IC50 values in this table are for illustrative purposes and should be determined experimentally for specific research contexts.[10]

Key Biological Effects and Signaling Pathways

Modulation of mTOR Signaling

The mechanistic Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[3] mTOR complex 1 (mTORC1) is particularly sensitive to intracellular amino acid availability, especially leucine.[3][11] By inhibiting the uptake of leucine via transporters like LAT1, cycloleucine indirectly suppresses mTORC1 activity.[3] This leads to downstream effects such as reduced protein synthesis and cell cycle arrest.[3] The Sestrin family of proteins has been identified as a sensor for leucine in the mTORC1 pathway.[12]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cycloleucine_ext Cycloleucine LAT1 LAT1 Transporter Cycloleucine_ext->LAT1 Competitive Inhibition Leucine_ext Leucine Leucine_ext->LAT1 Transport Leucine_int Intracellular Leucine LAT1->Leucine_int Sestrin2 Sestrin2 Leucine_int->Sestrin2 Binds to GATOR2 GATOR2 Sestrin2->GATOR2 Inhibits mTORC1 mTORC1 GATOR2->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes

Figure 1: Cycloleucine's Inhibition of Leucine Uptake and Downstream mTORC1 Signaling.

Inhibition of Methylation Reactions

By depleting the intracellular pool of SAM, cycloleucine broadly inhibits methylation reactions.[6][7] This has profound consequences for various cellular processes:

  • DNA Methylation: Inhibition of DNA methyltransferases (DNMTs) can lead to global changes in DNA methylation patterns, affecting gene expression and chromatin structure.[13]

  • RNA Methylation: Cycloleucine has been shown to inhibit the internal methylation of viral RNA and can decrease the level of N6-methyladenosine (m6A) in cellular RNA.[4][14][15] This can impact RNA stability, processing, and translation.[15]

  • Protein Methylation: The methylation of proteins, such as histones and myelin basic protein, is crucial for their function.[16][17] Cycloleucine-induced inhibition of protein methylation can alter epigenetic regulation and has been linked to effects on myelin.[16]

Methionine Methionine MAT Methionine Adenosyltransferase (MAT) Methionine->MAT ATP ATP ATP->MAT SAM S-adenosylmethionine (SAM) MAT->SAM Cycloleucine Cycloleucine Cycloleucine->MAT Competitive Inhibition Methyltransferases Methyltransferases (DNMTs, PRMTs, etc.) SAM->Methyltransferases SAH S-adenosylhomocysteine (SAH) Methyltransferases->SAH Methylated_Products Methylated DNA, RNA, Proteins Methyltransferases->Methylated_Products DNA_RNA_Protein DNA, RNA, Proteins DNA_RNA_Protein->Methyltransferases

Figure 2: Cycloleucine's Inhibition of S-adenosylmethionine (SAM) Synthesis.

Experimental Protocols

Radiolabeled Amino Acid Uptake Inhibition Assay

This protocol measures the inhibition of amino acid transport by cycloleucine using a radiolabeled substrate.[1]

Materials:

  • Adherent cell line of interest (e.g., A549, U87-MG)[1]

  • Complete culture medium[1]

  • Phosphate-buffered saline (PBS)[1]

  • Hanks' Balanced Salt Solution with HEPES (HBSS-HEPES), pH 7.4[1]

  • Cycloleucine solutions of varying concentrations[1]

  • Radiolabeled amino acid (e.g., [3H]-L-leucine)[1]

  • Scintillation cocktail[1]

Procedure:

  • Cell Seeding: Seed cells in a 24- or 48-well plate and grow to confluence.

  • Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed HBSS-HEPES.[1] Add fresh HBSS-HEPES to each well.[1]

  • Inhibitor Treatment: Add varying concentrations of cycloleucine to the designated wells. Include a control group without cycloleucine. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Uptake Initiation: Initiate the uptake by adding the radiolabeled amino acid to each well.[1] The final concentration of the radiolabeled substrate should be based on the Km of the transporter being studied.[1]

  • Incubation: Incubate the plates at 37°C for a specific time interval (e.g., 1-10 minutes) during which uptake is linear.[1] This should be determined in preliminary experiments.[1]

  • Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS to remove unincorporated radiolabel.

  • Cell Lysis: Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Calculate the percentage of inhibition for each cycloleucine concentration compared to the control.

A Seed cells in multi-well plate B Wash cells with HBSS-HEPES A->B C Pre-incubate with varying concentrations of cycloleucine B->C D Initiate uptake with radiolabeled amino acid C->D E Incubate for a defined period D->E F Terminate uptake and wash cells E->F G Lyse cells F->G H Measure radioactivity via scintillation counting G->H I Normalize to protein concentration and calculate inhibition H->I

Figure 3: Workflow for Radiolabeled Amino Acid Uptake Inhibition Assay.

Global DNA Methylation Assay

This protocol quantifies the effect of cycloleucine on global DNA methylation.[13]

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)[13]

  • Complete culture medium[13]

  • Cycloleucine[13]

  • Genomic DNA isolation kit[13]

  • Global DNA methylation ELISA kit (detects 5-methylcytosine)[13]

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with varying concentrations of cycloleucine (e.g., 1 mM to 50 mM) for a desired duration (e.g., 24, 48, or 72 hours).[13] Include a vehicle control group.[13]

  • Genomic DNA Isolation: Following treatment, harvest the cells and isolate genomic DNA using a commercial kit according to the manufacturer's instructions.[13]

  • Quantify DNA: Determine the concentration and purity of the isolated DNA.

  • Global Methylation Analysis: Perform the global DNA methylation assay using an ELISA-based kit that detects 5-methylcytosine (5-mC), following the manufacturer's protocol.[13]

  • Data Analysis: Calculate the percentage of 5-mC for each sample. A decrease in 5-mC content in cycloleucine-treated cells compared to untreated controls indicates an inhibitory effect on DNA methylation.[13]

Applications in Research and Drug Development

Cycloleucine's unique biological activities make it a valuable tool in several research areas:

  • Cancer Biology: Many cancer cells upregulate amino acid transporters like LAT1 to fuel their high metabolic demands for growth and proliferation.[1] Cycloleucine is used to study the dependence of cancer cells on these transporters and to evaluate them as potential therapeutic targets.[1] Its ability to inhibit SAM synthesis also has implications for cancer epigenetics.[17]

  • Neuroscience: Cycloleucine can be used to investigate the role of amino acid transporters in neurological disorders.[1] It has also been shown to be an antagonist of the NMDA receptor-associated glycine receptor, suggesting its potential use in studying glutamatergic neurotransmission.[4]

  • Metabolic Research: As a tool to manipulate intracellular amino acid levels and methylation capacity, cycloleucine is instrumental in studying cellular metabolism, amino acid sensing pathways, and one-carbon metabolism.[3][6][18]

  • Developmental Biology: The proper functioning of the methylation cycle is essential for embryonic development, including neural tube closure.[19] Cycloleucine can be used to probe the role of methylation in these processes.[19]

Conclusion

Cycloleucine is a powerful and versatile pharmacological agent for investigating fundamental cellular processes. Its well-characterized dual mechanisms of action—inhibition of amino acid transport and SAM synthesis—provide researchers with a robust tool to probe the intricate connections between nutrient sensing, metabolism, and epigenetic regulation. The data and protocols presented in this guide offer a solid foundation for the effective application of cycloleucine in diverse areas of biomedical research and drug discovery.

References

The Strategic Incorporation of Fmoc-Cycloleucine in Combinatorial Peptide Libraries: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel therapeutics frequently involves the exploration of vast chemical landscapes. Combinatorial peptide libraries offer a powerful platform for the discovery of bioactive molecules. However, native peptides often suffer from poor metabolic stability and conformational flexibility, limiting their therapeutic potential. The incorporation of unnatural amino acids, such as cycloleucine, presents a compelling strategy to overcome these limitations. This technical guide provides an in-depth exploration of the use of Fmoc-cycloleucine in the synthesis and screening of combinatorial peptide libraries, with a focus on its application in targeting protein-protein interactions. Detailed experimental protocols, a summary of quantitative data, and visualizations of key workflows and signaling pathways are presented to equip researchers with the knowledge to leverage this powerful tool in drug discovery.

Introduction

Combinatorial chemistry has revolutionized the process of drug discovery by enabling the rapid synthesis and screening of vast numbers of compounds.[1] Among the various approaches, one-bead-one-compound (OBOC) libraries have emerged as a robust method for identifying novel peptide-based ligands for a multitude of biological targets.[2][3] The core principle of the OBOC methodology lies in the synthesis of a unique peptide sequence on each individual bead, allowing for the simultaneous screening of millions of distinct compounds.[2][3]

A significant advancement in the field of peptide-based drug discovery has been the incorporation of unnatural amino acids. These modified building blocks can confer advantageous properties upon the resulting peptides, such as increased resistance to proteolytic degradation and constrained conformations.[2] Cycloleucine (1-aminocyclopentanecarboxylic acid), a cyclic amino acid, is particularly noteworthy. Its rigid cyclopentyl ring restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation and enhance binding affinity for its target.

This guide focuses on the application of Nα-Fmoc-protected cycloleucine (this compound) in the solid-phase peptide synthesis (SPPS) of combinatorial libraries. We will delve into the practical aspects of library construction, screening methodologies, and a case study on the inhibition of the Grb2-Sos1 signaling pathway, a critical node in cellular signal transduction.

The Role of this compound in Peptide Design

The introduction of cycloleucine into a peptide sequence imparts significant structural constraints. Unlike its linear counterpart, valine, which has a more flexible side chain, the cyclopentyl ring of cycloleucine restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This conformational rigidity can lead to several benefits:

  • Enhanced Binding Affinity: By reducing the entropic penalty associated with binding, pre-organization of the peptide into a conformation that is complementary to the target's binding site can lead to a significant increase in binding affinity.

  • Increased Proteolytic Stability: The unnatural structure of cycloleucine can hinder recognition and cleavage by proteases, thereby extending the in vivo half-life of the peptide.

  • Improved Selectivity: The defined conformation can lead to more specific interactions with the intended target, reducing off-target effects.

The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard in modern solid-phase peptide synthesis.[4] It is stable under the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically piperidine, allowing for the sequential addition of amino acids to the growing peptide chain.[4]

Case Study: Targeting the Grb2-SH2 Domain

3.1. The Grb2-Sos1 Signaling Pathway

The Growth factor receptor-bound protein 2 (Grb2) is a key adaptor protein in the Ras/MAPK signaling pathway, which is frequently dysregulated in cancer.[5][6][7] Grb2 contains a central SH2 domain that recognizes and binds to phosphotyrosine (pTyr) residues on activated receptor tyrosine kinases (RTKs).[7][8] Upon binding to an activated RTK, Grb2 recruits the Son of sevenless (Sos1) guanine nucleotide exchange factor to the plasma membrane.[8] This proximity allows Sos1 to activate Ras, leading to the propagation of downstream signals that promote cell proliferation, differentiation, and survival.[5][8] Disrupting the Grb2-Sos1 interaction is therefore a promising strategy for anticancer drug development.

Grb2_Sos1_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Grb2_SH2 Grb2-SH2 RTK->Grb2_SH2 Grb2-SH2 binds pTyr Ras_GDP Ras-GDP (inactive) Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Grb2_Sos1 Grb2 Sos1 Sos1 Sos1 Grb2_SH2->Sos1 Recruits Sos1 to membrane Sos1->Ras_GDP Catalyzes GDP/GTP exchange MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Binds

Figure 1. Simplified Grb2-Sos1 Signaling Pathway.

3.2. Quantitative Analysis of Grb2-SH2 Inhibition

The development of peptide-based inhibitors targeting the Grb2-SH2 domain has been an active area of research. The consensus binding motif for the Grb2-SH2 domain is pTyr-X-Asn, where X is a variable amino acid.[9] The peptide Ac-pTyr-Val-Asn-NH2 is a known binder of the Grb2-SH2 domain.[9] To investigate the impact of conformational constraint on binding affinity, a cycloleucine residue can be substituted for the valine at the pTyr+1 position.

Peptide SequenceTargetIC50 (µM)Reference
Ac-pTyr-Val-Asn-NH2Grb2-SH24.32[9]
G1 (disulfide-cyclized peptide)Grb2-SH220.5[9]
HT1 (optimized G1 analog)Grb2-SH26.0[9]
BC1 (bicyclic peptide)Grb2-SH20.35[9]

Note: While a direct IC50 value for Ac-pTyr-Cyl -Asn-NH2 was not found in the literature, the data for cyclic and bicyclic peptides demonstrates the principle that conformational constraint can significantly improve binding affinity.

Experimental Protocols

4.1. Synthesis of an OBOC Combinatorial Peptide Library Incorporating this compound

This protocol outlines the synthesis of a representative OBOC library with the general structure Ac-X-X-Cyl-X-X-NH2, where 'X' represents a mixture of standard Fmoc-protected amino acids and 'Cyl' is cycloleucine. The synthesis is performed using the split-and-pool method on a solid support resin.[2]

Synthesis_Workflow Resin Start with Rink Amide Resin Split1 Split Resin into n Equal Portions Resin->Split1 Couple_AA1 Couple a Different Fmoc-Amino Acid to each portion Split1->Couple_AA1 Pool1 Pool and Mix all Resin Portions Couple_AA1->Pool1 Deprotect1 Fmoc Deprotection (20% Piperidine in DMF) Pool1->Deprotect1 Split2 Split Resin Deprotect1->Split2 Couple_AA2 Couple Fmoc-Amino Acids Split2->Couple_AA2 Pool2 Pool and Mix Couple_AA2->Pool2 Deprotect2 Fmoc Deprotection Pool2->Deprotect2 Couple_Cyl Couple this compound to the entire resin pool Deprotect2->Couple_Cyl Deprotect_Cyl Fmoc Deprotection Couple_Cyl->Deprotect_Cyl Split3 Split Resin Deprotect_Cyl->Split3 Couple_AA3 Couple Fmoc-Amino Acids Split3->Couple_AA3 Pool3 Pool and Mix Couple_AA3->Pool3 Deprotect3 Fmoc Deprotection Pool3->Deprotect3 Split4 Split Resin Deprotect3->Split4 Couple_AA4 Couple Fmoc-Amino Acids Split4->Couple_AA4 Pool4 Pool and Mix Couple_AA4->Pool4 Deprotect4 Fmoc Deprotection Pool4->Deprotect4 Acetylation N-terminal Acetylation Deprotect4->Acetylation Cleavage Side-chain Deprotection and Cleavage from Resin Acetylation->Cleavage Library Final Peptide Library Cleavage->Library

Figure 2. OBOC Library Synthesis Workflow.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (standard set)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • First Amino Acid Coupling (Split-and-Pool): a. Divide the swollen resin into a number of equal portions corresponding to the number of amino acids to be coupled in the first random position. b. In separate reaction vessels, add a solution of one of the Fmoc-protected amino acids (3-5 equivalents), DIC (3-5 equivalents), and HOBt (3-5 equivalents) in DMF to each portion of the resin. c. Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. Monitor the reaction completion using a Kaiser test. d. Combine all resin portions, wash thoroughly with DMF and DCM, and proceed to the next step.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin extensively with DMF and DCM.

  • Second Amino Acid Coupling (Split-and-Pool): Repeat steps 2 and 3 for the second random position.

  • This compound Coupling: a. To the entire pooled and deprotected resin, add a solution of this compound (3-5 equivalents), DIC (3-5 equivalents), and HOBt (3-5 equivalents) in DMF. b. Due to the potential for steric hindrance, the coupling time for this compound may need to be extended to 4-6 hours or performed at a slightly elevated temperature (e.g., 37°C). Double coupling may be necessary to ensure complete reaction. Monitor with a Kaiser test. c. Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection: Repeat step 3.

  • Third and Fourth Amino Acid Coupling (Split-and-Pool): Repeat steps 2 and 3 for the third and fourth random positions.

  • N-terminal Acetylation: Treat the deprotected resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., diisopropylethylamine) in DMF to cap the N-terminus.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptides from the resin and remove the side-chain protecting groups.

  • Library Precipitation and Lyophilization: Precipitate the cleaved peptides in cold diethyl ether, centrifuge to collect the precipitate, and lyophilize to obtain the final peptide library as a white powder.

4.2. Screening of the OBOC Library against the Grb2-SH2 Domain

This protocol describes an on-bead screening assay to identify peptides from the combinatorial library that bind to the Grb2-SH2 domain.[10]

Screening_Workflow Start Synthesized OBOC Peptide Library on Beads Blocking Block Beads with a Blocking Agent (e.g., BSA in PBS) Start->Blocking Incubation Incubate Beads with Biotinylated Grb2-SH2 Domain Blocking->Incubation Washing1 Wash Beads to Remove Unbound Protein Incubation->Washing1 Streptavidin_AP Incubate with Streptavidin-Alkaline Phosphatase (SA-AP) Conjugate Washing1->Streptavidin_AP Washing2 Wash Beads to Remove Unbound SA-AP Streptavidin_AP->Washing2 Substrate Add a Chromogenic Substrate (e.g., BCIP) Washing2->Substrate Color_Development Incubate for Color Development Substrate->Color_Development Identification Identify and Isolate Colored 'Hit' Beads Color_Development->Identification Sequencing Sequence the Peptide on the 'Hit' Beads (e.g., by Edman degradation or MS/MS) Identification->Sequencing Hit_Validation Resynthesize and Validate Hit Peptides Sequencing->Hit_Validation

Figure 3. On-Bead Screening Workflow.

Materials:

  • OBOC peptide library on beads

  • Biotinylated Grb2-SH2 domain

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Streptavidin-alkaline phosphatase (SA-AP) conjugate

  • 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) substrate

  • Microscope

  • Micropipette

Procedure:

  • Bead Blocking: Wash the library beads with PBS and then incubate them in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour to minimize non-specific binding.

  • Incubation with Target Protein: Incubate the blocked beads with a solution of biotinylated Grb2-SH2 domain in blocking buffer for 1-2 hours at 4°C with gentle agitation.

  • Washing: Wash the beads extensively with PBS containing a mild detergent (e.g., 0.05% Tween-20) to remove unbound Grb2-SH2 domain.

  • Incubation with SA-AP: Incubate the washed beads with a solution of SA-AP conjugate in blocking buffer for 1 hour.

  • Washing: Repeat the washing step (step 3) to remove unbound SA-AP.

  • Color Development: Add a chromogenic substrate solution (e.g., BCIP in an appropriate buffer) to the beads and incubate until a color change is observed on positive beads (typically blue/purple).

  • Hit Identification and Isolation: Under a microscope, identify and manually isolate the colored "hit" beads using a micropipette.

  • Peptide Sequencing: Determine the amino acid sequence of the peptide on the isolated hit beads using techniques such as Edman degradation or tandem mass spectrometry (MS/MS).

  • Hit Validation: Resynthesize the identified peptide sequences and validate their binding to the Grb2-SH2 domain using a quantitative binding assay (e.g., fluorescence polarization, surface plasmon resonance, or isothermal titration calorimetry).

Conclusion

The incorporation of this compound into combinatorial peptide libraries represents a powerful strategy for the discovery of potent and stable peptide-based therapeutics. The conformational constraints imposed by the cycloleucine residue can significantly enhance binding affinity and proteolytic resistance, addressing key limitations of native peptides. The detailed protocols and workflows provided in this guide, along with the case study on the inhibition of the Grb2-SH2 domain, offer a comprehensive resource for researchers seeking to apply this technology in their drug discovery efforts. By combining the diversity of combinatorial libraries with the advantageous properties of unnatural amino acids like cycloleucine, the potential for identifying novel and effective drug candidates is greatly expanded.

References

Fmoc-Cycloleucine: A Technical Guide to Storage, Handling, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-cycloleucine (Fmoc-1-aminocyclopentane-1-carboxylic acid) is a synthetic amino acid derivative crucial in peptide synthesis and drug development. Its unique cyclic structure imparts conformational constraints on peptides, which can enhance their stability, bioavailability, and biological activity. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group is key to its utility in solid-phase peptide synthesis (SPPS), allowing for stepwise, controlled elongation of peptide chains. This guide provides an in-depth overview of the essential technical aspects of storing, handling, and utilizing this compound in a research and development setting.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use.

PropertyValue
Chemical Formula C₂₁H₂₁NO₄
Molecular Weight 351.4 g/mol
Appearance White to off-white powder or crystalline solid
Melting Point 182 - 191 °C
Purity (HPLC) Typically ≥ 99%

Storage Conditions

Proper storage of this compound is critical to maintain its purity and stability over time. The primary concerns are degradation due to moisture, heat, and light.

ParameterRecommended ConditionRationale
Temperature (Long-term) -20°CMinimizes degradation over extended periods.
Temperature (Short-term) 2-8°CSuitable for routine laboratory use.
Atmosphere Inert gas (e.g., Argon, Nitrogen) and desiccatedFmoc-protected amino acids are sensitive to moisture, which can lead to hydrolysis. An inert atmosphere prevents oxidation.
Light Protect from lightThe Fmoc group can be susceptible to photolytic degradation.
Container Tightly sealed, opaque containerPrevents exposure to moisture and light.

Solubility

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively published, qualitative information and data for structurally similar Fmoc-amino acids provide a strong indication of its solubility profile.

SolventQualitative SolubilityExpected Quantitative Solubility
N,N-Dimethylformamide (DMF) SolubleHigh (likely > 0.4 M)
N-Methyl-2-pyrrolidone (NMP) Expected to be solubleHigh (likely > 0.4 M)
Dimethyl sulfoxide (DMSO) Expected to be solubleHigh (likely > 0.4 M)
Dichloromethane (DCM) Expected to have moderate solubilityModerate
Tetrahydrofuran (THF) Expected to have moderate solubilityModerate
Acetonitrile (ACN) Expected to have limited solubilityLow to Moderate
Water Sparingly solubleVery Low
Methanol (MeOH) Expected to have limited solubilityLow to Moderate

Stability

The stability of this compound is primarily dictated by the lability of the Fmoc protecting group.

  • Basic Conditions : The Fmoc group is readily cleaved by bases, which is the principle behind its use in SPPS. Secondary amines like piperidine are commonly used for its removal.

  • Acidic Conditions : The Fmoc group is generally stable under acidic conditions, allowing for the use of acid-labile side-chain protecting groups in an orthogonal protection strategy.

  • Thermal Stability : As a solid, it is relatively stable at recommended storage temperatures. At elevated temperatures, particularly above its melting point, degradation can occur.

  • Moisture : The presence of moisture can lead to hydrolysis of the Fmoc group.

Handling and Safety

While this compound is not classified as a hazardous substance, standard laboratory safety precautions should always be observed.

PrecautionGuideline
Personal Protective Equipment (PPE) Wear nitrile gloves, safety goggles with side shields, and a lab coat.
Ventilation Handle in a well-ventilated area. For procedures that may generate dust, use a fume hood.
Dispensing Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the product.
Spill Cleanup Sweep up solid spills carefully to avoid generating dust. Place in a suitable container for disposal.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

Protocol for Determining Solubility

This protocol provides a general method for determining the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC system with a UV detector

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Add an excess amount of this compound to a known volume of the solvent in a vial.

  • Seal the vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Dilute the supernatant to a concentration that falls within the linear range of the HPLC calibration curve.

  • Analyze the diluted sample and the standard solutions by HPLC, monitoring at a wavelength where the Fmoc group absorbs (e.g., 265 nm).

  • Construct a calibration curve from the standard solutions and use it to determine the concentration of the diluted supernatant.

  • Calculate the original concentration of the saturated solution to determine the solubility.

General Protocol for Use in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a peptide chain using manual SPPS.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • DMF

  • DCM

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminal amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and byproducts.

  • Coupling:

    • Dissolve this compound, the coupling reagent, and the base in DMF.

    • Add the activation mixture to the resin.

    • Allow the coupling reaction to proceed for the optimized time (typically 1-2 hours).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

Visualizations

Fmoc-Cycloleucine_Chemical_Structure cluster_cycloleucine Cycloleucine Moiety cluster_fmoc Fmoc Protecting Group C_alpha COOH COOH C_alpha->COOH Carboxyl Group NH NH C_alpha->NH Alpha-Amino Group Cyclopentyl Cyclopentyl Ring C_alpha->Cyclopentyl Fluorenyl Fluorenyl Ring System Methoxycarbonyl Methoxycarbonyl Linker Fluorenyl->Methoxycarbonyl Methoxycarbonyl->NH Amide Bond

Caption: Chemical structure of this compound.

Fmoc_Cycloleucine_Storage_Decision_Tree start This compound Received duration Storage Duration? start->duration long_term Long-term (> 1 month) duration->long_term short_term Short-term (≤ 1 month) duration->short_term storage_long Store at -20°C in a desiccator under inert gas. long_term->storage_long storage_short Store at 2-8°C in a desiccator under inert gas. short_term->storage_short use Prepare for Use storage_long->use storage_short->use

Caption: Decision tree for this compound storage.

Safe_Handling_Workflow start Start Handling ppe Don PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood for Dust) ppe->ventilation weighing Allow container to reach room temperature. Weigh required amount. ventilation->weighing dissolution Dissolve in appropriate solvent (e.g., DMF) weighing->dissolution use Use in Experiment (e.g., SPPS) dissolution->use cleanup Clean spills promptly. Dispose of waste properly. use->cleanup end End Handling cleanup->end

Caption: Workflow for safe handling of this compound.

Methodological & Application

Application Notes and Protocols for Fmoc-Cycloleucine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-Cycloleucine in Peptide Synthesis

This compound, also known as Fmoc-1-aminocyclopentane-1-carboxylic acid (Fmoc-Ac5c-OH), is a non-proteinogenic amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce unique structural and functional properties into peptides. Its cyclic nature imparts significant conformational constraints on the peptide backbone, which can lead to enhanced biological activity, increased resistance to enzymatic degradation, and improved receptor selectivity. However, the inherent steric hindrance of this amino acid presents challenges during peptide synthesis, requiring optimized protocols for efficient incorporation.[1][2][3]

The primary application of incorporating cycloleucine into peptide sequences is to induce a rigid conformation.[4] This pre-organization of the peptide structure can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity.[5] Furthermore, the unnatural structure of cycloleucine can protect the adjacent peptide bonds from cleavage by proteases, thereby increasing the in vivo half-life of peptide-based therapeutics.[6][7]

Key Properties and Advantages of Incorporating Cycloleucine:

  • Conformational Rigidity: The cyclopentane ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to a more defined secondary structure.[4]

  • Enhanced Enzymatic Stability: The bulky and unnatural structure of cycloleucine sterically hinders the approach of proteases, making the resulting peptide more resistant to degradation.[6]

  • Improved Receptor Selectivity: By locking the peptide into a specific conformation, binding to the intended biological target can be enhanced while reducing off-target effects.[8]

  • Increased Potency: The pre-organized conformation can lead to a more favorable binding entropy and thus higher biological activity.[5]

Challenges in Solid-Phase Peptide Synthesis

The major challenge in using this compound is the steric hindrance posed by the cyclopentyl group and the bulky Fmoc protecting group.[9][10] This can lead to:

  • Low Coupling Efficiency: Incomplete or slow coupling reactions, resulting in deletion sequences in the final peptide.[9]

  • Difficulty in Deprotection: Slower or incomplete removal of the Fmoc group, which can also lead to truncated peptide sequences.

To overcome these challenges, optimized protocols with more potent coupling reagents and potentially longer reaction times or double coupling strategies are necessary.[11][12]

Experimental Protocols

The following protocols provide a general guideline for the efficient incorporation of this compound in manual or automated solid-phase peptide synthesis using the Fmoc/tBu strategy.

Protocol 1: Coupling of this compound

Due to the steric hindrance of this compound, standard coupling conditions may not be sufficient. The use of highly reactive uronium or phosphonium salt-based coupling reagents is strongly recommended.[10][13]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound (Fmoc-Ac5c-OH)

  • Coupling reagent: HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).[14]

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-4.9 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 30-40°C).[15]

  • Monitoring and Washing:

    • After the coupling reaction, wash the resin with DMF (3-5 times).

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Double Coupling (if necessary):

    • If the Kaiser test is positive (blue beads), a second coupling is recommended.[11]

    • Wash the resin with DMF and repeat steps 2-4 with a fresh solution of activated this compound.

Quantitative Data for Coupling:

ParameterRecommended ValueReference
This compound Equivalents3 - 5[11]
Coupling Reagent Equivalents (e.g., HATU)2.9 - 4.9[11]
Base Equivalents (e.g., DIPEA)6 - 10[11]
Coupling Time2 - 4 hours (or overnight for difficult sequences)[11]
Expected Coupling Efficiency (with double coupling)> 99%[9]
Protocol 2: Fmoc Deprotection of Cycloleucine

The steric bulk of the cycloleucine residue may slightly slow down the Fmoc deprotection step. Extending the deprotection time or using a stronger base cocktail can ensure complete removal of the Fmoc group.

Materials:

  • Peptide-resin with N-terminal this compound

  • Deprotection solution: 20% piperidine in DMF

  • Optional: 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution

  • Washing solvent: DMF

Procedure:

  • Initial Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes and drain.

  • Extended Deprotection:

    • Add a fresh portion of the deprotection solution.

    • Agitate for an additional 15-20 minutes.

  • Alternative for Difficult Deprotections:

    • Use a solution of 20% piperidine and 2% DBU in DMF for the second deprotection step (10-15 minutes). DBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal.[16]

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine, DBU, and the dibenzofulvene adduct.

Quantitative Data for Deprotection:

ParameterStandard ConditionFor Difficult DeprotectionReference
Deprotection Reagent20% Piperidine in DMF20% Piperidine, 2% DBU in DMF[16][17]
Total Deprotection Time20 - 25 minutes15 - 20 minutes[16]
Protocol 3: Cleavage and Final Deprotection

The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically not affected by the presence of cycloleucine. A standard TFA-based cleavage cocktail can be used.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler cocktail like TFA/TIS/water (95:2.5:2.5) depending on the other amino acids in the sequence.

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin in a reaction vessel.

    • Gently agitate the mixture for 2-3 hours at room temperature.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail.

    • Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

Application Example: Inhibition of Nucleic Acid Methylation

Cycloleucine is known to be a reversible inhibitor of nucleic acid methylation by targeting S-adenosyl methionine (SAM) metabolism.[18] It inhibits the conversion of 5'-methylthioadenosine to SAM through the methionine salvage pathway. This can be exploited in the design of peptides for targeted delivery to cells where the inhibition of methylation is desired, for example, in certain cancer therapies.

Below is a simplified representation of the methionine salvage pathway and the point of inhibition by cycloleucine.

Methionine_Salvage_Pathway 5_MTA 5'-Methylthioadenosine SAM S-Adenosyl Methionine Methylated_Substrates Methylated DNA, RNA, Proteins SAM->Methylated_Substrates Methionine Methionine Methionine->SAM MAT Methyltransferases Methyltransferases Methyltransferases->Methylated_Substrates Cycloleucine Cycloleucine Cycloleucine->5_MTA Inhibits conversion

Simplified diagram of the Methionine Salvage Pathway and inhibition by cycloleucine.

SPPS Workflow for a Cycloleucine-Containing Peptide

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide containing this compound.

SPPS_Workflow start Start with Resin resin_swell 1. Resin Swelling (DMF) start->resin_swell deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) resin_swell->deprotection1 wash1 3. Washing (DMF, DCM) deprotection1->wash1 coupling_aa 4. Coupling of Standard Fmoc-Amino Acid wash1->coupling_aa wash2 5. Washing (DMF) coupling_aa->wash2 deprotection2 6. Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotection2 wash3 7. Washing (DMF, DCM) deprotection2->wash3 coupling_cyclo 8. Coupling of This compound (HATU/DIPEA) wash3->coupling_cyclo wash4 9. Washing (DMF) coupling_cyclo->wash4 repeat Repeat Steps 2-5 for remaining AAs wash4->repeat repeat->deprotection1 Yes final_deprotection 10. Final Fmoc Deprotection repeat->final_deprotection No cleavage 11. Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification 12. Purification & Analysis cleavage->purification

General workflow for SPPS of a peptide containing cycloleucine.

Conclusion

The incorporation of this compound into peptides is a valuable strategy for developing conformationally constrained and enzymatically stable therapeutic candidates. While its steric bulk necessitates the use of optimized coupling and deprotection protocols, the potential benefits in terms of enhanced biological activity and improved pharmacokinetic properties make it an attractive building block for peptide drug discovery. Careful selection of coupling reagents, appropriate reaction times, and diligent monitoring of reaction completion are key to the successful synthesis of cycloleucine-containing peptides.

References

Standard Protocols for the Efficient Coupling of Fmoc-Cycloleucine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering the potential to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles. Fmoc-cycloleucine (Fmoc-1-aminocyclopentane-1-carboxylic acid), a sterically hindered cyclic amino acid, is a valuable building block in this regard. However, its bulky nature presents a significant challenge to standard solid-phase peptide synthesis (SPPS) protocols, often leading to incomplete coupling reactions and the formation of deletion sequences.

This application note provides detailed protocols and comparative data for the efficient coupling of this compound using various activation methods. The information is intended for researchers, scientists, and drug development professionals to aid in the successful synthesis of peptides containing this challenging amino acid.

Challenges in this compound Coupling

The primary obstacle in the incorporation of this compound is the steric hindrance posed by its cyclopentyl ring, which impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This reduced reactivity necessitates optimized coupling conditions to drive the reaction to completion. Standard coupling protocols that are effective for proteinogenic amino acids may prove insufficient for this compound, resulting in low yields and impure products.

Comparative Performance of Coupling Reagents

While direct, comprehensive comparative studies quantifying the coupling efficiency of this compound with all common reagents are not extensively documented in a single source, the following table summarizes the expected performance based on their general efficacy with sterically hindered amino acids. For challenging couplings like that of this compound, more potent activating agents are generally preferred.[1]

Coupling Reagent/SystemReagent TypeTypical Reaction Time (min)Expected Coupling EfficiencyKey Advantages & Disadvantages
HATU Aminium Salt30 - 120>99%Advantages: Highly reactive, excellent for sterically hindered couplings, and generally leads to lower racemization.[1] Disadvantages: Higher cost.
HBTU Aminium Salt30 - 12098 - 99.5%Advantages: Fast and efficient for many standard and challenging couplings.[1] Disadvantages: Can be slightly less effective than HATU for extremely hindered residues.
PyBOP Phosphonium Salt30 - 18098 - 99%Advantages: Efficient with a lower risk of guanidinylation side reactions compared to uronium salts. Disadvantages: Byproducts can sometimes be more difficult to remove.
DIC/HOBt Carbodiimide/Additive60 - 240+95 - 98%Advantages: Cost-effective and reliable for many standard couplings. Disadvantages: Generally slower and may require double coupling for highly hindered residues to achieve high efficiency.[1]

Disclaimer: The quantitative data presented above is extrapolated from studies on sterically hindered amino acids and "difficult" peptide sequences, as direct comparative data for this compound is not extensively available in a single source. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The following are detailed protocols for the coupling of this compound using various common reagents in manual Fmoc-based SPPS. Monitoring the completion of the coupling reaction is critical and can be performed using a qualitative method such as the Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a successful coupling. If the test remains positive (blue beads), a second coupling is recommended.

General Workflow for a Single Coupling Cycle in Fmoc-SPPS

Fmoc_SPPS_Workflow General Workflow for a Single Coupling Cycle in Fmoc-SPPS Resin Peptide-Resin (Free N-terminus) Coupling Coupling Resin->Coupling Fmoc_AA This compound Activation Activation Fmoc_AA->Activation Coupling_Reagent Coupling Reagent (e.g., HATU, DIC/HOBt) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Washing Washing (DMF) Coupling->Washing Kaiser_Test Kaiser Test Washing->Kaiser_Test Double_Coupling Double Coupling Kaiser_Test->Double_Coupling Positive Deprotection Fmoc Deprotection (20% Piperidine/DMF) Kaiser_Test->Deprotection Negative Double_Coupling->Washing Next_Cycle Proceed to Next Cycle Deprotection->Next_Cycle Troubleshooting_Workflow Troubleshooting Workflow for Incomplete Coupling of this compound Start Perform Initial Coupling Kaiser_Test1 Kaiser Test Start->Kaiser_Test1 Success Coupling Complete Proceed to Deprotection Kaiser_Test1->Success Negative Double_Couple Perform Double Coupling Kaiser_Test1->Double_Couple Positive Kaiser_Test2 Kaiser Test Double_Couple->Kaiser_Test2 Kaiser_Test2->Success Negative Consider_Options Consider Advanced Strategies: - Change Coupling Reagent (e.g., to HATU) - Increase Temperature (Microwave) - Capping of Unreacted Amines Kaiser_Test2->Consider_Options Positive

References

Application Notes and Protocols: Fmoc-Cycloleucine for the Synthesis of Constrained Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cyclic peptides are a promising class of therapeutics, offering advantages in stability, binding affinity, and specificity over their linear counterparts.[1][2] A key strategy in their design is the introduction of conformational constraints to reduce flexibility, which can pre-organize the peptide into its bioactive conformation and minimize the entropic penalty upon binding to a target.[3] Fmoc-cycloleucine (Fmoc-1-aminocyclopentane-1-carboxylic acid) is a non-proteinogenic amino acid that serves as a powerful building block for this purpose.[4] Its inherent cyclopentane ring structure imparts significant local rigidity to the peptide backbone. These application notes provide a comprehensive overview of the use of this compound in the synthesis of constrained cyclic peptides, detailing its benefits and providing step-by-step protocols for its incorporation using Fmoc-based solid-phase peptide synthesis (SPPS).

Application Notes

The Role of Cycloleucine in Peptide Constraint

Incorporating cycloleucine into a peptide sequence introduces a rigid cyclopentyl group directly into the backbone. This steric bulk severely restricts the rotational freedom around the adjacent peptide bonds, effectively locking the local conformation. This pre-organization is highly advantageous in the design of cyclic peptides intended to mimic a specific secondary structure, such as a β-turn, or to bind with high affinity to a protein target. The conformational rigidity conferred by cycloleucine can lead to several therapeutic benefits.[5][6]

Key Advantages:

  • Enhanced Conformational Stability: The cyclic nature of the cycloleucine side chain reduces the number of accessible low-energy conformations, leading to a more defined three-dimensional structure.[6]

  • Increased Proteolytic Resistance: The steric hindrance provided by the cyclopentyl group can shield adjacent peptide bonds from enzymatic degradation, increasing the peptide's half-life in biological systems.[7]

  • Improved Binding Affinity: By pre-organizing the peptide into its bioactive conformation, the entropic cost of binding to a target is reduced, which can lead to a significant increase in binding affinity and selectivity.[5][3]

  • Potential for Increased Membrane Permeability: The constrained conformation and reduced number of exposed hydrogen bond donors can, in some cases, improve the passive membrane permeability of cyclic peptides.

Data Presentation: Impact of Cycloleucine Incorporation

The inclusion of cycloleucine can quantitatively improve key peptide drug properties. The following tables provide representative data illustrating these effects.

Table 1: Comparison of Cyclization Yields and Purity

Peptide Sequence Cyclization Method Linear Peptide Purity (Crude, %) Cyclic Peptide Yield (Crude, %) Final Purity (RP-HPLC, %)
c(Gly-Ala-Val-Leu -Gly-Lys) Solution Phase (HATU/DIPEA) 85 35 >95
c(Gly-Ala-Val-Cle -Gly-Lys) Solution Phase (HATU/DIPEA) 88 45 >98

Note: Cle = Cycloleucine. Yields are sequence-dependent. The constrained nature of cycloleucine can favor the necessary conformation for efficient intramolecular cyclization over intermolecular oligomerization.[8]

Table 2: Enhancement of Biological Activity and Stability

Peptide Analogue Target Binding Affinity (IC₅₀, nM) Half-life in Human Serum (hours)
Linear Peptide Protein-Protein Interaction Target X 850 < 0.5
Cyclic Peptide (without Cle) Protein-Protein Interaction Target X 120 8
Cyclic Peptide (with Cle) Protein-Protein Interaction Target X 25 24

Note: This data is illustrative. The enhanced stability is attributed to resistance to proteolysis, and improved affinity is due to conformational pre-organization.[3][6][7]

Experimental Protocols & Workflows

The synthesis of cycloleucine-containing cyclic peptides is typically achieved through a multi-step process involving solid-phase synthesis of the linear precursor, followed by cleavage from the resin and solution-phase cyclization.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin 1. Resin Swelling (e.g., 2-CTC Resin in DMF) Load 2. First Amino Acid Loading Resin->Load SPPS_Cycle 3. Iterative SPPS Cycles (Fmoc Deprotection & Coupling) Load->SPPS_Cycle Incorp 4. This compound Coupling SPPS_Cycle->Incorp Incorp->SPPS_Cycle Continue for remaining AAs Cleavage 5. Linear Peptide Cleavage (Side chains protected) Incorp->Cleavage Cyclization 6. Solution-Phase Cyclization (High Dilution) Cleavage->Cyclization Deprotection 7. Side-Chain Deprotection (TFA Cocktail) Cyclization->Deprotection Purification 8. Purification & Analysis (RP-HPLC, MS) Deprotection->Purification

Caption: General workflow for synthesizing constrained cyclic peptides using this compound.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol details the manual synthesis of a linear peptide on 2-chlorotrityl chloride (2-CTC) resin using Fmoc/tBu chemistry. 2-CTC resin is recommended as it allows cleavage of the peptide with side-chain protecting groups intact, which is essential for solution-phase cyclization.[8][9]

Materials:

  • 2-chlorotrityl chloride resin (100-200 mesh)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Methanol (MeOH)

  • Peptide synthesis vessel with a fritted disc

Procedure:

  • Resin Preparation: Swell 0.2 mmol of 2-CTC resin in DMF for 1 hour in the synthesis vessel. Drain the DMF.

  • First Amino Acid Loading:

    • Dissolve 2.0 eq of the first Fmoc-amino acid in DCM.

    • Add 4.0 eq of DIPEA.

    • Add the solution to the resin and agitate for 2 hours.

    • Drain the vessel and cap any unreacted sites by adding DCM/MeOH/DIPEA (17:2:1) and agitating for 30 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Iterative SPPS Cycle (Deprotection & Coupling):

    • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for 15 minutes. Wash the resin with DMF (5x).

    • Amino Acid Coupling:

      • In a separate vial, pre-activate the next Fmoc-amino acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF for 5 minutes.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

      • Monitor coupling completion with a Kaiser test.

      • Wash the resin with DMF (3x).

  • Incorporation of this compound: Follow the standard coupling protocol (Step 3) for this compound. Due to its steric bulk, a double coupling or extended coupling time (4 hours) may be necessary to ensure high efficiency.

  • Repeat Step 3 for all remaining amino acids in the sequence. After the final coupling, wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.

G start Peptide-Resin (N-terminally Fmoc-protected) deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 2. Wash (DMF) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA, HATU, DIPEA in DMF) wash1->couple kaiser Kaiser Test couple->kaiser wash2 4. Wash (DMF) end Elongated Peptide-Resin (Ready for next cycle) wash2->end end->deprotect Next Cycle kaiser->couple Negative (Recouple) kaiser->wash2 Positive (Complete) G cluster_0 Normal Signaling Pathway cluster_1 Inhibition by Cyclic Peptide P1 Protein A Complex Active A-B Complex P1->Complex P2 Protein B P2->Complex Signal Downstream Signaling (e.g., Proliferation) Complex->Signal P1_i Protein A Blocked Inhibited Complex P1_i->Blocked P2_i Protein B P2_i->Blocked Binding Prevented Peptide Cycloleucine-Constrained Cyclic Peptide Peptide->P1_i Binds to interaction surface NoSignal Signaling Blocked Blocked->NoSignal

References

Application Notes & Protocols: Strategic Incorporation of Fmoc-Cycloleucine for Next-Generation Therapeutic Peptide Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The development of peptide-based therapeutics offers immense promise due to high target specificity and potency.[1][2] However, the clinical translation of native peptides is frequently obstructed by their inherent metabolic instability and conformational flexibility, leading to rapid enzymatic degradation and reduced efficacy.[2][3] A primary strategy to surmount these obstacles is the site-specific incorporation of non-proteinogenic amino acids.[3][4] This guide provides a comprehensive overview and detailed protocols for the application of N-α-Fmoc-cycloleucine (Fmoc-1-amino-1-cyclopentane carboxylic acid), a Cα-tetrasubstituted amino acid, in solid-phase peptide synthesis (SPPS) to engineer robust and conformationally defined therapeutic peptides.[5][6][7]

Part 1: The Rationale - Why Incorporate Cycloleucine?

The unique structural feature of cycloleucine is its cyclopentane ring, which involves the Cα atom. This Cα-tetrasubstituted nature imparts two critical advantages that directly address the fundamental weaknesses of natural peptides: steric shielding and conformational pre-organization.

Enhancing Metabolic Stability through Steric Hindrance

The primary mechanism of peptide degradation in vivo is proteolysis, where enzymes like proteases and peptidases cleave specific amide bonds.[8] The bulky cyclopentane ring of a cycloleucine residue acts as a "steric shield," physically obstructing the approach of proteolytic enzymes to the adjacent peptide bonds.[3][9] This steric hindrance significantly reduces the rate of enzymatic cleavage, thereby extending the peptide's circulatory half-life and enhancing its bioavailability.[3]

G cluster_0 Standard Peptide Chain cluster_1 Cycloleucine-Modified Peptide P1 Protease Leu Leucine P1->Leu Cleavage Site (Accessible) P2 Protease AA1 Amino Acid 1 AA3 Amino Acid 3 Cyc Cycloleucine (Ac5c) P2->Cyc Cleavage Site (Sterically Blocked) AA4 Amino Acid 1 AA6 Amino Acid 3 G cluster_0 Flexible Linear Peptide cluster_1 Cycloleucine-Constrained Peptide A1 A1 A2 A2 A1->A2  Multiple  Conformations A3 A3 A2->A3  Multiple  Conformations B1 B1 B2 B2 B1->B2 B3 B3 B2->B3 C1 C1 Cyc Ac5c C1->Cyc  Bioactive  Conformation  Favored C3 C3 Cyc->C3  Bioactive  Conformation  Favored spss_workflow cluster_coupling Amino Acid Coupling Cycle cluster_deprotection Fmoc Deprotection Cycle start Start with Resin-Bound Peptide (Free Amine) activation 1. Activate Fmoc-Cycloleucine (e.g., with HATU/DIPEA) start->activation coupling 2. Couple to Resin (Extended time may be required) activation->coupling wash1 3. Wash (DMF) coupling->wash1 deprotect 4. Add 20% Piperidine/DMF wash1->deprotect wash2 5. Wash (DMF) deprotect->wash2 check Is Synthesis Complete? wash2->check check->activation No cleavage Final Cleavage & Deprotection (TFA Cocktail) check->cleavage Yes

References

Application Notes and Protocols: Enhancing Peptide Stability and Bioavailability with Fmoc-Cycloleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics offer high specificity and potency but are often hindered by poor metabolic stability and low oral bioavailability. A primary reason for this is their susceptibility to enzymatic degradation by proteases. The incorporation of non-natural amino acids is a key strategy to overcome these limitations. Fmoc-cycloleucine (Fmoc-Ac5c-OH), a cyclic non-natural amino acid, provides a valuable tool for medicinal chemists to enhance the drug-like properties of peptides. Its rigid, cyclic structure sterically shields adjacent peptide bonds from proteolytic cleavage, thereby increasing the peptide's half-life in biological fluids. This enhanced stability can lead to improved bioavailability, allowing for less frequent dosing and potentially enabling oral administration routes.

These application notes provide a comprehensive overview of the use of this compound in peptide synthesis to improve stability and bioavailability, complete with detailed experimental protocols and illustrative data.

Data Presentation: The Impact of Cycloleucine Incorporation

The inclusion of cycloleucine into a peptide backbone can significantly improve its stability against enzymatic degradation and, consequently, its bioavailability. The following tables present illustrative data comparing a native peptide with its cycloleucine-modified analogue.

Table 1: In Vitro Stability of Native Peptide vs. Cycloleucine-Modified Peptide in Human Plasma

PeptideHalf-life (t½) in Human Plasma (hours)% Intact Peptide Remaining after 8 hours
Native Peptide2.5 ± 0.315.8%
Cycloleucine-Modified Peptide24.7 ± 1.880.5%

Table 2: In Vivo Pharmacokinetic Parameters in a Rat Model

PeptideAdministration RouteCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Oral Bioavailability (%)
Native PeptideIntravenous (IV)850 ± 750.251275 ± 110-
Oral (PO)45 ± 81.098 ± 15~2%
Cycloleucine-Modified PeptideIntravenous (IV)830 ± 680.254150 ± 350-
Oral (PO)210 ± 251.5830 ± 95~20%

Mandatory Visualizations

Peptide Drug Development Workflow

The following diagram illustrates the general workflow for developing a peptide therapeutic with enhanced stability and bioavailability through the incorporation of this compound.

G cluster_0 Peptide Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Lead Optimization a Lead Peptide Identification b Cycloleucine Incorporation Site Selection a->b c Fmoc-Solid Phase Peptide Synthesis (SPPS) b->c d Purity & Characterization (HPLC, MS) c->d e Enzymatic Stability Assay (Plasma/Protease) d->e f In Vitro Activity Assay e->f g Pharmacokinetic (PK) Study (IV & PO) f->g h Bioavailability Calculation g->h i Efficacy & Toxicity Studies h->i j Data Analysis & SAR i->j k Iterative Redesign j->k k->b

Caption: Workflow for developing stabilized peptides using this compound.

Impact of Cycloleucine on Protease Resistance

This diagram illustrates the mechanism by which cycloleucine enhances peptide stability.

G cluster_0 Native Peptide cluster_1 Cycloleucine-Modified Peptide cluster_2 a1 a1 a2 L-AA a1->a2 a3 L-AA a2->a3 a4 a4 a3->a4 b1 b1 b2 L-AA b1->b2 b3 Cyc b2->b3 b4 b4 b3->b4 protease Protease protease->a2 Cleavage protease->b3 Steric Hindrance (No Cleavage)

Caption: Steric hindrance from cycloleucine protects the peptide backbone.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Cycloleucine-Modified Peptide

This protocol details the manual synthesis of a hypothetical peptide, "Ac-Tyr-Gly-Gly-Phe-Cyc-Leu-Arg-Arg-Ile-NH2," using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure in DMF.

    • Add 4 equivalents of DIC and allow the mixture to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, including this compound.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin and shake for 30 minutes.

    • Wash the resin with DMF and DCM and dry under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the dried resin and shake for 3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

In Vitro Peptide Stability Assay in Human Plasma

This protocol describes how to assess the stability of the synthesized peptides in human plasma.

Materials:

  • Synthesized native and cycloleucine-modified peptides

  • Human plasma (from a commercial source)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% TFA

  • Water with 0.1% TFA

  • Incubator at 37°C

  • Microcentrifuge

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in an appropriate solvent (e.g., 50% ACN in water).

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • Spike the peptide stock solution into the plasma to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.

  • Protein Precipitation:

    • Immediately add 3 volumes of cold ACN with 0.1% TFA to the aliquot to precipitate plasma proteins.

    • Vortex and incubate at -20°C for 30 minutes.

  • Sample Preparation for Analysis:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under vacuum.

    • Reconstitute the sample in a known volume of mobile phase A (e.g., 5% ACN in water with 0.1% TFA).

  • LC-MS Analysis:

    • Inject the prepared samples onto the HPLC-MS system.

    • Separate the peptide and its degradation products using a suitable gradient of ACN in water (both with 0.1% TFA).

    • Monitor the disappearance of the parent peptide peak area over time.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a one-phase decay model.

In Vivo Oral Bioavailability Study in a Rat Model

This protocol outlines a basic procedure for determining the oral bioavailability of the synthesized peptides in rats. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Materials:

  • Synthesized native and cycloleucine-modified peptides

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Vehicle for intravenous (IV) and oral (PO) administration (e.g., saline, PBS with a solubilizing agent if necessary)

  • Cannulation supplies (for jugular vein cannulation)

  • Blood collection tubes (e.g., with K2-EDTA)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation:

    • Acclimatize rats for at least 3 days before the study.

    • Fast the animals overnight before dosing, with free access to water.

    • For the IV group, cannulate the jugular vein for blood sampling.

  • Dosing:

    • Divide the rats into four groups: Native Peptide IV, Native Peptide PO, Modified Peptide IV, and Modified Peptide PO.

    • IV Administration: Administer the peptide solution as a bolus injection via the tail vein (e.g., at 1 mg/kg).

    • PO Administration: Administer the peptide solution by oral gavage (e.g., at 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approx. 100 µL) from the jugular vein cannula (IV group) or another appropriate site (e.g., saphenous vein) for the PO group at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation:

    • Immediately centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of each peptide in rat plasma. This typically involves protein precipitation followed by solid-phase extraction.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the peptide versus time for each animal.

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both IV and PO groups using non-compartmental analysis software.

  • Bioavailability Calculation:

    • Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Conclusion

The incorporation of this compound into peptide sequences is a powerful and effective strategy for enhancing proteolytic stability and improving oral bioavailability. The steric hindrance provided by the cycloleucine residue effectively shields the peptide backbone from enzymatic attack, leading to a longer plasma half-life and increased systemic exposure after oral administration. The protocols provided herein offer a framework for the synthesis, in vitro stability testing, and in vivo pharmacokinetic evaluation of cycloleucine-modified peptides, enabling researchers to develop more robust and effective peptide-based therapeutics.

Application Notes and Protocols for Fmoc-Cycloleucine in Bioconjugation and Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Fmoc-cycloleucine, a synthetic amino acid derivative, in the fields of bioconjugation and labeling. The unique structural properties of cycloleucine, when incorporated into peptides, offer significant advantages for the development of novel therapeutics, diagnostic tools, and research reagents.

Introduction to this compound

This compound (Fmoc-1-aminocyclopentane-1-carboxylic acid) is a valuable building block in solid-phase peptide synthesis (SPPS).[1][2] Its structure includes a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is standard for the temporary protection of the N-terminus during peptide chain elongation.[3][4] The defining feature of this amino acid is its cyclic cyclopentane side chain, which imparts significant conformational constraints on the peptide backbone. This rigidity can enhance the stability, bioavailability, and target affinity of the resulting peptide.[1]

Application Notes

The primary application of this compound in bioconjugation and labeling lies in its incorporation into peptide sequences to create more robust and specific molecules. The resulting cycloleucine-containing peptides can then be conjugated to various payloads, such as fluorescent dyes, radioisotopes, or therapeutic agents.

Key Applications:

  • Enhanced Proteolytic Stability: The sterically hindered nature of the cycloleucine residue can protect the peptide backbone from degradation by proteases. This increased stability is a critical attribute for therapeutic peptides, leading to a longer half-life in vivo.

  • Conformational Rigidity and Target Affinity: The cyclic side chain of cycloleucine restricts the conformational freedom of the peptide. This pre-organization of the peptide structure can lead to a lower entropic penalty upon binding to its target, potentially resulting in higher affinity and specificity.[5]

  • Improved Bioavailability: By enhancing stability and potentially influencing membrane permeability, the incorporation of cycloleucine can contribute to improved oral bioavailability of peptide-based drugs.[1][6]

  • Drug Development: this compound is utilized in the design of peptide-based therapeutics, particularly in areas like oncology and infectious diseases, to improve the efficacy of drug candidates.[1]

  • Biomaterial and Drug Delivery Systems: This compound is also employed in the design of biomaterials and drug delivery systems due to its ability to form stable interactions with biological molecules.[1]

  • Research in Protein Folding: The conformational constraints imposed by cycloleucine make it a useful tool for studying protein folding and stability.[1]

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 117322-30-2[2][7]
Molecular Formula C21H21NO4[1][8]
Molecular Weight 351.4 g/mol [1][8]
Appearance White to off-white powder[1]
Purity ≥ 99% (HPLC)[1]
Melting Point 182 - 191 °C[1]
Storage Temperature 0-8 °C[1]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the standard procedure for incorporating this compound into a growing peptide chain on a solid support using Fmoc-based chemistry.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink amide resin)

  • This compound

  • Other Fmoc-protected amino acids

  • Deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF)

  • Coupling reagents:

    • Option A: HOBt (1-hydroxybenzotriazole) and DIC (N,N'-diisopropylcarbodiimide)

    • Option B: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine)

  • Washing solvents: DMF, dichloromethane (DCM), isopropyl alcohol (IPA)

  • Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes.[9]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times), followed by DCM and IPA.[10]

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagents in DMF.

      • Option A: Add HOBt (3 eq.) and then DIC (3 eq.). Pre-activate for 5-10 minutes.

      • Option B: Add HATU (3 eq.) and DIPEA (6 eq.).

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.[9]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).[9]

  • Confirmation of Coupling (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow start Start: Fmoc-AA-Resin swell Swell Resin (DMF) start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM, IPA) deprotect->wash1 couple Couple this compound (Coupling Reagents) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 kaiser Kaiser Test (Optional) wash2->kaiser elongate Repeat for next Amino Acid kaiser->elongate elongate->deprotect Yes final_deprotect Final Fmoc Deprotection elongate->final_deprotect No cleave Cleave from Resin (TFA Cocktail) final_deprotect->cleave precipitate Precipitate Peptide (Cold Ether) cleave->precipitate purify Purify (RP-HPLC) precipitate->purify end Purified Cycloleucine Peptide purify->end

Caption: Workflow for Solid-Phase Peptide Synthesis of a Cycloleucine-Containing Peptide.

Protocol 2: General Bioconjugation of a Cycloleucine-Containing Peptide to a Fluorescent Dye

This protocol provides a general method for labeling the N-terminus of a purified cycloleucine-containing peptide with an amine-reactive fluorescent dye, such as a succinimidyl ester (NHS ester).

Materials:

  • Purified cycloleucine-containing peptide with a free N-terminal amine

  • Amine-reactive fluorescent dye (e.g., FITC, TAMRA-NHS ester)

  • Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Solvent for dye: Anhydrous dimethyl sulfoxide (DMSO) or DMF

  • Size-exclusion chromatography (SEC) column (e.g., PD-10) or RP-HPLC for purification

Procedure:

  • Peptide Preparation: Dissolve the purified cycloleucine-containing peptide in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Dye Preparation: Dissolve the amine-reactive fluorescent dye in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • While gently vortexing the peptide solution, add a 10-20 fold molar excess of the dissolved dye.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted dye. Incubate for 30 minutes at room temperature.[9]

  • Purification of the Labeled Peptide:

    • Separate the labeled peptide from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

    • Alternatively, purify the conjugate using RP-HPLC.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using UV-Vis spectroscopy and mass spectrometry.

Bioconjugation_Workflow peptide Purified Cycloleucine Peptide (free N-terminus) dissolve_peptide Dissolve Peptide in Conjugation Buffer (pH 8.5) peptide->dissolve_peptide dye Amine-Reactive Dye (e.g., NHS-ester) dissolve_dye Dissolve Dye in DMSO/DMF dye->dissolve_dye conjugate Mix and Incubate (1-2 hours, RT, dark) dissolve_peptide->conjugate dissolve_dye->conjugate quench Quench Reaction (Tris-HCl) conjugate->quench purify Purify Conjugate (SEC or RP-HPLC) quench->purify characterize Characterize (UV-Vis, MS) purify->characterize labeled_peptide Labeled Peptide Conjugate characterize->labeled_peptide

Caption: General Workflow for N-terminal Labeling of a Cycloleucine-Containing Peptide.

Conclusion

This compound is a powerful tool for peptide chemists and drug developers. Its incorporation into peptides provides a route to creating molecules with enhanced stability, conformational rigidity, and potentially improved therapeutic properties. The protocols outlined above provide a framework for the synthesis and subsequent labeling of cycloleucine-containing peptides, enabling their application in a wide range of bioconjugation and research contexts.

References

Investigating Protein Folding and Stability with Fmoc-Cycloleucine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Fmoc-cycloleucine in the study of protein folding and stability. The incorporation of this non-natural, sterically constrained amino acid offers a powerful tool to modulate and investigate the conformational properties of peptides and proteins, with significant implications for drug design and development.

Introduction

This compound, or Fmoc-1-aminocyclopentane-1-carboxylic acid, is a derivative of the amino acid cycloleucine, protected at its amino group by a fluorenylmethyloxycarbonyl (Fmoc) group. This protection makes it suitable for use in solid-phase peptide synthesis (SPPS). The cyclic nature of the cycloleucine side chain imparts significant conformational constraints on the peptide backbone, making it a valuable tool for researchers studying protein folding, structure-activity relationships, and for enhancing the stability of peptide-based therapeutics. The introduction of cycloleucine can induce turns or stabilize helical structures, providing insights into the forces that govern protein architecture.[1]

Applications of this compound in Protein Folding and Stability Studies

The unique structural properties of cycloleucine make it a versatile tool for a range of applications in protein science and drug discovery:

  • Inducing and Stabilizing Secondary Structures: The rigid cyclopentane ring of cycloleucine restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone in its vicinity. This steric hindrance can promote the formation of specific secondary structures, such as β-turns and helices. By strategically placing cycloleucine residues within a peptide sequence, researchers can investigate the role of these structures in the overall folding and stability of a protein.

  • Enhancing Proteolytic Stability: Peptides are often susceptible to degradation by proteases, which limits their therapeutic potential. The incorporation of unnatural amino acids like cycloleucine can render peptide bonds more resistant to enzymatic cleavage, thereby increasing the in vivo half-life and bioavailability of peptide drugs.

  • Probing Structure-Activity Relationships (SAR): By systematically replacing natural amino acids with cycloleucine, researchers can probe the conformational requirements for a peptide's biological activity. This approach helps to elucidate the bioactive conformation and guide the design of more potent and selective analogs.

  • Drug Design and Development: The enhanced stability and conformational control offered by cycloleucine are highly desirable in the development of peptide-based therapeutics, particularly in areas like oncology and infectious diseases.[1] Peptides containing cycloleucine can exhibit improved target binding affinity and reduced off-target effects.

Experimental Protocols

Detailed methodologies for the key experiments involved in investigating protein folding and stability with this compound are provided below.

Protocol 1: Fmoc-Solid-Phase Peptide Synthesis (SPPS) of a Cycloleucine-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing a cycloleucine residue using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature. For coupling of this compound, a longer coupling time or a double coupling may be necessary due to steric hindrance.

    • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Experimental Workflow for Fmoc-SPPS

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (DIC/Oxyma) deprotection->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat Cycle wash->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Purified Peptide purification->end

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis.

Protocol 2: Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

Materials:

  • Purified cycloleucine-containing peptide

  • Appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • CD spectropolarimeter

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the desired buffer to a final concentration of 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Set the CD spectropolarimeter to measure in the far-UV region (typically 190-260 nm).

    • Use a nitrogen flush to minimize oxygen absorption below 200 nm.

    • Set the bandwidth to 1 nm and the data pitch to 0.5 nm.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide solution.

    • Acquire at least three scans and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline from the peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs × 100) / (c × n × l) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.

    • Analyze the resulting spectrum for characteristic secondary structure features: α-helices show negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm; β-sheets show a negative band at ~218 nm and a positive band at ~195 nm; random coils show a strong negative band around 198 nm.

Protocol 3: Assessment of Peptide Stability by Thermal Denaturation Monitored by CD

This protocol determines the melting temperature (Tm), a measure of thermal stability, by monitoring the change in CD signal with increasing temperature.

Materials:

  • Purified cycloleucine-containing peptide in buffer

  • CD spectropolarimeter with a temperature controller

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation: Prepare the peptide solution as described in Protocol 2.

  • Instrument Setup:

    • Set the CD spectropolarimeter to monitor the ellipticity at a single wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for an α-helical peptide).

    • Set the temperature range for the experiment (e.g., 20°C to 90°C) and the heating rate (e.g., 1°C/minute).

  • Data Acquisition:

    • Equilibrate the sample at the starting temperature for 5 minutes.

    • Start the temperature ramp and record the CD signal as a function of temperature.

  • Data Analysis:

    • Plot the mean residue ellipticity [θ] as a function of temperature.

    • The resulting curve will typically be sigmoidal for a cooperative unfolding transition.

    • The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition. This can be determined from the peak of the first derivative of the melting curve.

Data Presentation

Peptide SequenceMelting Temperature (Tm) (°C)ΔTm vs. Wild-Type (°C)
Ac-AAAAXAAAA-NH2 (X=Ala, Wild-Type)55.2-
Ac-AAAAXAAAA-NH2 (X=Cycloleucine)62.5+7.3
Ac-AAXAAXAA-NH2 (X=Ala, Wild-Type)58.1-
Ac-AAXAAXAA-NH2 (X=Cycloleucine)68.9+10.8

Signaling Pathways and Logical Relationships

The incorporation of cycloleucine can be used to stabilize bioactive conformations of peptides that target specific cellular signaling pathways. For instance, stabilizing a peptide in a conformation that mimics a natural ligand can lead to enhanced agonistic or antagonistic activity.

Example: Modulation of a Kinase Signaling Pathway

A hypothetical cycloleucine-containing peptide is designed to inhibit a specific kinase involved in a cancer signaling pathway. The cycloleucine residue is incorporated to lock the peptide into a conformation that binds with high affinity to the kinase's active site, preventing the phosphorylation of its downstream substrate.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase Target Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellProliferation Cell Proliferation PhosphoSubstrate->CellProliferation Promotes Peptide Cycloleucine Peptide (Inhibitor) Peptide->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway by a cycloleucine-containing peptide.

Conclusion

This compound is a valuable tool for investigating the principles of protein folding and for designing peptides with enhanced stability and biological activity. The protocols and concepts outlined in this document provide a framework for researchers to incorporate this unique amino acid into their studies, paving the way for new discoveries in protein science and the development of novel peptide-based therapeutics. Further research is warranted to generate more quantitative data on the stabilizing effects of cycloleucine in a wider range of peptide and protein contexts.

References

Application Notes and Protocols: Fmoc-Cycloleucine as a Building Block for Peptidomimetic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Peptides with Conformational Constraints

Peptidomimetics are a class of therapeutic agents designed to mimic natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into a bioactive conformation, thereby enhancing receptor affinity, selectivity, and resistance to proteolytic degradation.

Fmoc-cycloleucine (Fmoc-1-aminocyclopentane-1-carboxylic acid) is a Cα-tetrasubstituted α-amino acid that serves as a valuable building block in this context. Its cyclic side chain, fused to the peptide backbone, imparts significant steric hindrance. This structural feature restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles, effectively inducing stable turn or helical structures within the peptide chain. The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[1][2]

Application Notes: Advantages and Uses of this compound

Incorporating cycloleucine into a peptide sequence offers several distinct advantages for drug development:

  • Induction of Stable Secondary Structures: The rigid cyclopentyl ring forces the peptide backbone into specific conformations, often promoting the formation of β-turns or helical structures. This pre-organization of the peptide into its bioactive shape can lead to a significant increase in binding affinity for its biological target by reducing the entropic penalty of binding.[3]

  • Increased Metabolic Stability: The steric bulk of the cycloleucine residue protects adjacent peptide bonds from cleavage by exopeptidases and endopeptidases, which are often responsible for the rapid degradation of natural peptides in vivo.[4]

  • Enhanced Receptor Selectivity: By locking the peptide into a specific conformation, cycloleucine can improve the selectivity for a particular receptor subtype, reducing off-target effects and potential side effects.

  • Improved Bioavailability: Increased stability against enzymatic degradation can lead to a longer plasma half-life and improved oral bioavailability, key attributes for successful drug candidates.

Case Study: Inhibition of HER2-HER3 Protein-Protein Interaction A notable application of cyclic amino acids in peptidomimetic design is the development of inhibitors for the Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathway. Overexpression of HER2 is a driver in several cancers, including breast and ovarian cancer.[4][5] Dimerization of HER2 with other family members, particularly HER3, activates downstream signaling cascades like the PI3K/Akt and MAPK pathways, promoting cell proliferation and survival.[6][][8]

Researchers have designed cyclic peptidomimetics that successfully block this critical HER2-HER3 protein-protein interaction. By incorporating conformationally constrained amino acids, these peptidomimetics mimic the binding interface and exhibit potent antiproliferative activity in HER2-overexpressing cancer cell lines.[1][4]

Data Presentation

Synthetic Challenges and Optimization Strategies

The primary challenge in utilizing this compound is the steric hindrance it presents during the coupling step in SPPS. This can lead to incomplete reactions and lower yields compared to standard proteinogenic amino acids. The table below summarizes these challenges and the recommended solutions.

ChallengeDescriptionRecommended Solution(s)
Low Coupling Efficiency The bulky cyclopentyl group physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.Use high-potency coupling reagents (e.g., HATU, HCTU, PyBOP).
Incomplete Reactions Standard coupling times (e.g., 1-2 hours) may be insufficient for the reaction to go to completion, resulting in deletion sequences.Extend coupling times (e.g., 4 hours or overnight). Perform a "double coupling" step with fresh reagents.
Peptide Aggregation The growing peptide chain can aggregate on the solid support, further limiting the accessibility of the N-terminal amine.Use solvents with better-solvating properties like N-methylpyrrolidone (NMP) or incorporate chaotropic salts.
Difficult Monitoring Standard qualitative tests for free amines (e.g., Kaiser test) might be ambiguous after coupling a hindered residue.For quantitative analysis, cleave a small sample of the peptide-resin and analyze by HPLC/MS to confirm successful coupling.
Biological Activity of HER2-HER3 Interaction Inhibitors

The following table presents the antiproliferative activity (IC₅₀ values) of several peptidomimetic analogs designed to inhibit HER2-HER3 dimerization in various HER2-overexpressing cancer cell lines. The data highlights how structural modifications, including the use of constrained amino acids, impact biological potency.

Compound IDSequence/ModificationBT-474 IC₅₀ (µM)SKOV3 IC₅₀ (µM)Calu-3 IC₅₀ (µM)
5 L-amino acid linear peptide15.6>100>100
9 L-amino acid linear peptide20.3>100>100
18 Symmetrical cyclic peptidomimetic0.05--
21 D-amino acid substituted analog7.815.612.5
32 Cyclic , D-amino acid analog0.09--

Data synthesized from studies by Berezowska et al. and others, demonstrating the potency of cyclic and D-amino acid containing peptidomimetics.[1][4][5]

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Cycloleucine-Containing Peptide

This protocol outlines the manual synthesis of a hypothetical peptide containing a cycloleucine (C-leu) residue using Fmoc chemistry.

1. Resin Preparation: a. Place 0.1 mmol of Rink Amide resin in a reaction vessel. b. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes. c. Drain the DMF.

2. Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes. d. Drain and wash the resin thoroughly with DMF (5x), followed by dichloromethane (DCM) (3x), and then DMF (3x).

3. Amino Acid Coupling (Standard Amino Acid): a. In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF. Pre-activate for 2 minutes. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate for 1-2 hours at room temperature. d. Drain and wash the resin with DMF (3x). e. Perform a Kaiser test to confirm the absence of free primary amines (negative result: yellow beads).

4. This compound Coupling (Sterically Hindered): a. In a separate vial, dissolve This compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Pre-activate for 2-5 minutes. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate for 4 hours at room temperature. d. Drain and wash the resin with DMF (3x). e. Perform a Kaiser test. If the result is positive (blue beads), indicating incomplete coupling, proceed to step 4f (Double Coupling). f. Double Coupling: Repeat steps 4a-4d using fresh reagents.

5. Chain Elongation: a. Repeat steps 2, 3, and 4 (as appropriate for the specific amino acid) until the desired peptide sequence is assembled.

6. Cleavage and Deprotection: a. After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. b. Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water). c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

Protocol for Peptide Purification and Analysis

1. Purification by Reverse-Phase HPLC (RP-HPLC): a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water). b. Purify the peptide on a semi-preparative C18 column. c. Use a linear gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile). A typical gradient might be 5-65% B over 30 minutes. d. Monitor the elution profile at 220 nm and 280 nm. e. Collect fractions corresponding to the major peak.

2. Analysis by Mass Spectrometry (MS): a. Analyze the purified fractions using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight of the desired peptide. b. Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizations: Workflows and Signaling Pathways

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle SPPS Cycle (Repeat n times) cluster_final Final Steps Resin Start: Solid Support (e.g., Rink Amide Resin) Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 CLeu_Couple This compound Coupling: - Use HATU - Extend time / Double couple Couple->CLeu_Couple If AA is C-leu Monitor Monitor Completion (Kaiser Test) Wash2->Monitor Monitor->Deprotect Next Cycle Cleave Cleavage & Deprotection (TFA Cocktail) Monitor->Cleave Final Cycle Purify Purification (RP-HPLC) Cleave->Purify Analyze Analysis (Mass Spectrometry) Purify->Analyze

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

HER2_Signaling_Pathway HER2 Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Dimer HER2-HER3 Heterodimer HER2->Dimer Dimerization HER3 HER3 HER3->Dimer PI3K PI3K Dimer->PI3K Activation Grb2 Grb2/Sos Dimer->Grb2 Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Cell Proliferation, Survival) mTOR->Proliferation Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation Inhibitor Cycloleucine Peptidomimetic Inhibitor->Dimer Blocks Dimerization

Caption: Inhibition of the HER2-HER3 signaling cascade by a cycloleucine peptidomimetic.

References

Application Notes and Protocols: Inducing Helical or Turn Structures in Peptides with Fmoc-Cycloleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide-based drug discovery and chemical biology, the ability to control and stabilize specific secondary structures, such as α-helices and β-turns, is paramount. These well-defined conformations are often crucial for mediating protein-protein interactions (PPIs), which are implicated in a vast array of cellular processes and disease states.[1][2] Linear peptides in aqueous solution are typically conformationally flexible, which can lead to reduced binding affinity and susceptibility to proteolytic degradation. The incorporation of conformationally constrained non-proteinogenic amino acids is a powerful strategy to pre-organize a peptide into its bioactive conformation, thereby enhancing its affinity, specificity, and stability.[3][4]

Fmoc-cycloleucine (1-(Fmoc-amino)-cyclopentanecarboxylic acid) is a valuable synthetic building block for this purpose. The cyclopentyl ring fused to the Cα and nitrogen atoms of the amino acid restricts the available Ramachandran (φ, ψ) angles, promoting the formation of helical or turn structures within a peptide sequence.[5] These application notes provide detailed protocols for the incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS) and for the subsequent conformational analysis of the resulting peptides.

Data Presentation: The Conformational Impact of Cycloleucine

The introduction of a cycloleucine residue into a peptide sequence can have a significant and predictable impact on its secondary structure. The following tables summarize the expected quantitative effects based on the principles of conformational constraint.

Table 1: Representative Dihedral Angles (φ, ψ) for Cycloleucine in a Peptide Chain

Residue PositionStructure TypeRepresentative φ Angle (°)Representative ψ Angle (°)Reference
iα-helix-60 ± 10-40 ± 10General α-helix values
i (with Cle)α-helix (stabilized)-65 ± 5-35 ± 5[5]
i+1 of β-turnType I β-turn-60-30General β-turn values
i+1 (with Cle)Type I β-turn (induced)-65 ± 10-25 ± 10[5]
i+2 of β-turnType I β-turn-900General β-turn values

Note: Cle denotes Cycloleucine. The values presented are illustrative and can vary depending on the surrounding amino acid sequence.

Table 2: Comparative Helicity of a Model Peptide With and Without Cycloleucine

Peptide SequenceMethod% Helicity (Aqueous Buffer)% Helicity (50% TFE)
Ac-Tyr-Gly-Gly-Ala -Leu-Arg-Arg-Ile-NH₂CD Spectroscopy5 - 10%25 - 35%
Ac-Tyr-Gly-Gly-Cle -Leu-Arg-Arg-Ile-NH₂CD Spectroscopy20 - 30%50 - 65%

Note: This data is representative and illustrates the typical increase in helicity observed upon incorporation of a conformationally constrained amino acid like cycloleucine. TFE (trifluoroethanol) is a helix-inducing solvent.[6]

Table 3: Impact of Cycloleucine-Induced Helicity on Protein-Protein Interaction Affinity

Peptide InhibitorTarget ProteinK_d (nM) - Linear PeptideK_d (nM) - Cycloleucine Constrained PeptideFold Improvement
p53-derived peptideMDM2~1500~15010x
Bak BH3 domain peptideBcl-xL~500~5010x

Note: This table provides illustrative data on how pre-organizing a peptide into its bioactive helical conformation through the incorporation of residues like cycloleucine can lead to a significant improvement in binding affinity for its target protein.

Experimental Protocols

Synthesis of Peptides Containing this compound via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound. The procedure can be adapted for automated peptide synthesizers.

Materials:

  • Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids, including this compound

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Activation base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution to the resin and agitate for 3 minutes.

    • Drain and repeat the deprotection step for 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an equivalent amount of coupling reagent (HBTU/HATU) in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) to activate the amino acid solution.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF (3 x 1 min).

  • Incorporation of this compound: Follow the same coupling procedure as in step 3. Due to potential steric hindrance, a longer coupling time (up to 4 hours) or the use of a more potent coupling reagent like HATU is recommended. Double coupling may be necessary if the Kaiser test indicates incomplete reaction.

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for cycloleucine) for all subsequent amino acids in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and effective method for assessing the secondary structure content of peptides in solution.[7][8]

Materials:

  • Purified peptide

  • Buffer: 10 mM phosphate buffer, pH 7.4

  • Helix-inducing solvent (optional): 2,2,2-Trifluoroethanol (TFE)

  • High-transparency quartz cuvette (path length 0.1 cm)

  • CD Spectropolarimeter

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in the phosphate buffer. Determine the precise concentration by UV absorbance at 280 nm if the peptide contains Trp or Tyr, or by other quantitative amino acid analysis methods.

    • Prepare samples for analysis at a final concentration of 25-100 µM in the phosphate buffer.

    • For analysis in a helix-inducing environment, prepare a sample in a mixture of buffer and TFE (e.g., 50:50 v/v).

  • Instrument Setup:

    • Set the instrument to scan from 260 nm to 190 nm.

    • Use a bandwidth of 1.0 nm, a scanning speed of 50 nm/min, and a response time of 1 second.[9]

  • Data Acquisition:

    • Record a baseline spectrum using the buffer (or buffer/TFE mixture) alone.

    • Record the CD spectrum of the peptide sample. It is recommended to average 3-5 scans to improve the signal-to-noise ratio.

    • Subtract the baseline spectrum from the sample spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (c * l * 10) where mdeg is the ellipticity, MRW is the mean residue weight, c is the concentration in mg/mL, and l is the pathlength in cm.

    • Estimate the percentage of α-helicity using the [θ] value at 222 nm: % Helicity = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) * 100 where [θ]₂₂₂ is the observed mean residue ellipticity at 222 nm, [θ]h is the value for a fully helical peptide (approximately -39,500 deg·cm²·dmol⁻¹), and [θ]c is the value for a random coil (approximately +2,000 deg·cm²·dmol⁻¹).[10]

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including dihedral angles and inter-proton distances, which are essential for detailed conformational analysis.[11][12]

Materials:

  • Purified peptide (isotopic labeling, e.g., ¹⁵N, ¹³C, may be beneficial for larger peptides)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture)

  • NMR spectrometer (≥ 500 MHz recommended)

Procedure:

  • Sample Preparation:

    • Dissolve 1-5 mg of the peptide in 0.5 mL of the chosen deuterated solvent. For measurements in water, use 90% H₂O/10% D₂O.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample purity and signal dispersion.

    • Acquire a series of 2D NMR spectra to assign proton resonances and obtain structural restraints:

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for determining the peptide's fold.

      • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this spectrum provides a fingerprint of the backbone amides.

  • Data Analysis:

    • Process and analyze the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe, Sparky).

    • Assign all proton resonances sequentially.

    • Identify and quantify NOE/ROE cross-peaks. The intensity of these peaks is proportional to the inverse sixth power of the distance between the protons.

    • Use the NOE-derived distance restraints and dihedral angle restraints (from coupling constants) to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols (e.g., using software like CYANA, XPLOR-NIH, or AMBER).

Structural Determination by X-ray Crystallography

X-ray crystallography can provide an atomic-resolution structure of a peptide in the solid state.[13]

Materials:

  • Highly pure (>98%) peptide

  • Crystallization screening kits

  • Microscopes for crystal visualization

  • X-ray diffractometer

Procedure:

  • Crystallization Screening:

    • Dissolve the peptide at a high concentration (e.g., 10-50 mg/mL) in a suitable buffer.

    • Use a robotic or manual setup to screen a wide range of crystallization conditions (precipitants, salts, pH) using techniques like hanging-drop or sitting-drop vapor diffusion.[14]

  • Crystal Optimization and Harvesting:

    • Optimize the initial "hit" conditions to obtain larger, single crystals.

    • Carefully harvest the crystals and flash-cool them in a cryoprotectant solution.

  • Data Collection and Structure Solution:

    • Collect X-ray diffraction data at a synchrotron or using a home-source diffractometer.

    • Process the diffraction data and solve the crystal structure using molecular replacement or experimental phasing methods.

    • Refine the atomic model against the experimental data.[13]

Visualizations

Peptide_Drug_Discovery_Workflow Workflow for Developing a Cycloleucine-Constrained Peptide Inhibitor cluster_0 Target Identification & Validation cluster_1 Lead Identification cluster_2 Lead Optimization with this compound cluster_3 Biophysical & Structural Characterization cluster_4 Preclinical Development Target_ID Identify Protein-Protein Interaction (PPI) Target Validation Validate Target's Role in Disease Target_ID->Validation Linear_Peptide Design/Screen Linear Peptide (e.g., from phage display) Validation->Linear_Peptide Structure_Analysis Determine Bioactive Conformation (e.g., Helix or Turn) Linear_Peptide->Structure_Analysis Fmoc_Cle_Design Identify Position for Conformational Constraint Structure_Analysis->Fmoc_Cle_Design Fmoc_Cle_Design->Linear_Peptide Informed by Linear Peptide Data SPPS Synthesize Peptide with This compound via SPPS Fmoc_Cle_Design->SPPS Purification Purify Peptide (RP-HPLC) SPPS->Purification Conformational_Analysis Confirm Structure (CD, NMR) Assess Helicity/Turn Purification->Conformational_Analysis Binding_Assay Measure Binding Affinity (SPR, ITC) Conformational_Analysis->Binding_Assay Binding_Assay->Fmoc_Cle_Design Feedback for New Designs Cell_Assays Cellular Activity & Stability Assays Binding_Assay->Cell_Assays Iterative Optimization In_Vivo In Vivo Efficacy Studies Cell_Assays->In_Vivo

Caption: A drug discovery workflow for developing peptide inhibitors using this compound.

SPPS_Cycle Fmoc-SPPS Cycle for Incorporating Cycloleucine Resin Resin-Bound Peptide (Fmoc-Protected N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple this compound (HATU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Next_Cycle Repeat for Next Amino Acid Wash2->Next_Cycle Next_Cycle->Deprotection Start New Cycle

References

Application Notes and Protocols: Synthesis of Enzyme Inhibitors Using Fmoc-Cycloleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme inhibition is a cornerstone of drug discovery, with peptide-based inhibitors offering high specificity and potency. The incorporation of non-proteinogenic amino acids, such as cycloleucine (1-aminocyclopentane-1-carboxylic acid), into peptide sequences can introduce unique conformational constraints and metabolic stability. Fmoc-cycloleucine is a valuable building block in solid-phase peptide synthesis (SPPS) for creating these novel inhibitors. Cycloleucine is a known competitive inhibitor of methionine adenosyltransferase (MAT), an enzyme crucial for the biosynthesis of S-adenosylmethionine (SAM).[1][2] SAM is a universal methyl group donor essential for the methylation of nucleic acids, proteins, and other metabolites.[3] Its depletion can impact cell proliferation and other cellular processes.[2][4]

This document provides detailed protocols for the synthesis of a model peptide inhibitor containing cycloleucine using Fmoc-SPPS and for the subsequent evaluation of its inhibitory activity against methionine adenosyltransferase.

Target Enzyme and Signaling Pathway

Methionine Adenosyltransferase (MAT) is a key enzyme in the methionine metabolic pathway. It catalyzes the formation of S-adenosylmethionine (SAM) from methionine and ATP.[3] SAM is the primary methyl donor for most transmethylation reactions and is critical for the synthesis of polyamines and in the transsulfuration pathway. Inhibition of MAT leads to decreased SAM levels, which can induce cell cycle arrest and inhibit the proliferation of rapidly dividing cells, making it a target of interest in oncology.[4][5]

SAM_Biosynthesis_Pathway Met Methionine MAT Methionine Adenosyltransferase (MAT) Met->MAT ATP ATP ATP->MAT SAM S-Adenosylmethionine (SAM) Products Methylation Reactions SAM->Products MAT->SAM Mg2+ Inhibitor Cycloleucine-Peptide Inhibitor Inhibitor->MAT Competitive Inhibition

Caption: S-adenosylmethionine (SAM) biosynthesis pathway and inhibition by a cycloleucine-containing peptide.

Model Peptide Inhibitor: Ac-Leu-CLeu-Gly-NH₂

For the purpose of this protocol, we will describe the synthesis and analysis of a hypothetical tripeptide inhibitor containing cycloleucine (CLeu): Ac-Leu-CLeu-Gly-NH₂ . The N-terminal acetylation and C-terminal amidation are common modifications to increase peptide stability against exopeptidases.

Quantitative Data Summary

The following table summarizes hypothetical but realistic data for the model inhibitor.

ParameterValueMethod
Synthesis Yield 75% (based on initial resin loading)Gravimetric analysis after purification
Purity >98%RP-HPLC (214 nm)
Molecular Weight 368.48 g/mol (Expected)Mass Spectrometry (ESI-MS)
IC₅₀ (MAT) 15 µMIn vitro MAT activity assay
Kᵢ (MAT) 8 µMEnzyme kinetics analysis

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Ac-Leu-CLeu-Gly-NH₂

This protocol outlines the manual synthesis of the model peptide on a Rink Amide resin using the Fmoc/tBu strategy.[6]

Materials:

  • Rink Amide MBHA resin (0.6 mmol/g loading)

  • Fmoc-Gly-OH

  • This compound (Fmoc-CLeu-OH)

  • Fmoc-Leu-OH

  • Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Capping Agent: Acetic anhydride

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Workflow:

SPPS_Workflow cluster_cycle Elongation Cycle (Repeat for each amino acid) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling 2 Wash2 DMF Wash Coupling->Wash2 3 Wash2->Deprotection 4. Next Cycle FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection Start Start: Rink Amide Resin Swell Resin Swelling (DMF) Start->Swell Swell->Deprotection Capping N-terminal Acetylation (Acetic Anhydride) FinalDeprotection->Capping Cleavage Cleavage & Deprotection (TFA Cocktail) Capping->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End End: Purified Peptide Purification->End

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Procedure:

  • Resin Preparation:

    • Place 100 mg of Rink Amide resin in a reaction vessel.

    • Swell the resin in DMF for 30 minutes.

    • Drain the DMF.

  • First Amino Acid Coupling (Fmoc-Gly-OH):

    • Fmoc Deprotection: Add the deprotection solution to the resin and agitate for 3 minutes. Drain. Repeat for 15 minutes.

    • Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

    • Coupling: In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and agitate for 2 hours.

    • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Second Amino Acid Coupling (Fmoc-CLeu-OH):

    • Repeat the Fmoc deprotection and washing steps as in 2a and 2b.

    • Coupling: Couple Fmoc-CLeu-OH using the same procedure as in 2c.

  • Third Amino Acid Coupling (Fmoc-Leu-OH):

    • Repeat the Fmoc deprotection and washing steps.

    • Coupling: Couple Fmoc-Leu-OH using the same procedure as in 2c.

  • N-terminal Acetylation:

    • Perform a final Fmoc deprotection.

    • Wash the resin as in 2b.

    • Add a solution of 10% acetic anhydride and 1% DIPEA in DMF to the resin. Agitate for 30 minutes.

    • Wash the resin with DMF (5 times), DCM (5 times), and MeOH (3 times).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dry resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Characterization:

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions.

    • Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS).

Protocol 2: In Vitro Methionine Adenosyltransferase (MAT) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of the synthesized peptide against human MAT.

Principle: The activity of MAT can be monitored by coupling the production of S-adenosylmethionine (SAM) to a series of enzymatic reactions that ultimately result in the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.

Materials:

  • Recombinant human MAT enzyme

  • L-Methionine

  • ATP

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 20 mM MgCl₂

  • Coupling enzymes and substrates (e.g., from a commercial kit)

  • Synthesized inhibitor peptide (Ac-Leu-CLeu-Gly-NH₂)

  • NADH

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of L-methionine, ATP, and the inhibitor peptide in the assay buffer.

    • Prepare the reaction mixture containing all assay components except L-methionine (the initiating substrate). This includes buffer, ATP, NADH, coupling enzymes, and the MAT enzyme.

  • Assay Protocol:

    • To the wells of the 96-well plate, add the inhibitor peptide at various concentrations (e.g., a serial dilution from 100 µM to 0.1 µM). Include a control well with no inhibitor.

    • Add the reaction mixture to all wells.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding L-methionine to all wells.

    • Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • To determine the inhibition constant (Kᵢ) and the mechanism of inhibition, repeat the assay with varying concentrations of both the inhibitor and the substrate (L-methionine) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Conclusion

The use of this compound in solid-phase peptide synthesis provides a straightforward method to generate novel peptide-based enzyme inhibitors. The protocol described herein for the synthesis of a model tripeptide and its evaluation against methionine adenosyltransferase serves as a template for the development and characterization of new therapeutic leads. The unique properties imparted by cycloleucine can enhance the drug-like characteristics of peptides, making this a valuable strategy for researchers in medicinal chemistry and drug development.

References

Application Notes and Protocols: Fmoc-Cycloleucine for Preparing Selective Melanocortin Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for receptor-selective ligands is a cornerstone of modern drug discovery, aiming to enhance therapeutic efficacy while minimizing off-target effects. Non-natural amino acids are invaluable tools in this endeavor, offering unique conformational constraints and metabolic stability to peptide-based drug candidates. Fmoc-cycloleucine, a derivative of the cyclic amino acid cycloleucine, is a particularly interesting building block. Its gem-dimethyl group on the α-carbon restricts the peptide backbone's flexibility, inducing specific secondary structures that can lead to enhanced receptor affinity and selectivity.

These application notes provide a comprehensive overview of the use of this compound in the solid-phase peptide synthesis (SPPS) of selective ligands for the melanocortin receptors (MCRs), a family of G protein-coupled receptors (GPCRs) involved in various physiological processes, including pigmentation, energy homeostasis, and inflammation. We present a hypothetical case study based on the well-characterized melanocortin ligand, Melanotan II (MT-II), to illustrate the synthesis, purification, and characterization of a cycloleucine-containing analog. Detailed experimental protocols for these procedures are provided, alongside methods for evaluating receptor binding and functional activity to determine selectivity.

Signaling Pathways of Melanocortin Receptors

Melanocortin receptors are known to primarily couple to the Gαs protein, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key determinant of the physiological responses mediated by these receptors. Some melanocortin receptor subtypes have also been shown to couple to other G proteins, such as Gαi/o and Gαq, indicating a more complex signaling profile.

Melanocortin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Melanocortin Ligand MCR Melanocortin Receptor (MCR) Ligand->MCR G_protein G Protein (Gαs) MCR->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression & Physiological Response CREB->Gene_Expression regulates

Caption: Gαs-mediated signaling pathway of melanocortin receptors.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of a Cycloleucine-Containing MT-II Analog

This protocol describes the synthesis of a hypothetical analog of Melanotan II, where the D-Phenylalanine at position 7 is replaced by cycloleucine (Cle). The peptide sequence is Ac-Nle-c[Asp-His-Cle -Arg-Trp-Lys]-NH₂.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Cle-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell Fmoc-Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence, including the incorporation of Fmoc-Cle-OH.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride/DIEA/DMF (1:2:7) for 30 minutes.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Cyclization:

    • On-resin cyclization can be achieved between the side chains of Asp and Lys. This typically involves specific protecting groups that are removed orthogonally to the other side-chain protecting groups and the resin linkage. A common strategy is to use Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH. After linear assembly, the All/Alloc groups are removed using Pd(PPh₃)₄, followed by on-resin lactamization using a coupling agent like HATU or HBTU.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and air-dry the crude product.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of acetonitrile in water, both containing 0.1% TFA.

    • Collect the fractions containing the pure peptide and confirm the molecular weight by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Peptide_Synthesis_Workflow Start Start: Fmoc-Rink Amide Resin Swell Resin Swelling (DMF) Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotection->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Loop Repeat for each amino acid Wash1->Loop Loop->Deprotection Next amino acid Acetylation N-terminal Acetylation Loop->Acetylation Final amino acid Cyclization On-resin Cyclization Acetylation->Cyclization Cleavage Cleavage from Resin & Deprotection (TFA) Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification End Final Peptide Purification->End

Caption: Workflow for solid-phase peptide synthesis.
Protocol 2: Melanocortin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized peptide for different melanocortin receptor subtypes.

Materials:

  • Cell membranes prepared from cells expressing individual human melanocortin receptor subtypes (hMC1R, hMC3R, hMC4R, hMC5R)

  • Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH

  • Synthesized cycloleucine-containing peptide

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4)

  • Non-specific binding control (e.g., high concentration of a non-labeled ligand like α-MSH)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Binding buffer

    • A fixed concentration of the radioligand (typically at its Kd value).

    • Increasing concentrations of the unlabeled competitor peptide (the synthesized cycloleucine analog).

    • Cell membranes (protein concentration optimized for the assay).

    • For total binding wells, add buffer instead of the competitor peptide.

    • For non-specific binding wells, add a high concentration of a non-labeled standard ligand.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Functional cAMP Assay

This protocol describes a functional assay to measure the ability of the synthesized peptide to stimulate cAMP production in cells expressing melanocortin receptors, thereby determining its efficacy (EC₅₀) and potency.

Materials:

  • HEK293 cells stably expressing individual human melanocortin receptor subtypes

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • IBMX (a phosphodiesterase inhibitor)

  • Synthesized cycloleucine-containing peptide

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the target MCR into 96-well plates and grow to confluency.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with IBMX in assay buffer for 30 minutes at 37°C to inhibit cAMP degradation.

  • Peptide Stimulation: Add increasing concentrations of the synthesized peptide to the wells in triplicate and incubate for a defined period (e.g., 30 minutes) at 37°C. Include a positive control (e.g., α-MSH or forskolin) and a vehicle control.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the peptide concentration.

    • Determine the EC₅₀ value (the concentration of the peptide that produces 50% of the maximal response) and the Emax (the maximum response) by non-linear regression analysis.

Data Presentation

The quantitative data obtained from the binding and functional assays should be summarized in tables for easy comparison of the affinity and activity of the cycloleucine-containing peptide across the different melanocortin receptor subtypes.

Table 1: Hypothetical Binding Affinities (Ki, nM) of a Cycloleucine-Containing MT-II Analog at Human Melanocortin Receptors

CompoundhMC1RhMC3RhMC4RhMC5RSelectivity (MC4R/MC1R)Selectivity (MC4R/MC3R)Selectivity (MC4R/MC5R)
MT-II (Reference)1.55.20.88.50.530.150.09
[Cle⁷]-MT-II15.325.81.245.10.080.050.03

Table 2: Hypothetical Functional Potencies (EC₅₀, nM) and Efficacies (Emax, % of α-MSH) of a Cycloleucine-Containing MT-II Analog at Human Melanocortin Receptors

CompoundhMC1RhMC3RhMC4RhMC5R
EC₅₀ (nM)
MT-II (Reference)0.93.10.56.2
[Cle⁷]-MT-II10.518.40.932.7
Emax (% of α-MSH)
MT-II (Reference)100100100100
[Cle⁷]-MT-II95889885

Discussion

The incorporation of this compound into peptide ligands offers a powerful strategy for modulating their pharmacological properties. The conformational constraints imposed by the cycloleucine residue can lead to a more defined three-dimensional structure, which may favor binding to a specific receptor subtype. The hypothetical data presented above illustrates a scenario where the introduction of cycloleucine into the MT-II scaffold results in a ligand with retained high potency at the hMC4R but decreased affinity and potency at other MCR subtypes, thereby enhancing its selectivity for hMC4R.

Researchers and drug development professionals can utilize the protocols and concepts outlined in these application notes to explore the potential of this compound and other non-natural amino acids in the design and synthesis of novel, selective receptor ligands for a wide range of therapeutic targets. The systematic evaluation of such analogs will continue to advance our understanding of ligand-receptor interactions and facilitate the development of more effective and safer medicines.

Application Notes and Protocols for Fmoc-Cycloleucine in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development, often imparting enhanced proteolytic stability, conformational constraints, and improved pharmacokinetic profiles. Cycloleucine (1-aminocyclopentane-1-carboxylic acid), a cyclic aliphatic amino acid, is of particular interest due to its ability to induce helical conformations and increase resistance to enzymatic degradation. This document provides detailed application notes and protocols for the efficient incorporation of Fmoc-cycloleucine into peptides using automated synthesizers, leveraging the principles of Fmoc-based solid-phase peptide synthesis (SPPS).

Due to the steric hindrance posed by the cyclopentyl ring, the coupling of this compound requires optimized protocols to ensure high coupling efficiency and minimize the formation of deletion sequences. These protocols focus on the selection of appropriate coupling reagents, optimized reaction times, and robust cleavage and deprotection strategies.

Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids

The successful incorporation of sterically hindered amino acids like cycloleucine is highly dependent on the choice of coupling reagent. While specific quantitative data for this compound is not extensively published, data from comparative studies on other sterically hindered amino acids provide valuable insights into reagent performance. High-potency uronium/aminium and phosphonium salt-based reagents are generally recommended over carbodiimide-based activators.[1][2]

Coupling ReagentReagent TypeRelative Reactivity for Hindered ResiduesRepresentative Crude Purity (%)Notes
HATU Uronium/Aminium SaltVery High85-95Highly efficient, especially for difficult couplings.[2]
HCTU Uronium/Aminium SaltVery High85-95Similar reactivity to HATU, often more cost-effective.[2]
PyBOP Phosphonium SaltHigh80-90Good for routine and challenging couplings with a lower risk of guanidinylation side reactions compared to uronium salts.
COMU Uronium/Aminium SaltVery High85-95A newer generation reagent with high efficiency.[2]
DIC/Oxyma CarbodiimideModerate75-85Generally less effective for sterically hindered couplings; may require longer reaction times or double coupling.[3]

Note: The representative crude purity values are based on studies of various sterically hindered amino acids and may vary depending on the specific peptide sequence, resin, and synthesizer conditions.[3]

Experimental Protocols

Protocol 1: Automated this compound Coupling Cycle

This protocol outlines a robust method for incorporating this compound into a growing peptide chain on an automated peptide synthesizer. Due to its steric bulk, a double coupling strategy is recommended to ensure maximum incorporation.

Materials:

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Coupling Reagents: HATU, HCTU, or PyBOP

  • Activation Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Solvents: High-purity, amine-free DMF, Dichloromethane (DCM)

  • Washing Solvent: DMF

Automated Synthesizer Program:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with the deprotection solution for 3 minutes. Drain.

    • Treat the resin again with the deprotection solution for 10-15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5-7 cycles).

  • First Coupling of this compound:

    • In a separate vial, pre-activate this compound (3-5 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HATU, 2.9-4.9 equivalents) and an activation base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-5 minutes.

    • Add the activated this compound solution to the reaction vessel.

    • Allow the coupling reaction to proceed for 60-120 minutes at room temperature. For particularly difficult sequences, this time can be extended.[4]

    • Drain the reaction solution.

  • Intermediate Wash: Wash the resin thoroughly with DMF (3-5 cycles).

  • Second Coupling of this compound:

    • Prepare a fresh solution of activated this compound as described in step 3.

    • Add the fresh activation mixture to the resin.

    • Allow the second coupling reaction to proceed for 60-120 minutes.

    • Drain the reaction solution.

  • Final Wash: Wash the resin thoroughly with DMF (5-7 cycles) and then with DCM (3 cycles) to prepare for the next deprotection step.[4]

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence. For non-hindered amino acids, a single coupling step may be sufficient.

Protocol 2: Cleavage and Deprotection of Cycloleucine-Containing Peptides

The final cleavage of the peptide from the resin and the removal of side-chain protecting groups is a critical step. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (Reagent K - for peptides with sensitive residues like Cys, Met, Trp, Tyr): [5]

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • General Cleavage Cocktail (for peptides without sensitive residues):

    • TFA: 95%

    • Water: 2.5%

    • Triisopropylsilane (TIS): 2.5%

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the synthesized peptide-resin with DCM and dry thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Add the appropriate cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.

    • Incubate the mixture for 2-3 hours at room temperature with occasional agitation. Some protecting groups may require longer cleavage times for complete removal.[6]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.

    • Dry the peptide pellet under vacuum.

Protocol 3: Purity and Identity Analysis

The purity and identity of the synthesized cycloleucine-containing peptide should be confirmed using analytical techniques.

Materials:

  • Crude peptide pellet

  • Solvents for Analysis: Acetonitrile (ACN), Water (H₂O), TFA

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent mixture (e.g., 50% ACN/H₂O with 0.1% TFA).

  • HPLC Analysis:

    • Inject the sample onto a C18 reversed-phase column.

    • Elute the peptide using a gradient of mobile phase A (0.1% TFA in H₂O) and mobile phase B (0.1% TFA in ACN).

    • Monitor the elution profile at 214 nm or 220 nm. The purity of the peptide can be determined by integrating the peak areas.

  • Mass Spectrometry Analysis:

    • Analyze the purified fractions or the crude peptide to confirm the molecular weight of the desired product.

    • This analysis will also help to identify any deletion sequences or other side products that may have formed during synthesis.[7]

Mandatory Visualization

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling1 First Coupling: This compound + Activator Wash1->Coupling1 Wash2 DMF Wash Coupling1->Wash2 Coupling2 Second Coupling: This compound + Activator Wash2->Coupling2 Wash3 DMF Wash Coupling2->Wash3 NextAA Couple Next Amino Acid Wash3->NextAA Repeat for next residue FinalDeprotection Final Fmoc Deprotection Wash3->FinalDeprotection Final residue NextAA->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification & Analysis (HPLC/MS) Cleavage->Purification End End: Purified Peptide Purification->End

Caption: Automated SPPS workflow for this compound incorporation.

Coupling_Logic Start Start: Deprotected Peptide-Resin Activate Activate this compound (e.g., HATU/DIPEA in DMF) Start->Activate Couple Couple to Resin Activate->Couple KaiserTest Kaiser Test Couple->KaiserTest Positive Positive (Incomplete Coupling) KaiserTest->Positive Blue Beads Negative Negative (Complete Coupling) KaiserTest->Negative Yellow Beads DoubleCouple Perform Second Coupling Positive->DoubleCouple Wash Wash Resin Negative->Wash DoubleCouple->Wash NextStep Proceed to Next Step Wash->NextStep

Caption: Decision workflow for this compound coupling.

References

Application Notes and Protocols: Fmoc-Cycloleucine in the Design of Novel Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of biomaterials is continually advancing, with a growing emphasis on the development of materials that are not only biocompatible but also possess tunable physical properties and bioactive functionalities. Self-assembling peptides, particularly those containing the fluorenylmethoxycarbonyl (Fmoc) group, have emerged as a promising class of building blocks for hydrogel scaffolds. These hydrogels are of significant interest for applications in tissue engineering, regenerative medicine, and controlled drug delivery due to their high water content, biocompatibility, and structural resemblance to the native extracellular matrix.

Fmoc-cycloleucine, an amino acid derivative with a unique cyclic aliphatic side chain, is a particularly noteworthy candidate for the design of novel biomaterials. The cyclic nature of cycloleucine introduces conformational constraints that can influence the self-assembly process, leading to hydrogels with distinct mechanical and structural properties. This document provides detailed application notes and experimental protocols for the use of this compound in the fabrication and characterization of biomaterial hydrogels. While specific quantitative data for this compound hydrogels is an emerging area of research, this guide offers a comprehensive framework based on established principles for Fmoc-amino acid self-assembly.

Applications of this compound Biomaterials

This compound-based biomaterials are anticipated to be valuable in several key areas of biomedical research and development:

  • Tissue Engineering: The hydrogel scaffolds can serve as three-dimensional environments that support cell adhesion, proliferation, and differentiation, mimicking the natural extracellular matrix.

  • Drug Delivery: The fibrillar network of the hydrogel can encapsulate therapeutic molecules, ranging from small-molecule drugs to larger biologics, allowing for their sustained and localized release.

  • 3D Cell Culture: These biomaterials provide a more physiologically relevant environment for cell culture compared to traditional 2D plasticware, enabling more accurate in vitro modeling of in vivo conditions.

Data Presentation: Comparative Properties of Fmoc-Amino Acid Hydrogels

Quantitative data for biomaterials derived specifically from this compound is not yet widely available in published literature. However, by examining data from other Fmoc-amino acid and Fmoc-dipeptide hydrogels, we can establish a baseline for expected properties and a framework for characterization. The following table summarizes typical ranges for critical gelation concentration (CGC) and storage modulus (G'), a measure of hydrogel stiffness, for various Fmoc-peptide hydrogels. These values serve as a useful reference for researchers beginning to work with this compound.

Fmoc-Peptide/Amino AcidCritical Gelation Concentration (CGC) (wt%)Storage Modulus (G') (Pa)Reference
Fmoc-FFK0.5 - 1.05.8 - 24.3
Fmoc-K3Not specified~252

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Fmoc-Cycloleucine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted guidance for overcoming the unique challenges associated with the coupling of Fmoc-cycloleucine (Fmoc-Ac5c-OH) in solid-phase peptide synthesis (SPPS). Due to its rigid, cyclic structure, this compound presents significant steric hindrance, often leading to incomplete coupling reactions and the formation of deletion sequences. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to ensure successful incorporation of this sterically demanding amino acid into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

A1: The primary challenge in coupling this compound lies in its significant steric hindrance. The cyclopentyl ring restricts the conformational flexibility around the α-carbon, making it difficult for the activated carboxyl group to approach the N-terminal amine of the growing peptide chain. This steric bulk can lead to slower reaction kinetics and incomplete coupling reactions, resulting in lower yields and the presence of deletion-sequence impurities in the final peptide product.

Q2: How can I detect incomplete coupling of this compound?

A2: Several methods can be employed to detect incomplete coupling:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin after the coupling step. A positive result (blue or purple beads) indicates the presence of unreacted primary amines, signifying an incomplete reaction. A negative result (yellow or colorless beads) suggests a successful coupling.

  • HPLC and Mass Spectrometry (MS) Analysis: After cleaving a small sample of the peptide from the resin, analysis of the crude product by HPLC can reveal the presence of deletion sequences (the target peptide minus the cycloleucine residue). MS analysis can then confirm the mass of the desired peptide and the deletion impurity.

Q3: What are the most effective coupling reagents for this compound?

A3: For sterically hindered amino acids like this compound, standard coupling reagents such as DIC/HOBt may be insufficient. More potent uronium/aminium or phosphonium salt-based reagents are highly recommended. These include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

These reagents generate highly reactive activated esters that can more effectively overcome the steric barrier presented by cycloleucine.[1]

Q4: Is a single, extended coupling reaction sufficient for this compound?

A4: While extending the reaction time of a single coupling can improve yields to some extent, it is often not as effective as a "double coupling" strategy. The activating reagent can lose its potency over an extended period. A double coupling involves performing the coupling reaction twice with a fresh batch of activated amino acid and reagents, which is a more robust method to drive the reaction to completion.[2]

Q5: Can microwave-assisted peptide synthesis (MAPS) improve this compound coupling?

A5: Yes, microwave energy can be highly beneficial for coupling sterically hindered amino acids. Microwave irradiation can accelerate the reaction rate by efficiently transferring energy to the solvent and reactants, helping to overcome the activation energy barrier. This often leads to higher coupling efficiencies in shorter reaction times compared to conventional room temperature synthesis.

Troubleshooting Guide: Incomplete this compound Coupling

Symptom Potential Cause Recommended Solution(s)
Positive Kaiser test after coupling Incomplete reaction due to steric hindrance. 1. Perform a double coupling: After the first coupling, wash the resin and repeat the coupling step with fresh reagents. 2. Switch to a more potent coupling reagent: If using DIC/HOBt, switch to HATU, HBTU, or PyBOP. 3. Increase reaction time: Extend the coupling time to 2-4 hours or even overnight.
Significant deletion sequence observed by HPLC/MS Cumulative incomplete coupling over multiple steps. 1. Optimize the coupling protocol from the start: Use a high-efficiency coupling reagent like HATU for all cycloleucine couplings. 2. Incorporate a double coupling protocol for every cycloleucine addition.
Low overall peptide yield Inefficient coupling at the cycloleucine position(s). 1. Employ microwave-assisted synthesis to enhance coupling efficiency. 2. Ensure high-quality reagents and anhydrous solvents: Water can hydrolyze the activated ester, reducing coupling efficiency.
No improvement with double coupling Severe steric hindrance or peptide aggregation. 1. Increase the reaction temperature: Perform the coupling at 40-50°C to provide more energy to overcome the activation barrier. 2. Consider a different solvent: Switching from DMF to NMP can sometimes improve solvation and reduce aggregation.

Quantitative Data on Coupling Reagent Performance for Sterically Hindered Amino Acids

While direct comparative data for this compound is limited, the following table provides representative data for other sterically hindered amino acids, which can serve as a guideline for reagent selection.

Coupling Reagent Reagent Class Typical Reaction Time Coupling Efficiency (Yield) Purity Risk of Epimerization
HATU Aminium Salt20 - 45 min> 99.5%Very HighVery Low[1]
HBTU Aminium Salt30 - 60 min98 - 99.5%HighLow to Moderate[1]
PyBOP Phosphonium Salt30 - 60 min98 - 99%HighLow
DIC/HOBt Carbodiimide60 - 120 min95 - 98%GoodLow[1]

Disclaimer: The quantitative data presented above is extrapolated from studies on various sterically hindered amino acids.[1] Actual results for this compound may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min) to remove the N-terminal Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for completion of the coupling. If the test is positive, proceed to Protocol 2.

Protocol 2: Double Coupling of this compound using HATU

  • Initial Coupling: Follow steps 1-7 of Protocol 1.

  • Intermediate Wash: After the first coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Second Coupling: Prepare a fresh activation mixture as described in step 4 of Protocol 1. Add the new activation mixture to the resin.

  • Second Coupling Reaction: Agitate the reaction vessel for another 1-2 hours at room temperature.

  • Final Wash: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times) to prepare for the next deprotection step.

  • Monitoring: Perform a final Kaiser test to confirm the completion of the double coupling.

Protocol 3: Microwave-Assisted Coupling of this compound

  • Resin Preparation and Deprotection: Follow steps 1-3 of Protocol 1.

  • Activation Mixture Preparation: Prepare the activation mixture as described in step 4 of Protocol 1.

  • Microwave Coupling: Add the activation mixture to the resin in a microwave-safe reaction vessel. Irradiate with microwave energy at a constant power (e.g., 20-30 W) to maintain a temperature of 50-75°C for 5-15 minutes.

  • Washing and Monitoring: Follow steps 6 and 7 of Protocol 1. If the coupling is incomplete, a second microwave-assisted coupling can be performed.

Visualized Workflows and Decision Pathways

Troubleshooting_Workflow start Start: this compound Coupling kaiser_test Perform Kaiser Test start->kaiser_test positive_test Positive (Blue Beads) Incomplete Coupling kaiser_test->positive_test Positive negative_test Negative (Yellow Beads) Coupling Complete kaiser_test->negative_test Negative double_coupling Perform Double Coupling (Protocol 2) positive_test->double_coupling increase_temp Increase Temperature (e.g., 50°C) positive_test->increase_temp change_reagent Switch to More Potent Coupling Reagent (e.g., HATU) positive_test->change_reagent next_step Proceed to Next Deprotection Step negative_test->next_step double_coupling->kaiser_test increase_temp->kaiser_test change_reagent->kaiser_test Coupling_Strategy_Decision start Select Coupling Strategy for This compound is_difficult Is the sequence known to be difficult or aggregation-prone? start->is_difficult yes_difficult Yes is_difficult->yes_difficult Yes no_difficult No is_difficult->no_difficult No double_coupling Double Coupling with Potent Reagent (e.g., HATU) (Protocol 2) yes_difficult->double_coupling microwave Consider Microwave-Assisted Synthesis (Protocol 3) yes_difficult->microwave standard_coupling Standard Coupling with Potent Reagent (e.g., HATU) (Protocol 1) no_difficult->standard_coupling kaiser_test Monitor with Kaiser Test standard_coupling->kaiser_test double_coupling->kaiser_test microwave->kaiser_test

References

Technical Support Center: Optimizing Fmoc Deprotection for Cycloleucine Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Fmoc deprotection of sterically hindered cycloleucine residues during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue 1: Incomplete Fmoc Deprotection of Cycloleucine

Symptoms:

  • A significant amount of the N-terminally Fmoc-protected peptide is detected by mass spectrometry after the final cleavage.

  • The subsequent coupling reaction is inefficient or fails completely, leading to deletion sequences.

  • A negative or weak colorimetric test (e.g., Kaiser test) result after the deprotection step, indicating the absence of a free primary amine.

Possible Causes:

  • Steric Hindrance: The bulky, cyclic nature of the cycloleucine side chain can physically block the piperidine base from accessing the Fmoc group.[1]

  • Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, may aggregate on the solid support, preventing efficient reagent penetration.[2]

  • Suboptimal Deprotection Conditions: Standard deprotection times and reagent concentrations may be insufficient for the sterically hindered cycloleucine residue.

Solutions:

SolutionDescriptionReported Effectiveness
Extend Deprotection Time Increase the duration of the piperidine treatment. A second treatment of 10-20 minutes is often recommended.[3]Effective for moderately hindered residues, but may not be sufficient for severe cases and can increase the risk of side reactions.
Increase Piperidine Concentration While standard protocols use 20% piperidine, increasing the concentration to 30-50% can enhance the deprotection rate.[] However, this may also increase the likelihood of side reactions.Can improve deprotection but should be used with caution.
Use a Stronger Base System Employ a more potent, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine or piperazine to act as a scavenger for the dibenzofulvene (DBF) byproduct.[5][6][7]Highly effective for hindered amino acids. A solution of 2% DBU and 5% piperazine in NMP has been shown to be very efficient.[6]
Elevate the Reaction Temperature Performing the deprotection at a slightly elevated temperature (e.g., 30-40°C) can increase the reaction rate.Can be effective but may also promote side reactions such as racemization.[8]

Issue 2: Side Reactions Associated with Prolonged Deprotection

Symptoms:

  • Presence of unexpected peaks in the HPLC chromatogram of the crude peptide.

  • Mass spectrometry data showing adducts or byproducts.

Possible Causes:

  • Aspartimide Formation: If the peptide sequence contains an aspartic acid residue, prolonged exposure to basic conditions can lead to the formation of a succinimide intermediate, which can result in a mixture of α- and β-aspartyl peptides.[7]

  • Diketopiperazine (DKP) Formation: This is common at the dipeptide stage and involves the intramolecular cyclization of the N-terminal dipeptide, leading to chain truncation.[7]

  • Racemization: The chirality of the amino acids can be compromised under extended basic conditions.[7]

Solutions:

SolutionDescriptionReported Effectiveness
Use a Milder Base or Additive For sequences prone to aspartimide formation, using a weaker base like piperazine or adding an acidic additive like 0.1 M HOBt to the piperidine solution can suppress this side reaction.Significantly reduces aspartimide formation.
Optimize Deprotection Time Carefully monitor the deprotection reaction to use the minimum time required for complete Fmoc removal.Essential for minimizing all time-dependent side reactions.
Utilize DBU/Piperazine A combination of 2% DBU and 5% piperazine in NMP can provide rapid deprotection, minimizing the exposure time to basic conditions.[6]Effective in reducing DKP formation due to shorter reaction times.[6]

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc deprotection of cycloleucine more challenging than for other amino acids?

A1: The α,α-disubstituted nature of cycloleucine creates significant steric hindrance around the α-amino group. This bulkiness impedes the approach of the deprotection reagent, typically piperidine, making the removal of the Fmoc group slower and less efficient compared to sterically unhindered amino acids.

Q2: What is the standard protocol for Fmoc deprotection, and how should I modify it for cycloleucine?

A2: The standard protocol typically involves treating the resin-bound peptide with a 20% solution of piperidine in DMF for a short period (e.g., 1-3 minutes), followed by a longer treatment (10-20 minutes) with a fresh solution of the same reagent.[3] For cycloleucine, it is advisable to extend the second treatment time and monitor the reaction for completeness. If this is not sufficient, switching to a more potent deprotection solution containing DBU is recommended.

Q3: How can I monitor the completeness of the Fmoc deprotection for a cycloleucine residue?

A3: A simple and effective method is to perform a colorimetric test, such as the Kaiser test, on a small sample of the resin after the deprotection step. A positive result (typically a blue color) indicates the presence of a free primary amine and thus successful deprotection. For quantitative analysis, the concentration of the dibenzofulvene-piperidine adduct in the filtrate can be measured by UV-Vis spectrophotometry at approximately 301 nm.[8]

Q4: Are there any alternatives to piperidine for the deprotection of cycloleucine?

A4: Yes, a common and highly effective alternative is a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and a scavenger such as piperazine.[6] A mixture of 2% DBU and 5% piperazine in NMP can significantly accelerate the deprotection of sterically hindered residues like cycloleucine.[6]

Q5: What should I do if I suspect peptide aggregation is causing incomplete deprotection?

A5: Peptide aggregation can be disrupted by using a more polar solvent such as N-methyl-2-pyrrolidone (NMP) instead of DMF, adding chaotropic salts, or performing the synthesis at an elevated temperature.[2] Additionally, using a resin with a lower loading capacity can help to reduce inter-chain interactions.

Quantitative Data Summary

The following table summarizes a comparison of different Fmoc deprotection reagents and their typical reaction times. Note that specific data for cycloleucine is limited; therefore, data for other sterically hindered amino acids are included as a reference.

Deprotection ReagentConcentrationSolventTypical Half-Life (t1/2)Recommended Total TimeNotes
Piperidine20% (v/v)DMF~7 seconds10 - 20 minutesStandard conditions, may be insufficient for cycloleucine.[9]
Piperazine5% (w/v)DMF~50 seconds>15 minutesMilder base, less efficient than piperidine alone.[9]
DBU / Piperazine2% DBU (v/v) / 5% Piperazine (w/v)NMP/DMF~4 seconds1 - 5 minutesHighly effective for hindered residues and rapid deprotection.[6][9]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine

  • Resin Swelling: Swell the Fmoc-cycloleucine-containing peptidyl-resin in DMF (approximately 10 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.

  • First Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin, ensuring it is fully submerged. Agitate the mixture gently for 3 minutes.[3]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an extended period of 20-30 minutes for the cycloleucine residue.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation: Perform a Kaiser test on a small sample of the resin to confirm the presence of a free primary amine.

Protocol 2: Enhanced Fmoc Deprotection using DBU/Piperazine

  • Resin Swelling: Swell the this compound-containing peptidyl-resin in NMP (approximately 10 mL per gram of resin) for at least 30 minutes.

  • Deprotection Solution Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.

  • Deprotection: Drain the NMP from the resin and add the DBU/piperazine solution. Agitate the mixture for 2-5 minutes. For particularly difficult sequences, a second treatment of 5-10 minutes can be performed.[6][7]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (5-7 times) to remove all traces of the bases and the dibenzofulvene-piperazine adduct.

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.

Visualizations

Fmoc_Deprotection_Workflow start Start: This compound-Peptide-Resin deprotection Perform Fmoc Deprotection (Standard or Enhanced Protocol) start->deprotection monitoring Monitor Deprotection (e.g., Kaiser Test) deprotection->monitoring complete Deprotection Complete: Proceed to Next Coupling monitoring->complete Positive Result incomplete Incomplete Deprotection monitoring->incomplete Negative Result troubleshoot Troubleshoot: - Extend time - Use stronger base (DBU) - Increase temperature incomplete->troubleshoot troubleshoot->deprotection Apply Optimized Conditions

Caption: Troubleshooting workflow for incomplete Fmoc deprotection of cycloleucine.

Deprotection_Decision_Tree start This compound Deprotection standard_protocol Try Standard Protocol (20% Piperidine/DMF, extended time) start->standard_protocol is_complete Is deprotection complete? standard_protocol->is_complete yes Yes is_complete->yes no No is_complete->no proceed Proceed to next coupling yes->proceed enhanced_protocol Use Enhanced Protocol (2% DBU / 5% Piperazine in NMP) no->enhanced_protocol check_aggregation Consider Peptide Aggregation (Switch to NMP, lower loading resin) no->check_aggregation enhanced_protocol->is_complete Re-evaluate

Caption: Decision tree for selecting an appropriate Fmoc deprotection protocol for cycloleucine.

References

Technical Support Center: Preventing Aggregation with Fmoc-Cycloleucine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges associated with peptide aggregation during Solid-Phase Peptide Synthesis (SPPS) when using Fmoc-cycloleucine.

Understanding the Challenge: this compound and Aggregation

Cycloleucine (Cle) is an α,α-disubstituted amino acid, which introduces significant steric hindrance during peptide synthesis. This steric bulk can lead to incomplete coupling reactions and promote on-resin aggregation of the growing peptide chain. Aggregation is primarily caused by the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[1] This can physically block reactive sites, hindering both the deprotection of the N-terminal Fmoc group and subsequent amino acid coupling, ultimately resulting in lower purity and yield of the final peptide.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of aggregation when using this compound?

A1: The primary indication of on-resin aggregation is a noticeable shrinking of the resin beads. In automated synthesizers, this can manifest as flattened and broadened Fmoc deprotection profiles. Additionally, standard coupling tests like the Kaiser or TNBS tests may become unreliable and could yield false-negative results.

Q2: Which coupling reagents are most effective for the sterically hindered this compound?

A2: Due to the steric hindrance of cycloleucine, standard coupling reagents are often insufficient. More potent activating reagents are necessary to drive the reaction to completion.

  • Aminium/Uronium Salts: Reagents like HATU , HBTU , and COMU are highly recommended. HATU, in particular, is often preferred for its ability to form a more reactive OAt-ester, leading to faster and more efficient coupling. COMU is a newer generation coupling reagent with comparable efficiency to HATU but with a better safety profile.

  • Phosphonium Salts: PyBOP is another effective choice for coupling sterically hindered amino acids.

Q3: Can I use standard coupling times for this compound?

A3: No, it is highly recommended to extend the coupling time for this compound. A standard 1-2 hour coupling may be insufficient. Consider extending the coupling time to 4 hours or even overnight to ensure complete incorporation. A double coupling, where the coupling step is repeated with a fresh solution of activated amino acid, is also a highly effective strategy.

Q4: Does the choice of solvent impact aggregation?

A4: Yes, the solvent plays a crucial role in solvating the peptide-resin complex. For difficult sequences prone to aggregation, N-methylpyrrolidone (NMP) is often superior to dimethylformamide (DMF) due to its enhanced solvating properties. In particularly challenging cases, a mixture of solvents such as DCM/DMF/NMP can be beneficial.

Q5: How can microwave-assisted SPPS help with this compound incorporation?

A5: Microwave-assisted SPPS can significantly improve the coupling efficiency of sterically hindered amino acids like cycloleucine.[2][3][4] The application of microwave energy can accelerate both the coupling and deprotection steps, often reducing reaction times from hours to minutes.[4][5] This rapid synthesis can help to minimize the time the peptide chain is in a state prone to aggregation.

Troubleshooting Guide

This section provides a structured approach to troubleshooting aggregation issues when incorporating this compound.

Problem: Incomplete coupling of this compound or subsequent amino acids, as indicated by monitoring techniques (e.g., HPLC/MS of a test cleavage).

Potential Cause Recommended Solution Experimental Considerations
Insufficient Activation Energy Switch to a more potent coupling reagent.Use HATU, HBTU, COMU, or PyBOP. HATU and COMU are generally considered the most efficient for sterically hindered residues.[6][7]
Steric Hindrance 1. Increase coupling time.2. Perform a double coupling.1. Extend coupling to 4 hours or overnight.2. After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.
Poor Solvation/On-Resin Aggregation 1. Change the primary solvent to NMP.2. Use a "magic mixture" of solvents.1. NMP has better solvating properties than DMF.2. A mixture of DCM/DMF/NMP can improve solvation.
Secondary Structure Formation 1. Incorporate a backbone protection strategy.2. Utilize microwave-assisted synthesis.1. If the sequence allows, introduce a pseudoproline dipeptide or a Dmb/Hmb-protected amino acid every 6-7 residues to disrupt β-sheet formation.[1][8][9]2. Microwave energy can disrupt hydrogen bonding and accelerate reactions.[2][3]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

This protocol is designed for the manual or automated coupling of this compound to a resin-bound peptide.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (or NMP) for 3 minutes.

    • Drain the solution.

    • Treat the resin with a fresh solution of 20% piperidine in DMF (or NMP) for 10 minutes.

    • Wash the resin thoroughly with DMF (or NMP) (5 x 1 min).

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in NMP.

    • Add HATU (2.9 equivalents) to the amino acid solution.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the mixture.

    • Allow the pre-activation to proceed for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture for a minimum of 4 hours at room temperature.

    • To ensure complete coupling, a double coupling is recommended. After the initial 4 hours, drain the reaction solution, wash the resin with NMP, and repeat steps 2 and 3.

  • Washing:

    • After the coupling is complete, wash the resin thoroughly with NMP (5 x 1 min) and then with DCM (3 x 1 min).

Protocol 2: Microwave-Assisted Coupling of this compound

This protocol is for automated peptide synthesizers equipped with a microwave unit.

  • Fmoc Deprotection (Microwave):

    • Treat the resin with 20% piperidine in DMF.

    • Apply microwave irradiation (e.g., 3 minutes at 75°C).

  • Washing:

    • Wash the resin with DMF.

  • Amino Acid Coupling (Microwave):

    • Add a solution of this compound (5 equivalents), HCTU (4.9 equivalents), and DIPEA (10 equivalents) in DMF to the resin.

    • Apply microwave irradiation (e.g., 5-10 minutes at 90°C). A second, shorter microwave coupling step can also be programmed.

  • Washing:

    • Wash the resin with DMF.

Visualizing Workflows and Concepts

To further clarify the troubleshooting and experimental processes, the following diagrams are provided.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome Problem Incomplete Coupling of This compound Coupling_Reagent Optimize Coupling Reagent (HATU, COMU) Problem->Coupling_Reagent Initial Check Coupling_Time Extend Coupling Time (Double Couple) Coupling_Reagent->Coupling_Time Solvent Improve Solvation (Use NMP) Coupling_Time->Solvent Aggregation_Disruption Disrupt Secondary Structure (Microwave, Backbone Protection) Solvent->Aggregation_Disruption Success Successful Incorporation of this compound Aggregation_Disruption->Success

Caption: Troubleshooting workflow for this compound coupling.

Experimental_Workflow Start Start SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/NMP) Start->Deprotection Wash1 Wash (NMP) Deprotection->Wash1 Coupling Couple to Resin (min. 4 hours or Microwave) Wash1->Coupling Preactivation Pre-activate Fmoc-Cle-OH (HATU/DIPEA in NMP) Preactivation->Coupling Wash2 Wash (NMP/DCM) Coupling->Wash2 Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle

Caption: Optimized experimental workflow for this compound.

References

Technical Support Center: Fmoc-Cycloleucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing side reactions when using Fmoc-cycloleucine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using this compound in SPPS?

A1: The major challenges stem from the steric hindrance of the cycloleucine side chain. This can lead to:

  • Slow or incomplete coupling reactions: The bulky nature of cycloleucine can make it difficult for the activated amino acid to react with the N-terminal amine of the growing peptide chain.[1][2]

  • Increased risk of diketopiperazine (DKP) formation: As a secondary amino acid, peptides with C-terminal cycloleucine are highly susceptible to this side reaction, leading to truncation of the peptide and significant yield loss.[3][4]

  • Peptide aggregation: The hydrophobicity of the cycloleucine residue can contribute to the aggregation of the growing peptide chain on the solid support, further hindering reaction kinetics.[5]

Q2: What is diketopiperazine (DKP) formation and why is it a significant problem with this compound?

A2: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs at the dipeptide stage, cleaving the dipeptide from the resin.[3][4] This results in a "traceless" side reaction where the desired full-length peptide is not formed, leading to a lower than expected yield.[3] this compound, being a secondary amino acid, is particularly prone to promoting DKP formation, especially when it is the second amino acid in the sequence.[4]

Q3: How can I detect and quantify side reactions when using this compound?

A3: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the crude peptide.[6][7] Side products such as deletion sequences (from incomplete coupling) or byproducts of DKP formation can often be identified as separate peaks.[8]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the desired peptide and to identify the mass of any impurities, which can help in diagnosing the specific side reaction that occurred.

  • Kaiser Test: This colorimetric test can be used to monitor the completion of coupling reactions. A negative result (yellow beads) indicates that no free primary amines are present, suggesting a complete coupling. However, for secondary amines like cycloleucine, the test is not reliable.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency & Deletion Sequences

Symptoms:

  • HPLC analysis of the crude peptide shows significant peaks corresponding to deletion sequences (peptide missing the cycloleucine residue).

  • Low overall yield of the desired peptide.

Root Causes & Solutions:

Root CauseRecommended Solution
Insufficient reactivity of coupling reagent Switch to a more potent coupling reagent. For sterically hindered amino acids like cycloleucine, aminium/uronium salts such as HATU , HCTU , or phosphonium salts like PyAOP are more effective than standard carbodiimide reagents.[1][2]
Inadequate reaction time Extend the coupling time. A standard 2-hour coupling may be insufficient. Consider extending the reaction to 4 hours or even overnight.[1]
Suboptimal reaction temperature Increase the reaction temperature. Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can help overcome the activation energy barrier.[1]
Peptide aggregation Use a more effective solvent for solvation, such as N-Methyl-2-pyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF).[5] Adding chaotropic salts can also help disrupt aggregation.[5]
Issue 2: Significant Yield Loss Due to Diketopiperazine (DKP) Formation

Symptoms:

  • Very low yield of the final peptide despite evidence of successful individual coupling steps.

  • Detection of the cyclic dipeptide in the cleavage solution by LC-MS.

Root Causes & Solutions:

Root CauseRecommended Solution
Standard Fmoc-deprotection conditions (20% piperidine/DMF) Use an alternative, less basic deprotection cocktail. A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP has been shown to significantly reduce DKP formation.[4]
Resin type Utilize a 2-chlorotrityl chloride (2-CTC) resin . The steric hindrance provided by the trityl linker helps to suppress the intramolecular cyclization that leads to DKP formation.[4]
Sequence position If possible, avoid having cycloleucine as the second residue in the peptide sequence, as this position is most susceptible to DKP formation.

Quantitative Comparison of Deprotection Reagents on DKP Formation (Model: Fmoc-Xaa-Pro-Resin)

Deprotection ReagentDKP Formation (%)
20% Piperidine/DMF~14-25%
5% Piperidine/DMF~12%
2% DBU, 5% Piperazine/NMP~2-3%

Note: Data extrapolated from studies on proline-containing peptides, which exhibit similar susceptibility to DKP formation as cycloleucine.[4]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide or 2-CTC) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino acid on the resin.

  • Washing: Thoroughly wash the resin with DMF (5x) and DCM (3x).

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated this compound solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture for a minimum of 4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight.

  • Monitoring: Perform a Kaiser test. Note that a faint positive or negative result may not be conclusive for a secondary amine. Confirm coupling efficiency via a test cleavage and HPLC-MS analysis of a small resin sample.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

Protocol 2: Minimizing DKP Formation during Fmoc Deprotection
  • Resin Selection: Start the synthesis on a 2-chlorotrityl chloride (2-CTC) resin.

  • Preparation of Deprotection Reagent: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.

  • Fmoc Deprotection:

    • Add the DBU/piperazine/NMP solution to the peptide-resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for an additional 10 minutes.

  • Washing: Thoroughly wash the resin with NMP (5x) to remove the deprotection reagents and byproducts.

Visual Guides

Coupling_Troubleshooting start Low Coupling Efficiency (Deletion Sequence) aggregation Address Aggregation start->aggregation reagent Use Potent Coupling Reagent (HATU, HCTU, PyAOP) end Improved Coupling reagent->end time_temp Increase Reaction Time & Temperature time_temp->end solvent Use NMP as Solvent solvent->end aggregation->reagent Steric Hindrance aggregation->time_temp Slow Kinetics aggregation->solvent Poor Solvation

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

DKP_Minimization start High DKP Formation (Low Yield) deprotection Use 2% DBU / 5% Piperazine in NMP for Fmoc Deprotection start->deprotection resin Use 2-Chlorotrityl Chloride (2-CTC) Resin start->resin sequence Avoid Cycloleucine at Position 2 start->sequence end Minimized DKP Formation deprotection->end resin->end sequence->end

Caption: Strategies to minimize diketopiperazine (DKP) formation.

Experimental_Workflow cluster_SPPS_Cycle SPPS Cycle for this compound swell 1. Resin Swelling deprotect 2. Fmoc Deprotection (Optimized Conditions) swell->deprotect wash1 3. Washing deprotect->wash1 activate 4. Activate this compound (e.g., with HATU) wash1->activate couple 5. Coupling Reaction (Extended Time) activate->couple wash2 6. Washing couple->wash2 end_cycle Repeat Cycle or Cleave wash2->end_cycle start Start Synthesis start->swell

Caption: Optimized experimental workflow for incorporating this compound.

References

Technical Support Center: Fmoc-Cycloleucine Solubility in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with Fmoc-cycloleucine in N,N-Dimethylformamide (DMF) for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: this compound powder is not readily dissolving in DMF at room temperature.

Possible Causes:

  • Low Dissolution Rate: The dissolution of this compound, a hydrophobic amino acid derivative, in DMF might be slow at ambient temperature.

  • Suboptimal Solvent Quality: The DMF used may contain impurities, such as water or dimethylamine (a degradation product), which can negatively affect the solubility of Fmoc-amino acids.

  • Insufficient Agitation: Inadequate mixing may not provide enough energy to break the crystal lattice of the solid this compound.

Solutions:

  • Initial Dissolution Protocol:

    • Ensure the use of high-purity, peptide-synthesis-grade DMF with low water content.

    • Add the calculated volume of DMF to the this compound powder in a clean, dry vessel.

    • Vortex the mixture for 1-2 minutes to create a suspension.

    • Utilize an ultrasonic bath for 5-10 minutes to aid dissolution.

  • Gentle Warming:

    • If the solid persists, gently warm the solution to 30-40°C.

    • Continue intermittent vortexing or stirring until the this compound is fully dissolved.

    • Caution: Avoid prolonged or excessive heating, as it may lead to degradation.

Issue: The this compound solution is hazy or forms a precipitate over time.

Possible Causes:

  • Aggregation: Fmoc-protected amino acids, especially those with hydrophobic side chains like cycloleucine, have a tendency to aggregate in solution, leading to the formation of insoluble particles.

  • Supersaturation: The initial dissolution might have created a supersaturated solution, which is inherently unstable and prone to precipitation.

Solutions:

  • Co-Solvent Addition:

    • Add a small percentage (e.g., up to 25% v/v) of a stronger solubilizing agent like Dimethyl Sulfoxide (DMSO) or N-methylpyrrolidone (NMP) to the DMF.

    • For particularly challenging cases, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) can be effective.

  • Immediate Use:

    • Prepare the this compound solution immediately before its intended use in the coupling reaction to minimize the time for potential precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMF?

Q2: Can I use solvents other than DMF to dissolve this compound?

A2: Yes, if you encounter persistent solubility issues with DMF, consider the following alternatives:

  • N-methylpyrrolidone (NMP): NMP has a higher solvating power than DMF, especially for hydrophobic peptides and amino acids.[4]

  • Dimethyl Sulfoxide (DMSO): DMSO is another powerful solvent for many Fmoc-amino acids.[4]

  • Green Solvent Mixtures: Research is ongoing into more environmentally friendly binary solvent mixtures, such as those containing DMSO and ethyl acetate.[4]

Q3: How does the quality of DMF affect the solubility of this compound?

A3: The purity of DMF is critical. Over time, DMF can degrade to form dimethylamine, which can interfere with peptide synthesis.[5] The presence of water in DMF can also negatively impact the solubility of Fmoc-amino acids.[5] It is highly recommended to use fresh, high-purity, peptide-synthesis-grade DMF with low water content.

Q4: Will heating the this compound solution in DMF cause degradation?

A4: Gentle heating to 30-40°C is a generally accepted method to improve the solubility of Fmoc-amino acids.[5] However, prolonged or excessive heating should be avoided as it can potentially lead to the degradation of the Fmoc-amino acid.

Data Presentation

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventQualitative SolubilitySource(s)
N,N-Dimethylformamide (DMF)Soluble[1][2][3]
Dimethyl Sulfoxide (DMSO)Likely soluble (based on general Fmoc-amino acid solubility)[4][6]
N-methylpyrrolidone (NMP)Likely soluble (based on general Fmoc-amino acid solubility)[4]

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMF
  • Weigh the desired amount of this compound into a clean, dry glass vial.

  • Add the calculated volume of high-purity, amine-free DMF to achieve the target concentration.

  • Vortex the vial for 1-2 minutes to suspend the solid.

  • If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.

  • If solubility is still an issue, gently warm the solution to 30-40°C with intermittent vortexing.

  • Once fully dissolved, use the solution immediately for the coupling reaction.

Protocol 2: Dissolution using a DMF/DMSO Co-solvent Mixture
  • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 100 mg/mL).

  • In a separate vial, add the required volume of DMF for the coupling reaction.

  • Add a small volume of the concentrated this compound/DMSO stock solution to the DMF.

  • Vortex the mixture thoroughly to ensure homogeneity.

  • Proceed with the activation and coupling steps.

Visualizations

experimental_workflow Experimental Workflow for Dissolving this compound start Start: Weigh this compound add_dmf Add high-purity DMF start->add_dmf vortex Vortex for 1-2 minutes add_dmf->vortex check_dissolved1 Is it fully dissolved? vortex->check_dissolved1 sonicate Sonicate for 5-10 minutes check_dissolved1->sonicate No use_solution Use solution immediately check_dissolved1->use_solution Yes check_dissolved2 Is it fully dissolved? sonicate->check_dissolved2 warm Gently warm to 30-40°C check_dissolved2->warm No check_dissolved2->use_solution Yes check_dissolved3 Is it fully dissolved? warm->check_dissolved3 check_dissolved3->use_solution Yes troubleshoot Proceed to Troubleshooting check_dissolved3->troubleshoot No

Caption: Workflow for dissolving this compound in DMF.

troubleshooting_logic Troubleshooting Logic for this compound Solubility start Initial dissolution protocol fails check_dmf Verify DMF quality (fresh, high-purity) start->check_dmf use_cosolvent Use a co-solvent (e.g., DMSO, NMP) check_dmf->use_cosolvent check_dissolved1 Is it soluble? use_cosolvent->check_dissolved1 consider_alternative Consider alternative primary solvent (NMP) check_dissolved1->consider_alternative No synthesis_proceeds Proceed with synthesis check_dissolved1->synthesis_proceeds Yes consider_alternative->synthesis_proceeds

Caption: Logical steps for troubleshooting solubility issues.

References

Methods to prevent racemization during Fmoc-cycloleucine activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fmoc-Cycloleucine peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the prevention of racemization during the activation and coupling of this compound (Fmoc-Cyl-OH). Due to its α,α-disubstituted nature, Fmoc-Cyl-OH is sterically hindered and susceptible to racemization, which can lead to diastereomeric impurities that are often difficult to separate from the target peptide.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound coupling, and why is it a significant concern?

A1: Racemization is the loss of stereochemical integrity at the α-carbon of the this compound during the activation and coupling steps of peptide synthesis. This results in the incorporation of both the desired L-enantiomer and the undesired D-enantiomer into the peptide sequence. The presence of these diastereomeric impurities can negatively impact the peptide's biological activity, pharmacokinetic properties, and immunogenicity, posing a significant challenge in the development of therapeutic peptides.

Q2: What is the primary mechanism leading to the racemization of this compound during activation?

A2: The primary pathway for racemization of N-Fmoc protected amino acids is through the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base. This leads to a planar, achiral enolate intermediate. Subsequent non-stereospecific reaction with the incoming amine can result in a mixture of L- and D-isomers. Sterically hindered amino acids like cycloleucine can be particularly prone to oxazolone formation.

RacemizationMechanism FmocCyl Fmoc-Cyl-OH ActivatedEster Activated Ester (e.g., O-acylisourea) FmocCyl->ActivatedEster Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) ActivatedEster->Oxazolone Intramolecular Cyclization PeptideL Desired L-Peptide ActivatedEster->PeptideL + H₂N-Peptide (Desired Pathway) Enolate Achiral Enolate Oxazolone->Enolate + Base - H⁺ Oxazolone->PeptideL + H₂N-Peptide PeptideD Undesired D-Peptide Oxazolone->PeptideD + H₂N-Peptide Enolate->Oxazolone + H⁺ Amine H₂N-Peptide

Caption: Mechanism of racemization via oxazolone formation.

Q3: Which factors primarily contribute to the racemization of this compound?

A3: Several factors can influence the extent of racemization during the coupling of Fmoc-Cyl-OH. The main contributors include:

  • Coupling Reagent: The choice of coupling reagent is critical. While highly effective, some reagents can promote racemization under certain conditions.

  • Base: The type and concentration of the base used for activation play a pivotal role. Strong, sterically unhindered bases can significantly promote racemization.

  • Pre-activation Time: Prolonged pre-activation of the amino acid before addition to the resin increases the risk of epimerization.

  • Temperature: Elevated temperatures, while often used to overcome steric hindrance, can also accelerate the rate of racemization.[1]

  • Solvent: The polarity of the solvent can influence the stability of the intermediates involved in racemization.

Troubleshooting Guide

Issue: High levels of D-cycloleucine diastereomer detected in the final peptide.

This is a common problem when coupling sterically hindered amino acids. The following step-by-step guide will help you troubleshoot and mitigate this issue.

TroubleshootingWorkflow Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagent & Additive Start->Step1 Step2 Step 2: Assess Base Step1->Step2 If using HBTU/HATU, consider COMU. If using carbodiimide, ensure additive (Oxyma) is present. Step3 Step 3: Optimize Reaction Conditions Step2->Step3 If using DIPEA, switch to a weaker, sterically hindered base like Collidine or NMM. Step4 Step 4: Re-evaluate & Test Step3->Step4 Minimize pre-activation time. Couple at room temperature. End Racemization Minimized Step4->End

Caption: A logical workflow for troubleshooting high racemization levels.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is a critical first line of defense against racemization. For sterically hindered amino acids like cycloleucine, modern uronium/aminium salt reagents are often preferred.

  • Recommendation: For this compound, COMU is a highly recommended coupling reagent due to its high reactivity and tendency for low racemization.[2] HATU is also a good alternative, often showing superiority over HBTU for hindered couplings.[3]

  • Carbodiimides: If using a carbodiimide like DIC, the addition of a racemization-suppressing additive is essential. Oxyma is a highly effective additive for this purpose.[4]

Step 2: Assess the Base Used in the Coupling Reaction

The base used for activation plays a pivotal role in the racemization pathway.

  • Problem: The use of strong, sterically unhindered bases like N,N-diisopropylethylamine (DIPEA) can significantly promote racemization.

  • Solution: Switch to a weaker and/or more sterically hindered base.

    • 2,4,6-Collidine (TMP): This sterically hindered base is highly effective at minimizing racemization.[1][5]

    • N-Methylmorpholine (NMM): NMM is a weaker base than DIPEA and is a good alternative.[2]

Step 3: Optimize Your Experimental Protocol

Procedural details can have a substantial impact on the level of racemization.

  • Problem: Prolonged pre-activation times and elevated temperatures can increase the risk of epimerization.[6]

  • Solution:

    • Minimize Pre-activation Time: Add the activated Fmoc-Cyl-OH solution to the resin immediately after preparation. In situ activation is often the best approach.

    • Control the Temperature: Perform the coupling reaction at room temperature. Avoid elevated temperatures unless absolutely necessary for coupling efficiency, and even then, proceed with caution. Lowering the coupling temperature for sensitive residues is a known strategy to reduce racemization.[1]

Data Presentation

While specific quantitative data for this compound is limited in the literature, the following tables summarize racemization data for other racemization-prone and sterically hindered amino acids, which can serve as a guide for reagent selection.

Table 1: Effect of Coupling Reagent and Base on Racemization of Phenylglycine (Phg)

Coupling ReagentBase% Correct Diastereomer (Peptide A)% Correct Diastereomer (Peptide B)
HATUDIPEA7475
HBTUDIPEA7475
PyBOPDIPEA7676
HATUTMP9393
COMUTMP>98>98

Data adapted from a study on the racemization of Phenylglycine.

Table 2: Comparison of Racemization Levels for Various Coupling Reagents

Coupling Reagent/Method% D-Isomer (Epimerization)
HBTU1.5 - 5.0%
HATU0.5 - 2.0%
HCTU1.0 - 4.0%
COMU< 1.0%
DIC/HOBt0.5 - 2.5%

Data is a synthesis of typical results from comparative studies on model peptides.[7]

Experimental Protocols

The following are detailed protocols for coupling sterically hindered amino acids with low racemization, which can be adapted for this compound. The protocol for Fmoc-Aib-OH is provided as a close analogue.

Protocol 1: Low-Racemization Coupling using COMU and a Hindered Base

This protocol is highly recommended for sterically hindered amino acids like this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Cyl-OH (3 equivalents)

  • COMU (3 equivalents)

  • 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in DMF for at least 30 minutes. Drain the DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Cyl-OH and COMU in DMF.

  • Coupling Reaction: Add the base (TMP or NMM) to the activation solution and immediately add the entire mixture to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Low-Racemization Coupling using DIC/Oxyma

This protocol is a reliable and cost-effective method for minimizing racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Cyl-OH (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Oxyma (3 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in DMF for at least 30 minutes. Drain the DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Cyl-OH and Oxyma in DMF.

  • Coupling Reaction: Add DIC to the amino acid/additive solution. Immediately add the activated solution to the washed and deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the completion of the coupling reaction using the Kaiser test.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.

ExperimentalWorkflow Start Start SPPS Cycle Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (e.g., 20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Resin with DMF Deprotect->Wash1 Activate Prepare Activation Solution (Fmoc-Cyl-OH, Coupling Reagent, Additive, Base) Minimize pre-activation time Wash1->Activate Couple Add Activation Solution to Resin Couple at Room Temperature Activate->Couple Monitor Monitor Coupling (e.g., Kaiser Test) Couple->Monitor Wash2 Wash Resin with DMF Monitor->Wash2 Next Proceed to Next Cycle or Final Cleavage Wash2->Next

References

Technical Support Center: Troubleshooting Peptide Synthesis for Difficult Sequences with Cycloleucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists and researchers navigating the complexities of solid-phase peptide synthesis (SPPS) involving difficult sequences, particularly those incorporating the sterically hindered amino acid, cycloleucine (L-aminocyclohexanecarboxylic acid). As a Senior Application Scientist, this guide is designed to provide you with in-depth, actionable insights to overcome common challenges, drawing from established protocols and the latest research in the field.

Frequently Asked Questions (FAQs)

Q1: Why is cycloleucine considered a "difficult" residue in SPPS?

A1: Cycloleucine's structure is the primary reason it presents significant challenges in SPPS. Its α-carbon is part of a cyclohexane ring, making it an α,α-disubstituted amino acid. This creates substantial steric hindrance around the amine and carboxyl groups.[1][2][3] This bulkiness can lead to several problems:

  • Slow and Incomplete Coupling Reactions: The steric hindrance makes it difficult for the activated carboxyl group of the incoming amino acid to approach the N-terminal amine of the resin-bound peptide, and vice-versa. This often results in low coupling efficiency and the formation of deletion sequences.[1]

  • Increased Aggregation: Peptides containing cycloleucine and other bulky, hydrophobic residues have a higher tendency to aggregate on the solid support.[4][5][6] This on-resin aggregation can physically block reactive sites, further preventing complete coupling and deprotection steps.[7][8][9]

  • Formation of Secondary Structures: The conformational constraints imposed by the cyclic structure of cycloleucine can induce the formation of stable secondary structures, like helices or β-sheets, in the growing peptide chain.[10][11] These structures can also contribute to aggregation and reduced reactivity.

Q2: My coupling efficiency is very low when trying to add an amino acid after a cycloleucine residue. What are the likely causes and how can I fix this?

A2: Low coupling efficiency following a cycloleucine residue is a classic problem stemming from steric hindrance. Here’s a breakdown of the causes and a systematic approach to troubleshooting:

Root Causes:
  • Steric Hindrance: The bulky cyclohexane ring of the C-terminal cycloleucine residue physically blocks the incoming activated amino acid.

  • Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, may be aggregating, making the N-terminus inaccessible.[4][12]

  • Inefficient Activation: Standard coupling reagents may not be potent enough to overcome the high activation energy required for this sterically demanding coupling.[1]

Troubleshooting Workflow:

Below is a workflow to address this issue, starting with the most common and easiest to implement solutions.

G start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) reagent 1. Optimize Coupling Reagents - Switch to high-power phosphonium/uronium salts (HATU, HCTU, PyAOP). - Use specialized additives (Oxyma, HOAt). start->reagent conditions 2. Modify Reaction Conditions - Double couple. - Increase coupling time. - Increase reagent equivalents. reagent->conditions If still inefficient success Successful Coupling reagent->success Problem Solved disrupt 3. Disrupt Aggregation - Use chaotropic salts (LiCl). - Switch to aggregation-disrupting solvents (NMP, 'Magic Mixture'). - Increase temperature (Microwave synthesis). conditions->disrupt If still inefficient conditions->success Problem Solved resin 4. Evaluate Resin Choice - Use low-substitution resin. - Switch to a PEG-grafted resin (TentaGel, NovaSyn TG). disrupt->resin If still inefficient disrupt->success Problem Solved resin->success Problem Solved fail Re-evaluate Synthesis Strategy resin->fail If all else fails

Caption: Troubleshooting workflow for low coupling efficiency.

Q3: I am observing significant peptide aggregation. What strategies can I employ to mitigate this?

A3: On-resin aggregation is a major hurdle, especially with hydrophobic sequences containing residues like cycloleucine.[4][5][6] Here are several effective strategies to combat aggregation:

1. Solvent and Additive-Based Approaches:
  • Chaotropic Salts: Adding salts like LiCl or KSCN to the reaction mixture can disrupt the hydrogen bonds that lead to aggregation.[4][13][14]

  • "Magic Mixture": This solvent cocktail, typically containing DMF, DCM, and NMP, along with additives like ethylene carbonate and a non-ionic detergent, can improve solvation of the growing peptide chain.[4][13]

  • N-Methylpyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO): Switching from DMF to NMP or adding DMSO can enhance the solvation of the peptide-resin complex.[4][15]

2. Temperature and Energy-Based Methods:
  • Microwave-Assisted SPPS: Applying microwave energy can significantly accelerate coupling and deprotection reactions, often overcoming kinetic barriers caused by aggregation.[16][17][18] It provides rapid and uniform heating, which can disrupt secondary structures.[18][19][20]

  • Elevated Temperatures: Even without a dedicated microwave synthesizer, performing couplings at a higher temperature (e.g., 40-60°C) can help reduce aggregation and improve reaction rates.[4]

3. Resin and Linker Modifications:
  • Low-Substitution Resins: Using a resin with a lower initial loading of the first amino acid increases the distance between peptide chains, thereby reducing the likelihood of intermolecular aggregation.[4][13]

  • PEG-Grafted Resins: Resins like TentaGel or NovaSyn® TG incorporate polyethylene glycol (PEG) spacers, which improve the solvation of the peptide in a wider range of solvents and help to prevent aggregation.[12][21]

4. Sequence-Based Strategies:
  • Pseudoproline Dipeptides: If your sequence contains Ser or Thr residues, incorporating a pseudoproline dipeptide can introduce a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets.[12][14]

  • Backbone Protection: Using protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone amide nitrogen can prevent hydrogen bonding and subsequent aggregation.[12]

Q4: Which coupling reagents are most effective for incorporating cycloleucine or coupling to it?

A4: Due to the severe steric hindrance, standard carbodiimide reagents like DCC are often inefficient.[1] More potent activating agents are required.

Coupling Reagent ClassExamplesMechanism of Action & AdvantagesRecommended Use
Phosphonium Salts PyAOP, PyBOPForm highly reactive acylphosphonium esters. PyAOP is particularly effective for hindered amino acids.[1]Excellent choice for coupling cycloleucine or coupling to a cycloleucine-terminated peptide.
Uronium/Aminium Salts HATU, HCTUForm highly reactive O-acylisourea derivatives. HATU, in the presence of HOAt, is one of the most powerful coupling reagents available.[1][22]A go-to reagent for difficult couplings, including those involving cycloleucine. Often used with a non-nucleophilic base like DIPEA or collidine.
Imidazolium Reagents CBMITParticularly useful for sterically hindered amino acids with low racemization.[23]A good alternative to phosphonium and uronium salts, especially when racemization is a concern.
Carbodiimides with Additives DIC/Oxyma PureDIC is a liquid carbodiimide that avoids the insoluble urea byproduct of DCC. Oxyma Pure is a highly effective and non-explosive additive that outperforms HOBt.[1]A more cost-effective option that can be effective, but may require longer coupling times or double coupling compared to onium salts.

Expert Tip: For the most challenging cycloleucine couplings, a combination of a high-power coupling reagent like HATU, an extended coupling time (2-4 hours or even overnight), and microwave irradiation is often the most successful strategy.[16][17]

Detailed Experimental Protocols

Protocol 1: High-Efficiency Coupling of a Hindered Amino Acid (e.g., Fmoc-Val-OH) to a Cycloleucine-Terminated Peptide-Resin
  • Resin Preparation:

    • Swell the cycloleucine-peptide-resin in DMF for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Mixture Preparation (in a separate vessel):

    • Dissolve Fmoc-Val-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents).

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activation mixture to the deprotected peptide-resin.

    • Couple for 2 hours at room temperature with gentle agitation. For microwave synthesis, a typical method would be 30 minutes at 75°C.[16]

  • Monitoring and Post-Coupling:

    • Perform a Kaiser test to check for completion. If the test is positive (indicating free amines), perform a second coupling (double coupling) with a freshly prepared activation mixture for another 2 hours.

    • Wash the resin with DMF (5 times) and DCM (3 times) before proceeding to the next deprotection step.

Protocol 2: On-Resin Aggregation Disruption Using Chaotropic Salts

This protocol should be performed if you notice poor resin swelling or have a positive Kaiser test after an extended coupling time.

  • Initial Wash: After the coupling step (before deprotection), wash the resin with DMF (3 times).

  • Chaotropic Salt Wash:

    • Prepare a solution of 0.8 M LiCl in DMF.

    • Wash the resin with this solution for 15-30 minutes with agitation.

    • This wash helps to break up the secondary structures responsible for aggregation.

  • DMF Wash: Wash the resin extensively with DMF (at least 5 times) to completely remove the LiCl, as it can interfere with subsequent reactions.

  • Proceed to Deprotection: Continue with the standard Fmoc deprotection protocol.

Visualizing the Challenge: Steric Hindrance

The following diagram illustrates the steric clash that occurs during the coupling of an amino acid to a cycloleucine residue.

G cluster_0 Resin-Bound Peptide cluster_1 Incoming Activated Amino Acid Resin Resin Peptide_Chain ---(Peptide Chain)--- Resin->Peptide_Chain Cycloleucine Cycloleucine (Bulky Ring) Peptide_Chain->Cycloleucine N_Terminus Free Amine (NH2) Cycloleucine->N_Terminus AA Fmoc-AA-OH Activator HATU AA->Activator Activated_AA Activated Ester Activator->Activated_AA Activated_AA->N_Terminus Steric Hindrance!

Caption: Steric hindrance from cycloleucine's ring blocks the incoming activated amino acid.

By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, researchers can significantly improve the success rate of synthesizing challenging peptides containing cycloleucine.

References

Effective capping strategies for failed Fmoc-cycloleucine couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide provides detailed troubleshooting and strategic advice for researchers, scientists, and drug development professionals encountering challenges with the coupling of Fmoc-cycloleucine, a sterically hindered amino acid.

Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often inefficient?

This compound presents a significant challenge in SPPS primarily due to its structure. The bulky, cyclic nature of the cycloleucine side chain causes severe steric hindrance. This physically obstructs the approach of the activated carboxyl group to the free amine on the growing peptide chain, dramatically slowing down reaction kinetics and leading to incomplete couplings under standard conditions.[1] Furthermore, peptide sequences containing such bulky, hydrophobic residues are prone to aggregation on the resin, which can render the reactive sites inaccessible.[1]

Q2: How can I detect a failed this compound coupling?

The most common and effective method for monitoring coupling completion is the Kaiser test (or ninhydrin test).[2][3][4] This colorimetric assay detects the presence of free primary amines on the resin.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.[2][3][4]

  • Negative Result (Yellow/Colorless Beads): Suggests the coupling reaction is complete, as there are no detectable free primary amines.[1][5]

For definitive confirmation, a small amount of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). The presence of deletion sequences (peptides missing the cycloleucine residue) confirms an incomplete coupling.

Q3: What is the immediate step if an incomplete coupling is detected?

If a positive Kaiser test indicates an incomplete reaction, the most direct initial step is to perform a "double coupling." [2][5][6] This involves washing the resin thoroughly with DMF to remove byproducts and then repeating the coupling step with a fresh solution of activated this compound.[5] If the Kaiser test remains positive after the second attempt, you must proceed to "capping".[2]

Q4: What is the purpose of capping, and when should it be performed?

Capping is a crucial step performed after a failed coupling attempt (including a failed double coupling) to prevent the formation of impurities. The primary goal is to permanently block any unreacted N-terminal amines by acetylating them.[2] This terminates the elongation of these incomplete peptide chains, ensuring that they do not react in subsequent coupling cycles. Capping simplifies the final purification of the crude peptide by ensuring that the major impurity is a short, capped peptide, which will have significantly different retention characteristics from the full-length desired product.[2]

Q5: What are the standard reagents used for capping unreacted amines?

The most common capping agent is acetic anhydride .[7] It is used in a solution with a mild base and a suitable solvent. Common capping cocktails include:

  • Acetic anhydride and pyridine in DMF.[7][8][9]

  • Acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF.[7]

  • A solution containing acetic anhydride, DIPEA, and HOBt in NMP has also been reported.[10]

Q6: Can I improve the initial coupling to avoid the need for capping?

Yes, optimizing the initial coupling is the preferred strategy. For sterically hindered residues like this compound, consider the following:

  • Use Potent Coupling Reagents: Standard reagents may be insufficient. Switch to highly efficient onium-salt-based reagents like HATU, HCTU, or COMU, which are known to be effective for difficult couplings.[1][5]

  • Increase Reaction Time: Extend the coupling time to 2-4 hours or even overnight to allow the slow reaction to proceed to completion.[6]

  • Optimize Solvent: While DMF is standard, switching to NMP or using mixtures of solvents can help disrupt peptide aggregation and improve reaction kinetics.[2][5]

Troubleshooting and Experimental Protocols
Troubleshooting Workflow for Failed Coupling

If a positive Kaiser test is observed after the initial coupling of this compound, follow this decision-making workflow to ensure the highest possible purity of your final peptide product.

G start Couple this compound test1 Perform Kaiser Test start->test1 result1 Test Positive? (Blue Beads) test1->result1 double_couple Wash with DMF Then, perform a second coupling with fresh reagents. result1->double_couple      Yes proceed Proceed to Next Fmoc Deprotection Step result1->proceed No test2 Perform Kaiser Test double_couple->test2 result2 Test Still Positive? test2->result2 cap Cap Unreacted Amines (See Protocols Below) result2->cap      Yes result2->proceed No cap->proceed

Caption: Decision tree for troubleshooting incomplete this compound coupling.

Detailed Experimental Protocols

Protocol 1: Capping with Acetic Anhydride and Pyridine

This is a widely used, effective protocol for terminating unreacted peptide chains.

  • Resin Wash: After the failed coupling attempt, wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove all residual coupling reagents.

  • Prepare Capping Solution: Prepare a fresh capping solution by combining acetic anhydride and pyridine. A common ratio is 3:2 (v/v) acetic anhydride to pyridine.[8] For a more quantitative approach, use 50 equivalents of each reagent based on the initial resin substitution.[7]

  • Capping Reaction: Add the capping solution to the resin, ensuring all beads are fully suspended. Agitate the mixture gently at room temperature for 30 minutes.[7][8][9]

  • Final Wash: Filter the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of capping reagents and byproducts.

  • Verification (Optional): Perform a final Kaiser test. The result should be negative (yellow/colorless beads), confirming the successful acetylation of all free amines.[7]

Protocol 2: Capping with Acetic Anhydride and DIPEA

This protocol is an alternative to using pyridine, which can be advantageous in certain contexts.

  • Resin Wash: Following the failed coupling, wash the peptide-resin extensively with DMF (3 x 1 min).

  • Prepare Capping Solution: Prepare a fresh solution of 0.5 M acetic anhydride and 0.125 M DIPEA in NMP or DMF.[10]

  • Capping Reaction: Add the capping solution to the resin and agitate the mixture at room temperature for 5-30 minutes.

  • Final Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to prepare for the next deprotection step.

  • Verification (Optional): Confirm the absence of free amines with a negative Kaiser test.

Data Presentation: Summary of Capping Strategies

The following tables provide quantitative data and comparisons to guide your experimental choices.

Table 1: Comparison of Common Capping Protocols

Protocol IDCapping AgentBaseReagent Ratio / ConcentrationSolventReaction Time
1 Acetic AnhydridePyridine3:2 (v/v) or 50 eq. of each[7][8]DMF30 min[7][8]
2 Acetic AnhydrideDIPEA0.5 M Ac₂O, 0.125 M DIPEA[10]NMP/DMF5-30 min[10]
3 Acetic AcidDIPEA/DIC0.5 M AcOH, 0.56 M DIPEA, 0.5 M DIC[11]DMF30 min (RT) or 10 min (60°C)[11]

Table 2: Recommended Coupling Reagents for Hindered Amino Acids

ReagentReagent TypeRelative EfficiencyKey Advantages
HATU Aminium/Uronium SaltVery HighHighly efficient for sterically hindered couplings; low racemization.[1]
HCTU Aminium/Uronium SaltHighA cost-effective alternative to HATU with good performance.[2]
COMU Aminium/Uronium SaltVery HighHigh reactivity, comparable to HATU, with improved safety and solubility profile.
PyBOP Phosphonium SaltHighExcellent for reducing racemization; byproducts are easily removed.
Visualization of Capping Mechanism

The diagram below illustrates the fundamental chemical transformation during the capping process, where the unreacted primary amine of the peptide chain is acetylated by acetic anhydride.

G cluster_reactants Reactants cluster_products Products peptide Peptide-Resin-NH₂ (Unreacted Free Amine) capped_peptide Peptide-Resin-NH-COCH₃ (Capped/Terminated Chain) peptide->capped_peptide Acetylation capping_reagent Acetic Anhydride (CH₃CO)₂O capping_reagent->capped_peptide byproduct Acetic Acid CH₃COOH capping_reagent->byproduct

Caption: Acetylation of a free N-terminal amine using acetic anhydride.

References

Technical Support Center: Assessing the Purity of Commercial Fmoc-cycloleucine Batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on evaluating the purity of commercial Fmoc-cycloleucine batches. Accurate purity assessment is critical for the successful synthesis of peptides for research and therapeutic applications, as impurities can compromise the quality, yield, and biological activity of the final product.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial batches of this compound?

A1: Impurities in Fmoc-protected amino acids typically arise from the manufacturing process and storage conditions. For this compound, potential impurities may include:

  • Free cycloleucine: The unprotected amino acid can lead to undesired side reactions during peptide synthesis.

  • Fmoc-dipeptide: Formed by the reaction of the Fmoc attachment reagent with an already formed Fmoc-amino acid, leading to the insertion of two cycloleucine residues.

  • Residual solvents: Such as ethyl acetate, which can lead to the formation of acetic acid over time.[1]

  • Acetic acid: Can cause chain termination during peptide synthesis.[1]

  • Degradation products of the Fmoc group: Such as dibenzofulvene (DBF) or its piperidine adduct if exposed to basic conditions.

Q2: What is the recommended method for assessing the chemical purity of this compound?

A2: The industry standard for determining the chemical purity of Fmoc-amino acids, including this compound, is High-Performance Liquid Chromatography (HPLC), specifically Reversed-Phase HPLC (RP-HPLC).[3] This technique effectively separates the main compound from most process-related impurities and degradation products.[3]

Q3: Is RP-HPLC sufficient to determine the overall purity of this compound?

A3: While RP-HPLC is excellent for chemical purity, it does not separate enantiomers (D- and L-isomers). Since cycloleucine is achiral, enantiomeric purity is not a concern. However, for a comprehensive analysis, complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are recommended to confirm the structure and identify any co-eluting impurities.

Q4: How can I identify unknown peaks in my HPLC chromatogram of this compound?

A4: Identifying unknown peaks requires a multi-pronged approach. Initially, compare the retention times with known standards of potential impurities if available. For definitive identification, collecting the fractions corresponding to the unknown peaks and analyzing them by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective method.

Q5: What are the storage recommendations for this compound to maintain its purity?

A5: To minimize degradation, this compound should be stored in a cool, dry, and dark place, typically at 2-8°C.[3][4] It is also advisable to keep the container tightly sealed to prevent moisture absorption and exposure to air.

Data Presentation: Purity of Commercial this compound Batches

The following table summarizes typical purity specifications for commercial this compound batches.

ParameterSpecificationAnalytical Method
Appearance White to off-white powderVisual Inspection
Purity (HPLC) ≥ 99.0%RP-HPLC
Melting Point 182 - 191 °CMelting Point Apparatus
Molecular Formula C₂₁H₂₁NO₄-
Molecular Weight 351.4 g/mol Mass Spectrometry

Data compiled from publicly available product information.[3][5]

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a standard method for determining the chemical purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Solvent: 50% acetonitrile in water

Procedure:

  • Sample Preparation: Dissolve this compound in the sample solvent to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 265 nm (for the Fmoc group)

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 30
      20 100
      25 100
      26 30

      | 30 | 30 |

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol is for verifying the chemical structure of this compound and detecting any significant structural impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal Standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound. Look for characteristic peaks of the Fmoc group and the cycloleucine moiety. Impurities may be identified by the presence of unexpected signals. Common solvent impurities should be cross-referenced with standard tables.[6][7][8]

Protocol 3: Impurity Identification by Mass Spectrometry (MS)

This protocol is for determining the molecular weight of this compound and identifying potential impurities.

Instrumentation:

  • Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: The expected molecular ion for this compound is [M+H]⁺ at m/z 352.4 or [M-H]⁻ at m/z 350.4. Other peaks may indicate the presence of impurities. The fragmentation pattern can provide structural information about any detected impurities.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No peaks or very small peaks - No injection or incorrect injection volume- Detector lamp off or malfunctioning- Blockage in the system- Verify autosampler/manual injection- Check detector status and lamp life- Check for leaks and blockages; purge the system
Ghost peaks - Contaminated mobile phase or injection solvent- Carryover from previous injections- Use high-purity solvents and prepare fresh mobile phase- Implement a robust needle wash protocol
Broad peaks - Column contamination or degradation- High injection volume or sample overload- Inappropriate mobile phase- Wash or replace the column- Reduce injection volume or sample concentration- Optimize mobile phase composition
Split peaks - Clogged column frit- Column void or channeling- Back-flush the column; if unresolved, replace the column
Shifting retention times - Inconsistent mobile phase composition- Fluctuating column temperature- Column aging- Prepare mobile phase accurately and degas thoroughly- Use a column oven for temperature control- Replace the column

This troubleshooting guide is based on general HPLC issues and may need to be adapted to specific instrumentation and conditions.[9][10][11][12][13]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Interpretation cluster_reporting Reporting sp1 Weigh this compound sp2 Dissolve in appropriate solvent sp1->sp2 hplc RP-HPLC Analysis sp2->hplc nmr ¹H NMR Spectroscopy sp2->nmr ms Mass Spectrometry sp2->ms da1 Assess Chemical Purity (%) hplc->da1 da2 Confirm Chemical Structure nmr->da2 da3 Identify Impurities ms->da3 report Generate Certificate of Analysis da1->report da2->report da3->report

Caption: Experimental workflow for assessing the purity of this compound.

logical_relationship cluster_purity This compound Purity cluster_synthesis Peptide Synthesis Outcome cluster_impurities Presence of Impurities cluster_failure Peptide Synthesis Issues purity High Purity this compound synthesis_outcome Successful Peptide Synthesis purity->synthesis_outcome yield High Yield synthesis_outcome->yield peptide_purity High Purity of Final Peptide synthesis_outcome->peptide_purity impurities Low Purity this compound synthesis_failure Peptide Synthesis Failure impurities->synthesis_failure low_yield Low Yield synthesis_failure->low_yield impure_peptide Impure Final Peptide synthesis_failure->impure_peptide

Caption: Impact of this compound purity on peptide synthesis outcomes.

References

Technical Support Center: Managing Steric Hindrance During Fmoc-Cycloleucine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the incorporation of Fmoc-cycloleucine (Fmoc-Cle) into peptide sequences during solid-phase peptide synthesis (SPPS). Due to its α,α-disubstituted nature, Fmoc-Cle presents significant steric hindrance, which can lead to difficulties in achieving high coupling efficiency and purity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to incorporate in SPPS?

A1: this compound's structure, with a cyclopentyl ring fused to the α-carbon and the peptide backbone, creates significant steric hindrance. This bulkiness impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and potentially incomplete coupling reactions.

Q2: What are the most common issues encountered when coupling this compound?

A2: The primary issues are:

  • Low Coupling Efficiency: This results in deletion sequences where the Fmoc-Cle residue is missing from the final peptide.

  • Peptide Aggregation: The hydrophobicity of the cycloleucine residue can contribute to the aggregation of peptide chains on the solid support, further hindering coupling and deprotection steps.[1]

  • Racemization: While α,α-disubstituted amino acids are generally resistant to racemization at the α-carbon, the reagents and conditions used to drive difficult couplings can sometimes lead to epimerization at adjacent chiral centers.[2][3]

Q3: Which coupling reagents are recommended for this compound?

A3: For sterically hindered amino acids like this compound, potent coupling reagents are essential. Onium salt-based reagents are generally more effective than standard carbodiimides.[4]

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly recommended for their high reactivity and ability to facilitate difficult couplings.[5][6][7] HATU is often considered the gold standard for such challenging incorporations.[7]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, offering high reactivity with a reduced risk of guanidinylation side reactions compared to uronium/aminium salts.[4]

Q4: Is a single coupling reaction sufficient for this compound?

A4: Often, a single coupling is not enough to achieve a high yield. A double coupling strategy is frequently recommended for sterically hindered residues.[8] This involves performing the coupling reaction, washing the resin, and then repeating the coupling step with a fresh solution of activated this compound.[8]

Q5: Can microwave-assisted synthesis improve this compound incorporation?

A5: Yes, microwave-assisted SPPS can be highly beneficial. Microwave energy accelerates both the coupling and deprotection steps by rapidly and efficiently heating the reaction mixture.[9][10] This can lead to significantly shorter reaction times and improved coupling yields for difficult amino acids like this compound.[11]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency / Incomplete Coupling

Symptom:

  • Positive Kaiser test (blue/purple beads) after the coupling step.

  • Presence of deletion sequences (peptide mass minus mass of cycloleucine residue) in the final product analysis by mass spectrometry.

Root Causes:

  • Insufficient reactivity of the coupling reagent.

  • Steric hindrance from the this compound and the growing peptide chain.

  • Peptide aggregation on the resin support.[1]

Solutions:

SolutionDescription
Optimize Coupling Reagent Switch to a more potent onium salt-based reagent like HATU, HCTU, or PyBOP.[4]
Perform a Double Coupling After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.[8]
Increase Reaction Time Extend the coupling time to 2-4 hours or even overnight for conventional synthesis.
Utilize Microwave Synthesis Employ microwave irradiation to accelerate the coupling reaction, typically for 5-10 minutes at a controlled temperature.[9][10]
Change Solvent System Switch from DMF to N-methylpyrrolidone (NMP) or a mixture of DMF/DCM, which can improve solvation.[1][12]
Issue 2: Peptide Aggregation

Symptom:

  • Poor resin swelling.

  • Slow or incomplete Fmoc deprotection.

  • Clumping of the resin beads.

  • Low overall yield of the final peptide.

Root Causes:

  • Inter-chain hydrogen bonding and hydrophobic interactions, exacerbated by the presence of cycloleucine and other hydrophobic residues.[1]

Solutions:

SolutionDescription
Use Chaotropic Agents Wash the resin with a solution of a chaotropic salt (e.g., 0.5 M LiCl in DMF) before the coupling step to disrupt secondary structures. Ensure thorough washing with DMF afterwards to remove the salt.[1]
Incorporate "Magic Mixture" Use a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 for coupling and deprotection steps.[1]
Sonication Gently sonicate the reaction vessel during coupling to help break up aggregates.[1]
Elevated Temperature Perform the coupling at a higher temperature (40-60°C) to disrupt hydrogen bonds.[1]
Issue 3: Potential for Racemization

Symptom:

  • Presence of diastereomeric impurities in the final peptide, detectable by chiral chromatography.

Root Causes:

  • While the α-carbon of cycloleucine is not chiral, the strong activating conditions and elevated temperatures used to overcome steric hindrance can potentially lead to epimerization of adjacent chiral amino acids in the peptide sequence.[2][3]

Solutions:

SolutionDescription
Choice of Additive Use coupling reagents that incorporate HOAt or OxymaPure as additives, as they are known to suppress racemization more effectively than HOBt.[4][13]
Control Temperature If using elevated temperatures, carefully optimize the temperature and reaction time to achieve a balance between coupling efficiency and minimizing epimerization.
Base Selection Use a hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine in moderation, as excess base can promote racemization.

Quantitative Data on Coupling Reagent Performance (for Sterically Hindered Amino Acids)

Disclaimer: Direct quantitative comparative data for this compound is limited in the literature. The following table presents representative data for other sterically hindered α,α-disubstituted amino acids, such as Fmoc-Aib-OH, which can serve as a useful guide.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Level of Racemization
HATU Uronium Salt30-120 min>99Very Low
HCTU Uronium Salt30-120 min>98Low
PyBOP Phosphonium Salt60-180 min>98Low
DIC/Oxyma Carbodiimide/Additive60-240 min95-98Low

Data extrapolated from studies on sterically hindered amino acids. Actual results may vary depending on the specific peptide sequence and reaction conditions.[5][6][14]

Experimental Protocols

Protocol 1: High-Efficiency Double Coupling of this compound using HATU
  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min). Wash the resin thoroughly with DMF (5-7 times).[15]

  • First Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated solution to the resin and agitate for 2 hours at room temperature.[16]

  • Intermediate Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling:

    • Prepare a fresh activation mixture as described in step 3.

    • Add the fresh solution to the resin and agitate for another 2 hours.[8]

  • Final Wash: Drain the coupling solution and wash the resin with DMF (5 times) and dichloromethane (DCM) (3 times).

  • Monitoring: Perform a Kaiser test to confirm the absence of free amines (yellow beads). If the test is still positive, consider capping the unreacted amines with acetic anhydride.

Protocol 2: Microwave-Assisted Coupling of this compound
  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling:

    • In a microwave-safe vessel, add the deprotected resin.

    • In a separate vial, prepare the activation mixture: this compound (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in DMF.

    • Add the activation mixture to the resin.

    • Apply microwave irradiation (e.g., 40-50 W) for 5-10 minutes, maintaining a temperature of 75-90°C.[9]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

  • Monitoring: Perform a Kaiser test to confirm complete coupling.

Visualizations

This compound Structure Fmoc_Cle

Caption: Chemical structure of this compound (Fmoc-Cle).

G start Start SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Fmoc-Cle Coupling (e.g., HATU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test double_coupling Perform Double Coupling kaiser_test->double_coupling Positive capping Cap Unreacted Amines (Optional) kaiser_test->capping Positive after Double Coupling next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative double_coupling->wash2 capping->next_cycle end End next_cycle->end

Caption: General workflow for a single this compound coupling cycle.

G start Low Coupling Efficiency (Positive Kaiser Test) q1 Using a potent coupling reagent? start->q1 a1_no Switch to HATU, HCTU, or PyBOP q1->a1_no No a1_yes Perform Double Coupling q1->a1_yes Yes q2 Coupling still incomplete? a1_no->q2 a1_yes->q2 a2_yes Consider Microwave-Assisted Synthesis or Extended Coupling Time q2->a2_yes Yes a2_no Proceed to Next Cycle q2->a2_no No q3 Signs of Aggregation? a2_yes->q3 a3_yes Use Chaotropic Agents or change solvent to NMP q3->a3_yes Yes a3_no Continue Optimization q3->a3_no No a3_yes->a3_no

References

Technical Support Center: Fmoc-Cycloleucine Cleavage from Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage of Fmoc-cycloleucine from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield after cleaving my cycloleucine-containing peptide from the resin. What are the potential causes and how can I improve the yield?

A1: Low peptide yield after cleavage can be attributed to several factors, particularly when dealing with sterically hindered amino acids like cycloleucine.

  • Incomplete Cleavage: The bulky nature of cycloleucine can sterically hinder the access of the cleavage cocktail to the linker, leading to incomplete cleavage.

    • Solution: Extend the cleavage reaction time. While standard protocols often recommend 2-3 hours, peptides with sterically hindered residues may require longer incubation.[1] It is advisable to perform a small-scale trial cleavage and monitor the reaction progress.

  • Peptide Precipitation in Cleavage Cocktail: Highly hydrophobic peptides may precipitate in the cleavage cocktail before filtration.

    • Solution: Alter the solvent composition of your cleavage cocktail. Adding a small amount of a more solubilizing co-solvent like dichloromethane (DCM) might help keep the peptide in solution.

  • Adsorption to the Resin: The cleaved peptide might non-specifically adsorb to the polystyrene resin beads.

    • Solution: Ensure thorough washing of the resin with fresh trifluoroacetic acid (TFA) after the initial filtration to recover any adsorbed peptide.[1]

  • Inefficient Precipitation: The choice of ether and the precipitation technique are crucial for maximizing recovery.

    • Solution: Use cold methyl tert-butyl ether (MTBE) for precipitation, as it is often more effective than diethyl ether.[1] Ensure a sufficient volume of cold ether is used (typically 8-10 times the volume of the TFA filtrate).[2] For some peptides, allowing the precipitation to proceed overnight at 4°C can improve the yield.[3]

Q2: My mass spectrometry analysis shows incomplete removal of side-chain protecting groups. How can I achieve complete deprotection?

A2: The persistence of protecting groups is a common issue, particularly with sterically hindered residues that can shield adjacent protecting groups from the cleavage reagents.

  • Insufficient Scavenging: During cleavage, reactive cationic species are generated from the protecting groups and the resin linker.[4] If not effectively "trapped" by scavengers, these can re-attach to the peptide.

    • Solution: Optimize your scavenger cocktail based on the amino acid composition of your peptide. Triisopropylsilane (TIS) is a highly effective scavenger for tert-butyl based protecting groups.[4] For peptides containing sensitive residues like tryptophan (Trp), cysteine (Cys), or methionine (Met), the addition of scavengers like 1,2-ethanedithiol (EDT) or thioanisole is recommended.[5]

  • Inadequate Cleavage Time: Similar to incomplete cleavage from the resin, insufficient time in the cleavage cocktail can lead to incomplete deprotection.

    • Solution: Increase the duration of the cleavage reaction. Monitoring the deprotection of a small sample over time by HPLC can help determine the optimal reaction time.[5]

Q3: Which resin, Wang or 2-Chlorotrityl Chloride (2-CTC), is better for synthesizing peptides containing the sterically hindered cycloleucine?

A3: Both resins have their advantages, and the choice depends on the overall synthetic strategy.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-labile, allowing for peptide cleavage under very mild acidic conditions.[1][2] This is particularly advantageous for preparing protected peptide fragments, as side-chain protecting groups remain intact.[6] The steric bulk of the trityl linker also helps to minimize diketopiperazine formation, a common side reaction during the coupling of the second amino acid.[6] For sterically hindered amino acids, the mild cleavage conditions can be beneficial in preventing side reactions. Cleavage can be accomplished quantitatively within 15-60 minutes using mixtures of acetic acid/trifluoroethanol/DCM.[1][2]

  • Wang Resin: This is a widely used resin for Fmoc-based solid-phase peptide synthesis, yielding a C-terminal carboxylic acid upon cleavage with a strong acid like TFA.[7][8] While robust, the standard TFA cleavage conditions are harsher than those used for 2-CTC resin, which could potentially lead to side reactions with sensitive peptides. For sterically hindered residues, longer cleavage times may be necessary to ensure complete removal from the resin.[3]

For peptides containing cycloleucine, especially if the final product is sensitive to strong acids, 2-CTC resin may offer an advantage due to the milder cleavage conditions.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Peptide Precipitate Peptide is soluble in the precipitation solvent (ether).Concentrate the TFA filtrate to a smaller volume before adding it to cold ether. If the peptide is extremely hydrophobic, consider alternative work-up procedures.
Incomplete cleavage from the resin.Perform a post-cleavage test (e.g., Kaiser test) on the resin beads to check for remaining peptide.[9] If positive, re-subject the resin to the cleavage cocktail for a longer duration.
Presence of Unexpected Peaks in HPLC/MS Side reactions during cleavage (e.g., alkylation of sensitive residues).Optimize the scavenger cocktail. Ensure fresh, high-quality reagents are used. For Trp, Met, or Cys containing peptides, use a cocktail with appropriate scavengers like EDT or thioanisole.[5]
Re-attachment of the peptide to the resin.Use a sufficient concentration of scavengers. For C-terminal Cys on Wang resin, S-alkylation by the cleaved linker has been observed.[10]
Batch-to-Batch Variability in Cleavage Efficiency Inconsistent quality of reagents (TFA, scavengers).Use fresh, high-purity reagents for each cleavage reaction.
Incomplete drying of the peptide-resin before cleavage.Ensure the resin is thoroughly dried under vacuum before adding the cleavage cocktail. Residual DMF can inhibit the cleavage reaction.

Data Presentation

The following table provides illustrative data on the impact of different cleavage cocktails and reaction times on the cleavage yield and purity of a model peptide containing cycloleucine. This data is representative and intended to guide optimization efforts.

Resin TypeCleavage CocktailTime (h)Cleavage Yield (%)Purity (%)Observations
Wang TFA/TIS/H₂O (95:2.5:2.5)28590Standard conditions, some incomplete cleavage may occur.
Wang TFA/TIS/H₂O (95:2.5:2.5)49288Increased yield with longer time, slight increase in side products.
Wang TFA/TIS/EDT/H₂O (94:2.5:2.5:1)39592EDT helps protect sensitive residues, improving purity.
2-CTC AcOH/TFE/DCM (1:2:7)1>9895Mild conditions, high yield and purity, preserves side-chain protection.
2-CTC 1% TFA in DCM0.5>9896Very mild, suitable for highly acid-sensitive peptides.

Experimental Protocols

Protocol 1: Standard Cleavage from Wang Resin

This protocol is suitable for the cleavage of most peptides from Wang resin.

Materials:

  • Peptide-bound Wang resin (dried under vacuum)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold methyl tert-butyl ether (MTBE)

  • Reaction vessel with a sintered glass filter

  • Shaker or rotator

  • Centrifuge

Procedure:

  • Resin Preparation: Place the dried peptide-resin in the reaction vessel.

  • Prepare Cleavage Cocktail: In a fume hood, freshly prepare the cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.[4] Use approximately 10 mL of cocktail per gram of resin.[1]

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Stopper the vessel and agitate at room temperature for 2-4 hours. For peptides with sterically hindered residues like cycloleucine, a longer reaction time may be necessary.[1]

  • Peptide Isolation: Filter the resin through the sintered glass funnel and collect the filtrate. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[2]

  • Precipitation: In a centrifuge tube, add 8-10 volumes of cold MTBE. Slowly add the TFA filtrate to the ether while gently vortexing to precipitate the peptide.[2]

  • Peptide Collection: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet twice with cold MTBE to remove residual scavengers and TFA.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Mild Cleavage from 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is ideal for cleaving peptides from 2-CTC resin while preserving acid-labile side-chain protecting groups.

Materials:

  • Peptide-bound 2-CTC resin (dried under vacuum)

  • Acetic acid (AcOH)

  • 2,2,2-Trifluoroethanol (TFE)

  • Dichloromethane (DCM)

  • Cold methyl tert-butyl ether (MTBE)

  • Reaction vessel with a sintered glass filter

  • Shaker or rotator

  • Centrifuge

Procedure:

  • Resin Preparation: Place the dried peptide-resin in the reaction vessel.

  • Prepare Cleavage Cocktail: Prepare a mixture of AcOH/TFE/DCM (e.g., 1:2:7 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 15-60 minutes.[1][2] The reaction is typically complete within this timeframe.

  • Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin several times with the cleavage solution or DCM.

  • Solvent Evaporation: Evaporate the combined filtrates under reduced pressure.

  • Precipitation: Precipitate the protected peptide by adding cold MTBE.

  • Peptide Collection and Washing: Collect the peptide by centrifugation, wash with cold MTBE, and dry under vacuum.

Visualizations

Cleavage_Workflow cluster_prep Preparation cluster_cleavage Cleavage cluster_isolation Isolation Dry_Resin Dried Peptide-Resin Add_Cocktail Add Cleavage Cocktail Dry_Resin->Add_Cocktail React Agitate at RT Add_Cocktail->React Filter Filter Resin React->Filter Wash_Resin Wash Resin Filter->Wash_Resin Collect Filtrate Precipitate Precipitate with Ether Wash_Resin->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Wash_Pellet Wash Pellet Centrifuge->Wash_Pellet Dry Dry Peptide Wash_Pellet->Dry Troubleshooting_Logic Start Low Peptide Yield Check_Cleavage Incomplete Cleavage? Start->Check_Cleavage Check_Precipitation Inefficient Precipitation? Check_Cleavage->Check_Precipitation No Action_Time Increase Cleavage Time Check_Cleavage->Action_Time Yes Check_Deprotection Incomplete Deprotection? Check_Precipitation->Check_Deprotection No Action_Precipitation Optimize Precipitation (Cold MTBE, Overnight) Check_Precipitation->Action_Precipitation Yes Action_Scavenger Optimize Scavenger Cocktail Check_Deprotection->Action_Scavenger Yes

References

Validation & Comparative

Fmoc-cycloleucine vs other unnatural amino acids for peptide modification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide-based drug discovery and development, the incorporation of unnatural amino acids is a key strategy to enhance therapeutic properties. These modifications can improve metabolic stability, increase potency, and fine-tune the conformational characteristics of peptides. Among the diverse array of available unnatural amino acids, Fmoc-cycloleucine (Fmoc-1-amino-1-cyclopentane carboxylic acid) stands out as a valuable building block for introducing conformational constraints. This guide provides a comprehensive comparison of this compound with other classes of unnatural amino acids used in peptide modification, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to Unnatural Amino Acids in Peptide Synthesis

The use of non-proteinogenic amino acids allows for the creation of peptides with novel structures and functions.[1][2] These modifications are critical in overcoming the inherent limitations of natural peptides, such as poor stability and low bioavailability.[3] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and sequential addition of amino acids to a growing peptide chain under mild conditions.[4][5]

This guide will focus on comparing this compound to other unnatural amino acids, categorized by their structural features, to provide a clear understanding of their respective advantages and applications.

Performance Comparison of this compound and Other Unnatural Amino Acids

The choice of an unnatural amino acid significantly impacts the synthesis process and the final properties of the peptide. This section compares this compound with other commonly used unnatural amino acids in terms of their coupling efficiency, impact on peptide conformation and stability, and resulting biological activity.

Table 1: Comparison of Coupling Efficiency of Unnatural Amino Acids

The successful incorporation of an amino acid into a peptide sequence is dependent on its coupling efficiency, which can be affected by steric hindrance. Below is a summary of typical coupling efficiencies and conditions for various unnatural amino acids.

Unnatural Amino AcidStructureCoupling ReagentCoupling TimeDouble Coupling Required?Typical Crude Purity (%)
This compound (Fmoc-Ac5c) CycloalkaneHATU/DIPEA1-2 hoursOccasionally>80%
Fmoc-α-Aminoisobutyric acid (Fmoc-Aib) α,α-DisubstitutedHATU/DIPEA1-4 hoursOften>75%[6]
Fmoc-N-methyl-Alanine N-alkylatedHATU/DIPEA2-4 hoursOften>70%
Fmoc-D-Proline Cyclic (Imino Acid)HCTU/DIPEA1-2 hoursOccasionally>85%
Fmoc-(t-Bu)-Glycine Sterically HinderedCOMU/DIPEA2 hoursOften~70-80%

Note: Coupling efficiencies and crude purities are sequence-dependent and can be optimized by adjusting coupling reagents, time, and temperature.

Table 2: Impact on Peptide Biophysical Properties

The incorporation of unnatural amino acids can profoundly influence the secondary structure, stability, and cell permeability of peptides.

Unnatural Amino AcidEffect on Secondary StructureProteolytic StabilityCell Permeability
This compound (Fmoc-Ac5c) Induces helical or turn conformations[7]HighModerate to High
Fmoc-α-Aminoisobutyric acid (Fmoc-Aib) Strong helix inducer (310-helix)[7]Very HighModerate
Fmoc-N-methyl-Alanine Disrupts β-sheet formation, can favor helical turnsVery HighHigh
Fmoc-D-Proline Induces β-turnsHighVariable
Fmoc-(t-Bu)-Glycine Induces turn structuresHighVariable
Table 3: Influence on Biological Activity

The conformational constraints imposed by unnatural amino acids can lead to enhanced receptor binding and biological activity.

Peptide Target ClassUnnatural Amino Acid ModificationObserved Effect on ActivityReference Example
GPCRs CycloleucineIncreased receptor affinity and potencyCyclic peptides modulating Gαs signaling[2]
Proteases α-Aminoisobutyric acidEnhanced inhibitory activity-
Protein-Protein Interactions N-methylated amino acidsImproved binding affinity and specificity-
Antimicrobial Peptides D-amino acidsIncreased potency and reduced toxicity[8]

Experimental Protocols

Detailed methodologies are essential for the successful incorporation of unnatural amino acids and the subsequent analysis of the modified peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines a general procedure for the manual Fmoc-SPPS of a peptide incorporating this compound.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including this compound)

  • Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Activation Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvent: DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[3]

  • Fmoc Deprotection:

    • Treat the resin with the deprotection solution for 3-5 minutes.

    • Drain and repeat the treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).[3]

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 30-60 minutes.

    • Wash the resin with DMF (3-5 times).

  • This compound Coupling:

    • Due to potential steric hindrance, use a slightly longer pre-activation time (2-5 minutes) and coupling time (1-2 hours).

    • Dissolve this compound (3-5 equivalents), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Add the solution to the deprotected resin and react for 1-2 hours.

    • Monitor the coupling completion using a Kaiser test. If the test is positive (indicating incomplete reaction), a second coupling may be necessary.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether again.

    • Dry the peptide pellet under vacuum.[3]

Protocol 2: HPLC Purification and Analysis of the Modified Peptide

Materials:

  • Reversed-phase HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Mass spectrometer for peptide characterization

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A or a suitable solvent.

  • Purification:

    • Inject the dissolved crude peptide onto the equilibrated C18 column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).

    • Collect fractions corresponding to the major peak.

  • Analysis:

    • Analyze the collected fractions by analytical HPLC to assess purity.

    • Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.

Mandatory Visualizations

GPCR Signaling Pathway Modulated by a Cyclic Peptide

Cyclic peptides are potent modulators of G protein-coupled receptors (GPCRs). The following diagram illustrates a simplified GPCR signaling cascade that can be targeted by such peptides.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein Gαβγ GPCR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Effector Effector (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Cyclic Peptide (e.g., Agonist) Ligand->GPCR Binds G_alpha->Effector Activates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Simplified GPCR signaling pathway activated by a cyclic peptide agonist.

Experimental Workflow for Assessing Cell Permeability

The ability of a modified peptide to cross the cell membrane is a critical parameter for its therapeutic potential. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput method to assess passive permeability.

PAMPA_Workflow Start Start: Prepare Peptide Stock Solution Prepare_Plates Prepare Donor and Acceptor Plates Start->Prepare_Plates Coat_Membrane Coat Donor Plate Membrane with Artificial Lipid Prepare_Plates->Coat_Membrane Add_Buffer Add Buffer to Acceptor Plate Prepare_Plates->Add_Buffer Add_Peptide Add Peptide Solution to Donor Plate Coat_Membrane->Add_Peptide Incubate Incubate the Plate Assembly Add_Peptide->Incubate Add_Buffer->Incubate Separate_Plates Separate Donor and Acceptor Plates Incubate->Separate_Plates Analyze_Samples Analyze Peptide Concentration in Donor and Acceptor Wells (LC-MS) Separate_Plates->Analyze_Samples Calculate_Permeability Calculate Permeability Coefficient (Pe) Analyze_Samples->Calculate_Permeability End End: Permeability Data Calculate_Permeability->End

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Conclusion

The incorporation of this compound and other unnatural amino acids provides a powerful toolkit for peptide chemists to overcome the limitations of natural peptides. This compound is particularly effective at introducing conformational constraints, leading to enhanced stability and potentially increased biological activity. The choice of which unnatural amino acid to use will depend on the specific goals of the peptide design, including the desired secondary structure, stability, and target interaction. The data and protocols presented in this guide offer a starting point for researchers to make informed decisions in the design and synthesis of novel peptide therapeutics.

References

A Comparative Guide: Fmoc-Cycloleucine vs. Fmoc-Proline in Peptide Turn Induction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic induction of turns in peptide structures is a cornerstone of rational drug design. The conformation of a peptide is intrinsically linked to its biological activity, and the ability to precisely control its three-dimensional shape is paramount. Two key building blocks in the chemist's toolkit for this purpose are Fmoc-proline and the less common, but increasingly intriguing, Fmoc-cycloleucine. This guide provides an objective, data-driven comparison of their performance in inducing peptide turns, supported by experimental methodologies.

Proline, with its unique cyclic side chain that incorporates the backbone nitrogen, is the most well-known natural turn-inducer. Its rigid structure restricts the peptide backbone's flexibility, predisposing it to form tight turns, particularly β-turns. This compound, a non-proteinogenic amino acid, offers an alternative strategy for conformational constraint. Its gem-dimethyl group on the alpha-carbon sterically hinders rotation around the N-Cα (φ) and Cα-C' (ψ) bonds, thereby influencing the local peptide conformation.

Performance Comparison: A Structural Perspective

While direct, head-to-head comparative studies are limited, we can infer the conformational propensities of cycloleucine by examining studies on other Cα,α-disubstituted amino acids and compare them to the well-documented effects of proline.

Proline's pyrrolidine ring restricts the φ dihedral angle to a narrow range, typically around -60° to -75°. This inherent constraint is a primary driver for the formation of specific turn types, most notably type I and type II β-turns. In contrast, the steric bulk of cycloleucine's cyclopentyl ring is expected to favor a more extended conformation in some contexts but can also promote turn structures. The precise dihedral angles adopted will be highly dependent on the surrounding amino acid sequence.

ParameterFmoc-Proline Induced TurnThis compound Induced Turn (Predicted)
Primary Turn Type β-Turns (Type I, II, VI)β-Turns, γ-Turns
φ Dihedral Angle (i+1) Approx. -60° to -75°Restricted, but more variable than Proline
ψ Dihedral Angle (i+1) Variable, depends on turn typeRestricted, but more variable than Proline
Cis/Trans Isomerism Prone to cis-trans isomerization of the X-Pro bondTrans conformation is generally favored
Hydrogen Bonding Often facilitates i to i+3 hydrogen bonds in β-turnsCapable of participating in turn-stabilizing hydrogen bonds

Experimental Protocols

To empirically compare the turn-inducing capabilities of this compound and Fmoc-proline, a researcher would typically synthesize two analogous peptides, one incorporating proline and the other cycloleucine at the same position. The following are generalized protocols for the synthesis and analysis of such peptides.

Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide on a Rink Amide resin.[1][2]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Pro-OH and this compound-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. For proline and cycloleucine, which are secondary amines, a chloranil test is more appropriate.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide_Synthesis_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash1 Wash Coupling->Wash1 Wash1->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection Wash1->Cleavage Purification Purification Cleavage->Purification

Fmoc Solid-Phase Peptide Synthesis Workflow.
Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.

Procedure:

  • Sample Preparation: Dissolve the purified lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

  • Data Acquisition: Acquire a suite of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which provides crucial distance restraints for structure calculation.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

  • Data Analysis:

    • Assign all proton resonances to specific atoms in the peptide.

    • Identify key NOE cross-peaks that are characteristic of turn structures, such as those between the NH of residue i+2 and the Hα of residue i+1, or between the Hα of residue i and the NH of residue i+2.

    • Calculate the ³J(HN,Hα) coupling constants to estimate the φ dihedral angles.

    • Use the collected distance and dihedral angle restraints to calculate a family of 3D structures using molecular dynamics simulations.

NMR_Analysis_Workflow Sample Peptide Sample Preparation Acquisition 2D NMR Data Acquisition (TOCSY, NOESY, COSY) Sample->Acquisition Analysis Data Analysis Acquisition->Analysis Calculation 3D Structure Calculation Analysis->Calculation

Workflow for Peptide Conformational Analysis by NMR.
Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure content of a peptide in solution.

Procedure:

  • Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., phosphate buffer) to a known concentration.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm).

  • Data Analysis: Analyze the resulting spectrum for characteristic features of different secondary structures.

    • β-turns: Type I and II β-turns often show a negative band around 225-230 nm and a positive band around 205 nm.

    • Random Coil: A strong negative band around 200 nm is characteristic of a random coil conformation.

    • By comparing the spectra of the proline-containing and cycloleucine-containing peptides, one can qualitatively assess the degree and type of secondary structure induced by each amino acid.

Signaling Pathways and Biological Context

The induction of specific turns in peptides is crucial for their interaction with biological targets. For example, many protein-protein interactions are mediated by domains that recognize specific peptide motifs in a particular conformation. Proline-rich regions are known to be involved in signaling pathways by interacting with SH3 and WW domains. The ability of this compound to mimic or alter these turn structures could be a valuable tool in designing peptide-based inhibitors or modulators of such pathways.

Signaling_Pathway_Interaction cluster_0 Peptide Ligand cluster_1 Receptor Protein Peptide Turn-Inducing Residue (Pro or Cyc) BindingSite Binding Pocket Peptide->BindingSite Binding Downstream Downstream Signaling BindingSite->Downstream Signal Transduction

Peptide-Receptor Interaction Model.

Conclusion

Both Fmoc-proline and this compound are valuable reagents for inducing turns in synthetic peptides. Fmoc-proline is the classic choice, reliably inducing β-turns due to the conformational constraints of its pyrrolidine ring. This compound offers an alternative and potentially more tunable approach to conformational restriction through steric hindrance. The choice between the two will depend on the specific structural goals of the peptide design. For well-defined β-turns, Fmoc-proline remains the gold standard. However, for exploring novel peptide conformations and potentially enhancing proteolytic stability, this compound presents an exciting avenue for research. The experimental protocols outlined above provide a framework for the direct and quantitative comparison of these two important building blocks in the pursuit of rationally designed, bioactive peptides.

References

A Comparative Guide: Unraveling the Structure of Cycloleucine-Containing Peptides with NMR and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, determining the three-dimensional structure of peptides is crucial for understanding their function and for the rational design of therapeutics. The incorporation of conformationally constrained non-proteinogenic amino acids, such as cycloleucine, presents unique opportunities and challenges for structural elucidation. This guide provides an objective comparison of two primary techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, supported by experimental data and detailed protocols.

Cycloleucine, a cyclic amino acid, imposes significant conformational restrictions on the peptide backbone, influencing its folding and biological activity. Both NMR and X-ray crystallography are powerful tools for determining the atomic-level structure of these modified peptides, yet they provide different and complementary insights. NMR spectroscopy reveals the peptide's structure and dynamics in solution, which can be more representative of its physiological state. In contrast, X-ray crystallography provides a high-resolution static picture of the peptide in a crystalline lattice.

At a Glance: NMR vs. X-ray Crystallography for Cycloleucine Peptides

FeatureNMR SpectroscopyX-ray Crystallography
Sample State SolutionCrystalline Solid
Information 3D structure, dynamics, conformational ensemblesHigh-resolution static 3D structure
Sample Conc. 1-5 mM for peptides[1]High enough for crystallization
Purity >95%>98%
Key Challenge Spectral overlap, conformational averagingObtaining high-quality crystals
Cycloleucine Impact Reduced conformational flexibility can simplify spectra but may limit the number of observable long-range NOEs.The rigid structure can facilitate crystallization, but may also lead to specific crystal packing artifacts.

Delving Deeper: Methodologies and Data

The choice between NMR and X-ray crystallography often depends on the specific research question and the properties of the peptide itself. Below, we outline the typical experimental workflows and the nature of the data obtained from each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Peptide in Motion

NMR spectroscopy is a non-destructive technique that probes the magnetic properties of atomic nuclei to elucidate molecular structure and dynamics in solution.[2] For peptides containing cycloleucine, the inherent conformational rigidity can be an advantage, leading to less spectral complexity compared to highly flexible peptides.

  • Sample Preparation:

    • Synthesize the peptide using solid-phase peptide synthesis and purify by reverse-phase HPLC to >95% purity.[3]

    • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture like water/acetonitrile) at a concentration of 1-5 mM.[1] The choice of solvent is critical to ensure peptide solubility and stability, and to obtain well-resolved spectra.[4]

    • Adjust the pH to a range where the peptide is stable and amide proton exchange is minimized (typically between pH 4 and 5 for hydrophilic peptides in water).[3]

  • Data Acquisition:

    • A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer. Standard experiments for peptide structure determination include:

      • ¹H 1D NMR: To get a general overview of the sample and check for purity and aggregation.

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.[3]

      • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.[3]

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[3][5]

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: Sequentially assign all proton resonances to their respective amino acids in the peptide sequence.

    • Restraint Generation: Extract distance restraints from NOESY/ROESY spectra and, if possible, dihedral angle restraints from coupling constants.

    • Structure Calculation: Use computational software (e.g., CYANA, Xplor-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints. The final structure is typically represented as an overlay of the lowest-energy conformers.

The conformational constraints imposed by cycloleucine can lead to a more defined solution structure, which is often reflected in a smaller ensemble of NMR-derived structures with lower root-mean-square deviation (RMSD).

X-ray Crystallography: A High-Resolution Snapshot

X-ray crystallography is the gold standard for obtaining high-resolution atomic structures of molecules, including peptides.[6] The primary challenge for this technique is the need to grow well-ordered single crystals of the peptide. The rigid nature of cycloleucine-containing peptides can sometimes facilitate the crystallization process by reducing conformational heterogeneity.[7]

  • Sample Preparation and Crystallization:

    • Synthesize and purify the peptide to >98% purity.

    • Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitating agents, peptide concentration) using techniques like hanging-drop or sitting-drop vapor diffusion.[6]

    • Optimize promising conditions to obtain single crystals of sufficient size and quality for diffraction.

  • Data Collection:

    • Mount a single crystal and expose it to a monochromatic X-ray beam, often at a synchrotron source for high intensity.

    • Rotate the crystal in the X-ray beam and collect the diffraction pattern on a detector.

  • Structure Determination and Refinement:

    • Data Processing: Integrate the diffraction intensities and determine the unit cell parameters and space group.

    • Phase Determination: Solve the "phase problem" using methods like molecular replacement (if a homologous structure is available) or experimental phasing (e.g., by incorporating heavy atoms).

    • Model Building and Refinement: Build an initial atomic model into the electron density map and refine it against the experimental data to obtain the final high-resolution structure.

The final output is a single, static 3D model of the peptide as it exists in the crystal lattice. This provides precise atomic coordinates and details of intermolecular interactions within the crystal.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the experimental workflows for both NMR and X-ray crystallography.

NMR_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Calculation Peptide_Synthesis Peptide Synthesis (>95% Purity) Dissolution Dissolution in Deuterated Solvent Peptide_Synthesis->Dissolution NMR_Spectra 1D & 2D NMR (COSY, TOCSY, NOESY) Dissolution->NMR_Spectra Assignment Resonance Assignment NMR_Spectra->Assignment Restraints Distance & Angle Restraints Assignment->Restraints Calculation Structure Calculation (e.g., CYANA) Restraints->Calculation Ensemble Solution Structure Ensemble Calculation->Ensemble

NMR Experimental Workflow for Cycloleucine Peptides.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Peptide_Synthesis Peptide Synthesis (>98% Purity) Crystallization Crystallization Screening & Optimization Peptide_Synthesis->Crystallization Diffraction X-ray Diffraction Data Collection Crystallization->Diffraction Phasing Phase Determination Diffraction->Phasing Model_Building Model Building & Refinement Phasing->Model_Building Crystal_Structure Crystal Structure Model_Building->Crystal_Structure

X-ray Crystallography Workflow for Cycloleucine Peptides.

Logical Comparison of Techniques

The decision to use NMR or X-ray crystallography is often guided by the specific information required and the feasibility of each method for a given peptide.

Comparison cluster_nmr NMR Attributes cluster_xray X-ray Attributes Topic Structural Analysis of Cycloleucine Peptides NMR NMR Spectroscopy Topic->NMR XRay X-ray Crystallography Topic->XRay NMR_Adv Advantages: - Solution state (physiological relevance) - Provides dynamic information - No crystallization needed NMR->NMR_Adv NMR_Dis Disadvantages: - Lower resolution than X-ray - Limited by peptide size - Spectral complexity NMR->NMR_Dis XRay_Adv Advantages: - High resolution - No size limitation - Precise atomic coordinates XRay->XRay_Adv XRay_Dis Disadvantages: - Requires high-quality crystals - Provides a static structure - Crystal packing can influence conformation XRay->XRay_Dis Conclusion Complementary Techniques: NMR provides solution dynamics, while X-ray offers a high-resolution static view. NMR_Adv->Conclusion XRay_Adv->Conclusion

Comparison of NMR and X-ray Crystallography.

Conclusion

Both NMR and X-ray crystallography are indispensable tools for the structural analysis of peptides containing cycloleucine. NMR offers the unique advantage of characterizing the peptide's conformational landscape in a solution environment, which is often more biologically relevant. The conformational constraints imposed by cycloleucine can simplify spectral analysis and lead to well-defined solution structures. On the other hand, when high-quality crystals can be obtained, X-ray crystallography provides unparalleled high-resolution structural information, offering a detailed static picture of the peptide. The rigidity imparted by cycloleucine can be beneficial for crystallization.

For a comprehensive understanding of a cycloleucine-containing peptide's structure-function relationship, an integrated approach that utilizes both techniques is often the most powerful strategy. The solution-state dynamics from NMR can complement the high-resolution static picture from X-ray crystallography, providing a more complete understanding of the peptide's behavior.

References

A Comparative Guide to Validating Fmoc-Cycloleucine Incorporation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of unnatural amino acids like cycloleucine into peptides is a critical step in designing novel therapeutics and research tools. This guide provides an objective comparison of mass spectrometry with alternative methods for validating the incorporation of Fmoc-cycloleucine, supported by experimental data and detailed protocols.

The unique cyclic structure of cycloleucine can impart valuable properties to peptides, such as constrained conformations and increased resistance to enzymatic degradation. However, its incorporation during solid-phase peptide synthesis (SPPS) requires rigorous validation to ensure the desired product has been successfully synthesized. While mass spectrometry stands out as a powerful and versatile tool for this purpose, other techniques like Edman degradation and High-Performance Liquid Chromatography (HPLC) also offer valuable insights.

Comparative Analysis of Validation Techniques

The choice of a validation method depends on various factors, including the required level of detail, sample purity, throughput needs, and available instrumentation. Mass spectrometry, Ed-man degradation, and HPLC each present a unique set of advantages and limitations for the confirmation of this compound incorporation.

ParameterMass Spectrometry (MS)Edman DegradationHigh-Performance Liquid Chromatography (HPLC)
Principle of Detection Measures the mass-to-charge ratio of the peptide and its fragments.Sequential chemical cleavage and identification of N-terminal amino acids.Separates components of a mixture based on their physicochemical properties (e.g., hydrophobicity).
Information Provided Confirms molecular weight of the full peptide, sequence verification through fragmentation (MS/MS), and localization of the unnatural amino acid.Provides the exact N-terminal sequence of the peptide.Assesses the purity of the synthesized peptide and can indicate the presence of the desired product by retention time.
Sensitivity High (picomole to femtomole range).Moderate (picomole range).[1]Low to moderate (nanomole to picomole range).
Throughput High; suitable for analyzing numerous samples in a relatively short time.[2]Low; a time-consuming process, analyzing one sample at a time.[3]High; can be automated for rapid analysis of multiple samples.
Sample Requirements Can analyze complex mixtures, although purification is recommended for accurate quantification.Requires a highly purified, single peptide sample with an unblocked N-terminus.[4]Requires a soluble sample; purity assessment is the primary goal.
Confirmation of Cycloleucine Directly confirms the mass shift corresponding to cycloleucine incorporation.Can identify the position of cycloleucine if a corresponding PTH-standard is available or by inference from the absence of a standard amino acid signal.Indirectly suggests incorporation through a characteristic retention time shift compared to the native peptide.
Cost (Instrumentation) High initial investment for the mass spectrometer.Moderate to high for a dedicated sequencer.Moderate for an HPLC system.

In-Depth Look at Validation Methodologies

Mass Spectrometry: The Gold Standard for Confirmation

Mass spectrometry is a powerful analytical technique that provides unambiguous confirmation of this compound incorporation by determining the precise molecular weight of the synthesized peptide.[5] Tandem mass spectrometry (MS/MS) further allows for the fragmentation of the peptide, enabling sequence verification and pinpointing the exact location of the cycloleucine residue.

A typical workflow for validating this compound incorporation using mass spectrometry involves the following steps:

cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_analysis Mass Spectrometry Analysis cluster_validation Validation s1 Fmoc-Solid Phase Peptide Synthesis (SPPS) s2 Incorporation of this compound s1->s2 c1 Cleavage from Resin s2->c1 c2 Removal of Protecting Groups c1->c2 a1 Sample Preparation (e.g., ZipTip) c2->a1 a2 MALDI-TOF or ESI-MS Analysis a1->a2 a3 Data Analysis: Compare experimental vs. theoretical mass a2->a3 v1 Confirmation of Successful Incorporation a3->v1

Fig. 1: Workflow for Mass Spectrometry Validation.

Experimental Protocol: MALDI-TOF Mass Spectrometry Analysis

  • Sample Preparation:

    • Cleave a small amount of the peptide-resin (approximately 1-2 mg) using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide with cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in 50% acetonitrile/water with 0.1% TFA.

  • Spotting:

    • Mix the peptide solution and the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition:

    • Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflectron mode.

    • Calibrate the instrument using a standard peptide mixture.

  • Data Analysis:

    • Compare the observed monoisotopic mass of the peptide with the calculated theoretical mass. A match within the instrument's mass accuracy confirms the incorporation of cycloleucine.

Edman Degradation: N-Terminal Sequencing

Edman degradation is a classic method for determining the amino acid sequence of a peptide from its N-terminus.[2] While it provides direct sequence information, it is a lower-throughput technique compared to mass spectrometry and requires a pure sample.[3][4] For cycloleucine, a specific phenylthiohydantoin (PTH) standard is needed for direct identification. In its absence, the position of cycloleucine can be inferred by a "blank" cycle where no standard amino acid is detected.

Experimental Protocol: Edman Degradation

  • Sample Preparation:

    • Ensure the peptide sample is highly pure (>95%), as impurities can interfere with the sequencing reaction.

    • The peptide must have a free N-terminus.

  • Sequencing:

    • The peptide is immobilized on a solid support.

    • Phenyl isothiocyanate (PITC) reacts with the N-terminal amino group under basic conditions.

    • The derivatized N-terminal amino acid is cleaved by acid treatment.

    • The released thiazolinone derivative is converted to the more stable PTH-amino acid.

  • Identification:

    • The PTH-amino acid is identified by HPLC by comparing its retention time to that of known PTH-amino acid standards.

    • The cycle is repeated to sequence the next amino acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is primarily a purification and purity assessment tool in peptide synthesis. However, it can provide indirect evidence of successful this compound incorporation. The introduction of the bulky, cyclic cycloleucine residue often leads to a noticeable shift in the peptide's retention time on a reversed-phase HPLC column compared to its natural counterpart.

Cycloleucine in Cellular Signaling: A Potential Role in Modulating Amino Acid Transport Pathways

The incorporation of cycloleucine into peptides can be a strategy to influence their interaction with cellular signaling pathways. Cycloleucine is a non-metabolizable analog of leucine and can act as a competitive inhibitor of amino acid transporters, particularly the L-type amino acid transporter (LAT1).[6] These transporters are crucial for nutrient sensing and the activation of key signaling pathways like the mechanistic Target of Rapamycin (mTOR) pathway, which regulates cell growth, proliferation, and survival.[7][8]

By incorporating cycloleucine into a peptide that targets a specific cell surface receptor, it may be possible to modulate the local concentration of other amino acids, thereby influencing downstream signaling events.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular AAT Amino Acid Transporter (e.g., LAT1) mTORC1 mTORC1 AAT->mTORC1 Activation GPCR GPCR G_protein G-protein GPCR->G_protein Activation AA Amino Acids AA->AAT Transport Peptide Cycloleucine-Peptide Peptide->GPCR Binding Signaling Downstream Signaling (Cell Growth, Proliferation) mTORC1->Signaling Effector Effector G_protein->Effector Effector->Signaling

Fig. 2: Potential Modulation of Signaling by a Cycloleucine-Peptide.

Logical Comparison of Validation Methods

The selection of a validation technique is a critical decision in the workflow of synthesizing peptides containing unnatural amino acids. A logical comparison highlights the distinct advantages and ideal use cases for each method.

cluster_methods Validation Methods cluster_attributes Key Attributes MS Mass Spectrometry Definitive Definitive Confirmation MS->Definitive HighThroughput High Throughput MS->HighThroughput ComplexMixtures Handles Complex Mixtures MS->ComplexMixtures Edman Edman Degradation Sequence Direct N-terminal Sequence Edman->Sequence HPLC HPLC Purity Purity Assessment HPLC->Purity HPLC->HighThroughput

Fig. 3: Logical Comparison of Validation Method Attributes.

Conclusion

Validating the incorporation of this compound is a crucial quality control step in peptide synthesis. Mass spectrometry offers the most definitive and comprehensive data, confirming both the mass and the sequence location of the unnatural amino acid. While Edman degradation provides precise N-terminal sequencing and HPLC is invaluable for purity assessment, neither can offer the same level of certainty as mass spectrometry for confirming the incorporation of an unnatural amino acid. For researchers and drug developers working with modified peptides, a multi-faceted approach utilizing HPLC for purification and purity checks, followed by mass spectrometry for definitive validation, represents the most robust strategy.

References

Navigating the Chromatographic Maze: A Comparative Guide to HPLC Purification of Cycloleucine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purification of synthetic peptides containing the unique, conformationally constrained amino acid cycloleucine presents a distinct set of challenges. The incorporation of this cyclic, α,α-disubstituted amino acid can significantly alter a peptide's hydrophobicity, secondary structure, and solubility, demanding tailored High-Performance Liquid Chromatography (HPLC) purification strategies. This guide provides a comparative overview of HPLC protocols, offering experimental insights and data-driven recommendations to achieve high-purity cycloleucine-containing peptides.

The gold standard for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates peptides based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.[2] However, the unique structural features of cycloleucine necessitate a careful optimization of standard RP-HPLC protocols. Alternative HPLC methods, such as Hydrophilic Interaction Liquid Chromatography (HILIC), may also offer advantages in specific cases.

The Impact of Cycloleucine on Peptide Properties and HPLC Behavior

Cycloleucine, or 1-aminocyclopentanecarboxylic acid, is an α,α-disubstituted amino acid, similar to the more commonly studied α-aminoisobutyric acid (Aib). Its cyclic nature and the absence of an α-hydrogen impart significant conformational rigidity to the peptide backbone. This can lead to the formation of stable secondary structures, which in turn affects the peptide's interaction with the HPLC stationary phase.

Comparative Analysis of RP-HPLC Purification Strategies

The successful purification of cycloleucine-containing peptides by RP-HPLC hinges on the judicious selection of several key parameters. Below is a comparative analysis of common strategies.

Stationary Phase Selection: C18 vs. C8

The choice of the stationary phase is a critical first step in developing a purification method. The most common choices for peptide purification are silica-based bonded phases with different alkyl chain lengths, primarily C18 and C8.

Stationary PhaseDescriptionAdvantages for Cycloleucine PeptidesDisadvantages for Cycloleucine Peptides
C18 (Octadecyl) Long 18-carbon alkyl chains, highly hydrophobic.Provides strong retention, which can be beneficial for resolving complex mixtures and separating closely eluting impurities.May lead to excessively long retention times or poor peak shape for very hydrophobic cycloleucine-containing peptides.
C8 (Octyl) Shorter 8-carbon alkyl chains, less hydrophobic than C18.Can reduce retention times for highly hydrophobic peptides, potentially improving peak shape and reducing analysis time.[3]May not provide sufficient retention and resolution for more polar cycloleucine-containing peptides or complex mixtures.

Recommendation: For initial method development, a C18 column is a robust starting point. If the target peptide exhibits excessive retention or poor peak shape, switching to a C8 column is a logical next step.

Mobile Phase Additives: The Role of Ion-Pairing Reagents

The mobile phase in RP-HPLC for peptides typically consists of an aqueous component (Solvent A) and an organic component, usually acetonitrile (Solvent B). The addition of an ion-pairing agent is standard practice to improve peak shape and resolution.

Mobile Phase AdditiveConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.1%The most common additive, effectively masks charges on basic residues, leading to sharper peaks and improved resolution.[4]Can be difficult to remove completely during lyophilization and may be incompatible with certain biological assays.
Formic Acid (FA) 0.1%More volatile than TFA, making it easier to remove. Generally more compatible with mass spectrometry (MS) detection.May result in broader peaks and lower resolution compared to TFA for some peptides.

Recommendation: For routine purification with UV detection, 0.1% TFA is the standard and often most effective choice. If MS compatibility or ease of removal is a priority, 0.1% FA can be a suitable alternative, though some optimization of the gradient may be required to maintain resolution.

Experimental Protocols

Below are representative experimental protocols for the analytical and preparative RP-HPLC of cycloleucine-containing peptides. These should be considered as starting points for method development.

Protocol 1: Standard RP-HPLC for a Moderately Hydrophobic Cycloleucine Peptide

Objective: To purify a synthetic cycloleucine-containing peptide of moderate hydrophobicity.

Materials:

  • Crude synthetic peptide containing cycloleucine

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

Instrumentation:

  • Analytical or Preparative HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Analytical Method Development:

    • Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 20 µL of a 1 mg/mL solution of the crude peptide.

    • Gradient: 5-65% Mobile Phase B over 30 minutes.

  • Preparative Purification:

    • Column: C18, 10 µm particle size, 100 Å pore size, 21.2 x 250 mm.

    • Flow Rate: 20 mL/min.

    • Load: Dissolve crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of DMSO followed by Mobile Phase A) and inject.

    • Gradient: Adapt the analytical gradient to the preparative scale, ensuring a shallow gradient around the elution point of the target peptide for optimal resolution.

  • Fraction Analysis and Post-Purification:

    • Analyze collected fractions by analytical HPLC to assess purity.

    • Pool pure fractions and lyophilize to obtain the final product.

Protocol 2: Alternative RP-HPLC for a Highly Hydrophobic Cycloleucine Peptide

Objective: To purify a highly hydrophobic synthetic cycloleucine-containing peptide exhibiting long retention times on a C18 column.

Procedure:

  • Follow the general procedure of Protocol 1 with the following modifications:

    • Column: C8, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm (analytical) and a corresponding preparative column.

    • Gradient: A steeper gradient may be necessary to elute the highly hydrophobic peptide in a reasonable time, for example, 30-90% Mobile Phase B over 30 minutes.

Logical Workflow for HPLC Method Development

The process of developing a robust HPLC purification method for cycloleucine-containing peptides follows a logical progression from initial analysis to final purification.

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_purification Purification & Analysis Crude_Peptide Crude Cycloleucine Peptide Solubilization Solubilization Crude_Peptide->Solubilization Analytical_HPLC Analytical RP-HPLC (C18) Solubilization->Analytical_HPLC Evaluate_Chromatogram Evaluate Chromatogram Analytical_HPLC->Evaluate_Chromatogram Optimize_Gradient Optimize Gradient Evaluate_Chromatogram->Optimize_Gradient Good Separation Consider_C8 Consider C8 Column Evaluate_Chromatogram->Consider_C8 Poor Resolution/ Long Retention Preparative_HPLC Preparative RP-HPLC Optimize_Gradient->Preparative_HPLC Consider_C8->Analytical_HPLC Re-evaluate Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure Peptide Lyophilization->Pure_Peptide

Caption: Workflow for HPLC purification of cycloleucine-containing peptides.

Alternative Purification Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)

For very polar cycloleucine-containing peptides that show poor retention on RP-HPLC columns, HILIC can be a valuable alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

HPLC ModeStationary PhaseMobile PhaseElution OrderAdvantages for Cycloleucine Peptides
HILIC Polar (e.g., silica, amide)High organic content with a small amount of aqueous bufferPolar compounds are retained longerProvides good retention for highly polar peptides that are not well-retained by RP-HPLC. Offers an orthogonal separation mechanism to RP-HPLC, which can be useful in a multi-step purification strategy.

Case Study: Purification of a Cycloleucine-Containing Dipeptide

In a study on the synthesis of dipeptides containing 1-aminocycloalkanecarboxylic acids, including cycloleucine, the authors noted challenges in purification.[5] The primary challenge was the similar solubility of the desired dipeptide and a cyclized diketopiperazine byproduct. The study reported that chromatographic methods were the most reliable for separating these two compounds, highlighting the necessity of a well-optimized HPLC protocol. While specific chromatograms and detailed HPLC parameters were not provided in this particular publication, it underscores the importance of analytical diligence during the purification of even simple cycloleucine-containing peptides.

Signaling Pathway for Method Selection

The choice between different HPLC strategies can be guided by the initial analytical results of the crude peptide.

Method_Selection Start Crude Peptide Analysis (Analytical RP-HPLC) Good_Retention Adequate Retention & Good Peak Shape Start->Good_Retention Low_Retention Poor Retention Start->Low_Retention High_Retention Excessive Retention/ Broad Peaks Start->High_Retention Optimize_RP Optimize RP-HPLC (Gradient, C18) Good_Retention->Optimize_RP Consider_HILIC Consider HILIC Low_Retention->Consider_HILIC Switch_to_C8 Switch to C8 Column & Optimize Gradient High_Retention->Switch_to_C8

Caption: Decision pathway for selecting an HPLC purification strategy.

Conclusion

The purification of cycloleucine-containing peptides requires a systematic and often iterative approach to HPLC method development. While RP-HPLC remains the primary workhorse, the unique properties imparted by the cycloleucine residue necessitate careful consideration of the stationary phase, mobile phase additives, and gradient profile. By understanding the potential challenges and employing a logical workflow for optimization, researchers can successfully isolate these complex and valuable peptides to the high degree of purity required for downstream applications in research and drug development.

References

Enhancing Peptide Bioactivity: A Comparative Guide to Native vs. Conformationally Constrained Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is a continuous endeavor. Native peptides, while possessing inherent biological activity, often suffer from limitations such as proteolytic instability and conformational flexibility, which can hinder their efficacy. The introduction of conformational constraints, for instance through the incorporation of moieties like cycloleucine, is a key strategy to overcome these challenges. This guide provides a comparative analysis of the biological activity of a native-like peptide versus its conformationally constrained analogue, supported by experimental data and detailed protocols.

This guide will use the example of a modified Sunflower Trypsin Inhibitor-1 (SFTI-1) scaffold to illustrate the principles of conformational constraint. While the initial focus was on cycloleucine modification, the available quantitative data for a direct comparison was found for a peptide where a Pro-Pro motif was replaced by a dibenzofuran (DBF) moiety in the SFTI-1 template. This modification serves the same purpose as cycloleucine: to reduce conformational flexibility and enhance biological activity.

Data Presentation: Unveiling the Impact of Conformational Constraint

The introduction of a rigid DBF moiety into the SFTI-a1 peptide to create SFTI-DBF results in a significant enhancement of its biological activity. The following table summarizes the quantitative data from a study comparing these two peptides.

PeptideModificationReceptor Binding Affinity (K_d) (nM)Functional Activity (IC_50) (nM)
SFTI-a1Precursor peptide with Pro-Pro sequence34037
SFTI-DBFDibenzofuran (DBF) moiety replacing Pro-Pro463.8

Data sourced from a study on conformationally constrained cyclic grafted peptidomimetics targeting the CD58 receptor.[1]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Peptide-Receptor Interaction and Downstream Signaling Peptide Bioactive Peptide (Native or Modified) Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generation Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response Gene Expression

Caption: A generalized signaling pathway initiated by peptide-receptor binding.

G cluster_1 Workflow for Comparing Peptide Biological Activity start Start synthesis Peptide Synthesis (Native and Modified) start->synthesis purification Purification and Characterization (HPLC, Mass Spectrometry) synthesis->purification binding_assay Receptor Binding Assay (e.g., SPR, ELISA) purification->binding_assay functional_assay Cell-Based Functional Assay (e.g., Cell Adhesion, Reporter Gene) purification->functional_assay stability_assay Serum Stability Assay (RP-HPLC) purification->stability_assay data_analysis Data Analysis (Kd, IC50, Half-life) binding_assay->data_analysis functional_assay->data_analysis stability_assay->data_analysis comparison Compare Biological Activity data_analysis->comparison end End comparison->end

Caption: Experimental workflow for comparing native and modified peptides.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in the comparison of native and modified peptides.

Peptide Synthesis and Purification

Objective: To synthesize and purify the native and modified peptides for subsequent biological assays.

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support resin (e.g., Wang resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Amino Acid Coupling: Each amino acid is sequentially coupled to the growing peptide chain. For the modified peptide, the specific non-natural amino acid (e.g., a dibenzofuran moiety) is incorporated at the desired position.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Receptor Binding Affinity Assay (Surface Plasmon Resonance)

Objective: To determine the binding affinity (K_d) of the peptides to their target receptor.[1]

Methodology:

  • Immobilization of the Receptor: The target receptor (e.g., CD58) is immobilized on a sensor chip.

  • Peptide Injection: A series of concentrations of the native or modified peptide are injected over the sensor chip surface.

  • Measurement of Binding: The binding of the peptide to the immobilized receptor is measured in real-time by detecting changes in the refractive index at the sensor surface.

  • Data Analysis: The association and dissociation rates are determined, and the equilibrium dissociation constant (K_d) is calculated from these rates. A lower K_d value indicates a higher binding affinity.[1]

Cell-Based Functional Assay (Cell Adhesion Assay)

Objective: To measure the functional activity (IC_50) of the peptides in a cellular context.[1]

Methodology:

  • Cell Culture: Cells expressing the target receptor are cultured to confluence in a 96-well plate.

  • Peptide Incubation: The cells are pre-incubated with various concentrations of the native or modified peptide.

  • Induction of Cell Adhesion: A ligand that induces cell adhesion is added to the wells.

  • Quantification of Adhesion: Non-adherent cells are washed away, and the remaining adherent cells are quantified using a suitable method (e.g., staining and absorbance reading).

  • Data Analysis: The concentration of the peptide that inhibits 50% of the cell adhesion (IC_50) is calculated by plotting the percentage of inhibition against the peptide concentration. A lower IC_50 value indicates a higher potency.[1]

Serum Stability Assay

Objective: To assess the stability of the peptides in the presence of serum proteases.

Methodology:

  • Peptide Incubation: The native or modified peptide is incubated in human serum at 37°C.

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Protein Precipitation: The serum proteins in each aliquot are precipitated by adding a suitable agent (e.g., acetonitrile or trichloroacetic acid).

  • Quantification of Intact Peptide: The amount of intact peptide remaining in the supernatant is quantified by RP-HPLC.

  • Data Analysis: The percentage of intact peptide at each time point is calculated relative to the amount at time zero. The half-life (t_1/2) of the peptide in serum is then determined.

References

A Comparative Guide to Methylation Inhibitors: Cycloleucine vs. Other Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylation, a fundamental epigenetic modification, plays a crucial role in regulating gene expression and cellular processes. Its dysregulation is implicated in various diseases, including cancer, making methylation inhibitors a significant area of therapeutic research. This guide provides an objective comparison of cycloleucine with other prominent methylation inhibitors, including nucleoside analogs and S-adenosylhomocysteine hydrolase (SAHH) inhibitors. The comparison is supported by experimental data on their mechanisms of action and inhibitory concentrations.

Mechanisms of Action: A Diverse Approach to Methylation Inhibition

Methylation inhibitors employ distinct strategies to disrupt the methylation process. Understanding these mechanisms is critical for selecting the appropriate tool for research or therapeutic development.

Cycloleucine: This synthetic amino acid acts as a competitive inhibitor of methionine adenosyltransferase (MAT) . MAT is a crucial enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions. By blocking MAT, cycloleucine depletes the intracellular pool of SAM, thereby globally inhibiting DNA, RNA, and protein methylation.[1]

Nucleoside Analogs (Decitabine and 5-Azacytidine): These compounds are analogs of cytidine that, after incorporation into DNA, act as potent inhibitors of DNA methyltransferases (DNMTs) . Decitabine (5-aza-2'-deoxycytidine) is incorporated directly into DNA, where it covalently traps DNMTs, leading to their degradation and subsequent passive demethylation of the genome during DNA replication.[2][3] 5-Azacytidine is incorporated into both RNA and DNA, with its DNA-mediated effects being responsible for methylation inhibition.[4]

SAHH Inhibitors: S-adenosylhomocysteine hydrolase (SAHH) is responsible for the breakdown of S-adenosylhomocysteine (SAH), a byproduct of methylation reactions. SAH itself is a potent feedback inhibitor of most methyltransferases. SAHH inhibitors lead to the accumulation of intracellular SAH, which in turn competitively inhibits a broad range of methyltransferases, including DNMTs and histone methyltransferases.[5][6]

Quantitative Comparison of Inhibitory Activity

The potency of methylation inhibitors is typically assessed by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following tables summarize available quantitative data for cycloleucine and other selected methylation inhibitors. It is important to note that direct comparative studies under identical experimental conditions are limited, and IC50 values can vary significantly depending on the cell line, assay conditions, and duration of exposure.

Table 1: Inhibition of Target Enzymes

CompoundTarget EnzymeOrganism/SystemKiCitation
CycloleucineMethionine Adenosyltransferase (MAT)Human600 µM[7]
CycloleucineMethionine Adenosyltransferase (MAT)Rat Liver10 mM[8]

Table 2: Inhibition of Cell Viability/Proliferation (IC50)

CompoundCell LineExposure TimeIC50Citation
DecitabineK562 (Leukemia)96 hours0.26 ± 0.02 µM
DecitabineMOLT-4 (Leukemia)96 hours10.113 µM
5-AzacytidineMOLT-4 (Leukemia)48 hours13.45 µM
5-AzacytidineJurkat (Leukemia)48 hours9.78 µM

Table 3: Inhibition of Methylation (Concentration for Effect)

CompoundEffectCell Line/SystemConcentrationCitation
CycloleucineInhibition of m6A RNA methylationChicken Myoblasts10 mM[9]
CycloleucineInhibition of viral RNA methylationChick Embryo Fibroblasts4-40 mM[7]
DecitabineGlobal DNA hypomethylationAML Patient Blasts20 mg/m²/day[10]
5-AzacytidineGlobal DNA hypomethylationA549 (Lung Carcinoma)5 µM[11]
5-AzacytidineGlobal DNA hypomethylationHCT116 (Colon Carcinoma)5 µM[11]

Signaling Pathways and Experimental Workflows

The inhibition of methylation can have profound effects on various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the mechanisms of action of these inhibitors and a general workflow for assessing their effects on DNA methylation.

cluster_0 Cycloleucine cluster_1 Nucleoside Analogs (Decitabine/5-Azacytidine) cluster_2 SAHH Inhibitors Cycloleucine Cycloleucine MAT Methionine Adenosyltransferase (MAT) Cycloleucine->MAT Competitive Inhibition SAM SAM MAT->SAM Synthesis Methionine Methionine Methionine->MAT ATP ATP ATP->MAT Methyltransferases Methyltransferases (DNMTs, HMTs, etc.) SAM->Methyltransferases Methyl Donor Nucleoside_Analogs Decitabine/ 5-Azacytidine DNA_Replication DNA Replication Nucleoside_Analogs->DNA_Replication Incorporation DNMT DNA Methyltransferase (DNMT) DNA_Replication->DNMT Trapping & Degradation DNA DNA DNA->DNA_Replication SAHH_Inhibitor SAHH_Inhibitor SAHH S-Adenosylhomocysteine Hydrolase (SAHH) SAHH_Inhibitor->SAHH Inhibition Adenosine_Homocysteine Adenosine + Homocysteine SAHH->Adenosine_Homocysteine Hydrolysis SAH S-Adenosyl- homocysteine (SAH) SAH->SAHH SAH->Methyltransferases Feedback Inhibition Methyltransferases->SAH Product Methylation DNA, RNA, Protein Methylation Methyltransferases->Methylation

Figure 1: Mechanisms of Action of Different Methylation Inhibitors.

start Cell Culture Treatment (with Methylation Inhibitor) dna_extraction Genomic DNA Extraction start->dna_extraction bisulfite_conversion Bisulfite Conversion (Unmethylated C -> U) dna_extraction->bisulfite_conversion sequencing Sequencing (e.g., WGBS, RRBS) bisulfite_conversion->sequencing data_analysis Data Analysis (Alignment & Methylation Calling) sequencing->data_analysis end Determination of Global/Gene-Specific Methylation Status data_analysis->end cluster_mTOR mTOR Signaling Pathway cluster_Polyamine Polyamine Biosynthesis Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes SAM SAM SAM->mTORC1 Indirect Regulation dcSAM Decarboxylated SAM SAM->dcSAM Decarboxylation Spermidine_Spermine Spermidine/Spermine dcSAM->Spermidine_Spermine Aminopropyl Group Donor Cycloleucine Cycloleucine MAT Methionine Adenosyltransferase (MAT) Cycloleucine->MAT Inhibition MAT->SAM

References

Enhancing Peptide Longevity: A Comparative Guide to Proteolytic Stability Assays for Peptides Containing Cycloleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides to proteolytic degradation is a significant hurdle in their therapeutic development. The incorporation of non-natural amino acids is a well-established strategy to overcome this limitation. This guide provides a comparative overview of the effects of incorporating cycloleucine, a cyclic non-natural amino acid, on peptide stability, supported by illustrative experimental data and detailed methodologies.

The strategic substitution of a natural amino acid with cycloleucine in a peptide sequence can dramatically enhance its resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide cleavage, are highly specific in their recognition of substrate amino acid residues and the conformation of the peptide backbone. The incorporation of cycloleucine introduces significant steric hindrance and conformational rigidity, which can prevent the proper alignment of the peptide within the enzyme's active site, thereby inhibiting proteolysis.

Comparative Stability of a Model Peptide and its Analogs

While specific head-to-head comparative studies on the proteolytic stability of a given peptide containing cycloleucine versus other modifications are not extensively available in publicly accessible literature, the principles of steric hindrance suggest a significant increase in stability. To illustrate this, the following table summarizes representative data from a simulated in vitro human serum stability assay comparing a model peptide with its cycloleucine- and α-aminoisobutyric acid (Aib)-containing analogs. Aib is another sterically hindered, non-natural amino acid known to enhance proteolytic resistance.

Peptide SequenceModificationAssay ConditionsHalf-Life (t½) in Human Serum (hours)% Intact Peptide Remaining after 8 hours
H-Ala-Gly-Phe-Leu-Ala-NH₂None (Unmodified)37°C in 80% Human Serum1.5~5%
H-Ala-Gly-Cle -Leu-Ala-NH₂Cycloleucine substitution for Phe37°C in 80% Human Serum28~80%
H-Ala-Gly-Aib -Leu-Ala-NH₂Aib substitution for Phe37°C in 80% Human Serum25~75%
H-Ala-Gly-D-Phe -Leu-Ala-NH₂D-Phenylalanine substitution for L-Phe37°C in 80% Human Serum> 48> 95%

Note: The data presented in this table is illustrative and serves to demonstrate the typical magnitude of stability enhancement observed with the incorporation of sterically hindered amino acids. Actual results will vary depending on the specific peptide sequence, the position of the modification, and the specific proteases present.

Mechanism of Enhanced Proteolytic Resistance

The incorporation of cycloleucine into a peptide backbone confers stability through two primary mechanisms: steric hindrance and conformational rigidity. The cyclic nature of the cycloleucine side chain restricts the conformational freedom of the peptide backbone in its vicinity. This rigidity can prevent the peptide from adopting the extended conformation typically required for binding to the active site of many proteases. Furthermore, the bulky cyclic structure acts as a physical shield, sterically hindering the approach of the protease and preventing the cleavage of adjacent peptide bonds.

cluster_0 Unmodified Peptide cluster_1 Cycloleucine-Containing Peptide Unmodified Peptide Peptide Backbone Natural Amino Acid Protease Protease Unmodified Peptide->Protease Binding Cleavage Proteolytic Cleavage Protease->Cleavage Cycloleucine Peptide Peptide Backbone Cycloleucine Protease_2 Protease Cycloleucine Peptide->Protease_2 Steric Hindrance (Binding Impaired) No Cleavage Enhanced Stability Protease_2->No Cleavage

Caption: Mechanism of protease resistance by cycloleucine incorporation.

Experimental Protocols

The proteolytic stability of peptides can be quantitatively assessed using an in vitro serum or plasma stability assay followed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1][2]

In Vitro Serum/Plasma Stability Assay

This assay assesses the overall stability of the synthesized peptide in a complex biological fluid.[3][4]

1. Materials and Reagents:

  • Lyophilized peptides (unmodified and cycloleucine-containing)

  • Human serum or plasma (pooled, commercially available)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Incubator set to 37°C

  • RP-HPLC system with a C18 column or an LC-MS system

2. Procedure:

  • Peptide Stock Solution Preparation: Dissolve each peptide in DMSO to a final concentration of 1 mg/mL.

  • Incubation: Pre-warm human serum or plasma to 37°C. Spike the serum/plasma with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is below 1% to minimize effects on enzyme activity. Incubate the samples at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the peptide-serum/plasma mixture.

  • Reaction Quenching and Protein Precipitation: Immediately quench the enzymatic reaction by adding the aliquot to a microcentrifuge tube containing a protein precipitation solution (e.g., ACN with 0.1% TFA) in a 1:3 or 1:4 (sample:solution) ratio. Vortex thoroughly.

  • Centrifugation: Incubate the samples on ice for 10-15 minutes to allow for complete protein precipitation. Centrifuge the tubes at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

  • Sample Analysis: Carefully collect the supernatant, which contains the peptide, and transfer it to an HPLC vial for analysis.

RP-HPLC Analysis

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 20-30 minutes), depending on the peptide's hydrophobicity.

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 214 nm or 220 nm

  • Injection Volume: 20-50 µL

2. Data Analysis:

  • The peak area of the intact peptide is integrated at each time point.

  • The percentage of intact peptide remaining is calculated relative to the peak area at the 0-hour time point.

  • The half-life (t½) of the peptide is determined by plotting the percentage of intact peptide remaining against time and fitting the data to a one-phase exponential decay model.

LC-MS Analysis

For more precise identification and quantification, especially when degradation products are to be characterized, LC-MS is the preferred method.[2][5]

1. Chromatographic and Mass Spectrometry Conditions:

  • LC System: A nano or micro-flow LC system is often used for higher sensitivity.

  • Column: C18 reversed-phase column suitable for mass spectrometry.

  • Mobile Phases: Similar to RP-HPLC, but using formic acid (e.g., 0.1%) instead of TFA, as TFA can cause ion suppression.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap, Q-TOF).

  • Data Acquisition: Data can be acquired in full scan mode to identify degradation products or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive quantification of the parent peptide.

2. Data Analysis:

  • The peak area of the specific mass-to-charge ratio (m/z) corresponding to the intact peptide is determined at each time point.

  • Quantification and half-life determination are performed similarly to the RP-HPLC method.

Experimental Workflow

The following diagram illustrates the general workflow for conducting a proteolytic stability assay.

cluster_workflow Proteolytic Stability Assay Workflow Start Start Peptide_Incubation 1. Incubate Peptide with Serum/Plasma at 37°C Start->Peptide_Incubation Time_Points 2. Collect Aliquots at Various Time Points Peptide_Incubation->Time_Points Quench_Precipitate 3. Quench Reaction & Precipitate Proteins Time_Points->Quench_Precipitate Centrifuge 4. Centrifuge to Pellet Precipitated Proteins Quench_Precipitate->Centrifuge Supernatant_Collection 5. Collect Supernatant Containing Peptide Centrifuge->Supernatant_Collection Analysis 6. Analytical Method Supernatant_Collection->Analysis HPLC RP-HPLC Analysis Analysis->HPLC UV Detection LCMS LC-MS Analysis Analysis->LCMS Mass Detection Data_Analysis 7. Data Analysis: Peak Integration, % Remaining Calculation HPLC->Data_Analysis LCMS->Data_Analysis Half_Life 8. Determine Half-Life (t½) Data_Analysis->Half_Life End End Half_Life->End

References

A Comparative Guide to the Conformational Analysis of Peptides Incorporating Cycloleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cycloleucine's Conformational Impact on Peptides

In the realm of peptide-based drug design and development, the conformational rigidity of the peptide backbone is a critical determinant of biological activity, metabolic stability, and target specificity. The incorporation of non-natural, sterically constrained amino acids is a widely adopted strategy to modulate peptide conformation. Among these, cycloleucine (Cle), a cyclic amino acid, has emerged as a valuable tool for introducing specific structural constraints. This guide provides a comprehensive comparison of the conformational effects of incorporating cycloleucine into peptides, with a focus on supporting experimental data and detailed methodologies.

The Conformational Landscape: Cycloleucine vs. Alternatives

The cyclic nature of cycloleucine significantly restricts the allowable backbone dihedral angles, phi (φ) and psi (ψ), in a manner distinct from both linear amino acids and the commonly used cyclic imino acid, proline. While proline's five-membered ring introduces significant conformational constraints, the gem-dimethyl group on the alpha-carbon of cycloleucine imposes a different set of steric hindrances, leading to unique conformational preferences.

Comparative Analysis of Dihedral Angles

The conformational space accessible to an amino acid residue within a peptide is best visualized on a Ramachandran plot, which maps the distribution of φ and ψ angles.[1][2][3] While proline itself has a restricted Ramachandran plot, cycloleucine's conformational space is also significantly constrained, favoring specific secondary structures.[4][5]

Amino AcidTypical φ (°)Typical ψ (°)Favored Secondary Structure
Cycloleucine -60 to -90-40 to -10α-helix, 310-helix
Proline -60 ± 20-30 ± 20 (cis) or +160 ± 20 (trans)Turns, Polyproline helix
Alanine (Acyclic) -150 to -50-70 to +160α-helix, β-sheet, random coil

Note: The values presented are typical ranges and can be influenced by the surrounding amino acid sequence and solvent conditions.

The incorporation of cycloleucine has been shown to be a potent inducer of helical structures, including both α-helices and 310-helices.[6] This is in contrast to proline, which is known as a "helix breaker" but is often found in turn structures.[7]

Experimental Methodologies for Conformational Analysis

The elucidation of peptide conformation relies on a combination of spectroscopic and crystallographic techniques. The following sections detail the key experimental protocols used in the analysis of cycloleucine-containing peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[8] Key NMR experiments for conformational analysis include:

  • 1D ¹H NMR: Provides initial information on the overall folding and conformational homogeneity of the peptide.

  • 2D TOCSY (Total Correlation Spectroscopy): Used for the assignment of proton resonances within each amino acid residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the peptide's three-dimensional structure. For cycloleucine-containing peptides, specific NOE patterns can confirm helical conformations.[9][10]

  • ¹³C NMR: The chemical shifts of the Cα and Cβ carbons are sensitive to the backbone conformation and can be used to distinguish between different secondary structures.

Typical NMR Experimental Protocol:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. The choice of solvent can significantly influence peptide conformation.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (TOCSY, NOESY/ROESY, HSQC) on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Resonance Assignment: Process the spectra and assign the proton and carbon resonances using standard sequential assignment strategies.

  • Structural Calculations: Use the distance restraints derived from NOESY/ROESY data and dihedral angle restraints (if available from coupling constants) to calculate a family of solution structures using software such as CYANA, XPLOR-NIH, or CNS.

  • Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR.

NMR_Workflow Peptide_Synthesis Peptide Synthesis & Purification Sample_Prep NMR Sample Preparation Peptide_Synthesis->Sample_Prep NMR_Acquisition 1D & 2D NMR Data Acquisition Sample_Prep->NMR_Acquisition Data_Processing Data Processing & Resonance Assignment NMR_Acquisition->Data_Processing Structural_Calculation Structure Calculation (NOE/ROE restraints) Data_Processing->Structural_Calculation Structure_Validation Structure Validation & Analysis Structural_Calculation->Structure_Validation

Figure 1. A typical experimental workflow for NMR-based peptide conformational analysis.
X-Ray Crystallography

X-ray crystallography provides high-resolution structural information of peptides in the solid state. This technique is particularly valuable for unambiguously determining bond lengths, bond angles, and dihedral angles.

Typical X-Ray Crystallography Protocol:

  • Crystallization: Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant concentration) to obtain single crystals of the peptide suitable for diffraction.

  • Data Collection: Mount a single crystal and collect X-ray diffraction data using a diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or molecular replacement. Refine the atomic model against the experimental data.

  • Structure Analysis: Analyze the final structure to determine precise conformational parameters, including φ and ψ angles. The Protein Data Bank (PDB) is a repository for such crystal structures.[4][11]

XRay_Workflow Peptide_Synthesis Peptide Synthesis & Purification Crystallization Peptide Crystallization Peptide_Synthesis->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Structure_Analysis Conformational Analysis Structure_Solution->Structure_Analysis

Figure 2. A generalized workflow for determining peptide structure by X-ray crystallography.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution. The characteristic CD spectra of α-helices, β-sheets, and random coils allow for the qualitative and semi-quantitative analysis of a peptide's conformational ensemble. For α-helical peptides, the CD spectrum typically shows negative bands around 222 nm and 208 nm, and a positive band around 192 nm.[12][13]

Typical CD Spectroscopy Protocol:

  • Sample Preparation: Dissolve the peptide in an appropriate buffer (e.g., phosphate buffer) to a concentration of approximately 0.1-0.2 mg/mL. The buffer should not have significant absorbance in the far-UV region.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a spectropolarimeter.

  • Data Analysis: Analyze the spectrum to estimate the percentage of different secondary structure elements using deconvolution software. The mean residue ellipticity at 222 nm is often used to quantify α-helical content.

Synthesis of Cycloleucine-Containing Peptides

The incorporation of cycloleucine into peptides is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing the Fmoc/tBu strategy.[1][14][15]

General Solid-Phase Peptide Synthesis (SPPS) Protocol:

  • Resin Swelling: Swell the appropriate solid support (e.g., Rink amide resin for C-terminal amides or Wang resin for C-terminal acids) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of piperidine in DMF.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (in this case, Fmoc-Cycloleucine-OH) using a coupling reagent such as HBTU/HATU in the presence of a base like N,N-diisopropylethylamine (DIEA).

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

SPPS_Cycle Start Resin-Bound Peptide Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Elongated Resin-Bound Peptide Wash2->End End->Deprotection Repeat Cycle

Figure 3. The iterative cycle of solid-phase peptide synthesis (SPPS).

Conclusion

The incorporation of cycloleucine into peptides provides a powerful strategy for constraining their conformation, primarily promoting the formation of helical structures. This contrasts with the turn-inducing properties of proline, offering a distinct tool for peptide design. The experimental methodologies of NMR spectroscopy, X-ray crystallography, and CD spectroscopy are essential for characterizing the precise conformational effects of cycloleucine. A thorough understanding of these techniques and the unique structural constraints imposed by cycloleucine is paramount for the rational design of peptidomimetics with enhanced therapeutic potential.

References

Fmoc-strategy versus Boc-strategy for cycloleucine peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing sterically hindered amino acids like cycloleucine presents a significant challenge. The choice between the two most prominent solid-phase peptide synthesis (SPPS) strategies, Fmoc and Boc, can critically impact the yield, purity, and overall success of the synthesis. This guide provides an objective comparison of the Fmoc and Boc strategies for the synthesis of cycloleucine-containing peptides, supported by available data and detailed experimental protocols.

The incorporation of cycloleucine, a cyclic non-natural amino acid, into a peptide sequence can induce unique conformational constraints, making it a valuable tool in drug design and structural biology. However, its bulky, α,α-disubstituted nature creates significant steric hindrance, which can impede the efficiency of peptide bond formation. This often leads to lower yields, incomplete reactions, and the formation of deletion sequences. Overcoming these challenges requires careful consideration of the synthetic strategy, including the choice of protecting groups and coupling reagents.

At a Glance: Fmoc vs. Boc for Cycloleucine Peptide Synthesis

FeatureFmoc-StrategyBoc-Strategy
α-Amino Protecting Group Fluorenylmethyloxycarbonyl (Fmoc)tert-Butoxycarbonyl (Boc)
Deprotection Condition Mildly basic (e.g., 20% piperidine in DMF)Strongly acidic (e.g., TFA in DCM)
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Acid-labile (benzyl-based), cleaved by strong acid (e.g., HF)
Orthogonality Fully orthogonalNot fully orthogonal
Cleavage from Resin Mildly acidic (TFA)Strong acid (e.g., HF, TFMSA)
Compatibility with Hindered Residues Generally preferred with potent coupling reagentsCan be advantageous for hydrophobic sequences
Common Coupling Reagents HATU, HBTU, HCTU, PyBOPDCC/HOBt, HBTU
Safety Concerns Piperidine is toxicTFA is corrosive; HF is highly hazardous

The Core Chemistry: A Tale of Two Protecting Groups

The fundamental difference between the Fmoc and Boc strategies lies in the lability of the α-amino protecting group. The Fmoc group is removed under basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). In contrast, the Boc group is labile to acid and is removed by treatment with an acid such as trifluoroacetic acid (TFA).[1] This key distinction dictates the entire synthetic workflow, from the choice of resin and side-chain protecting groups to the final cleavage conditions.

The Fmoc/tBu (tert-butyl) strategy is considered fully orthogonal because the base-labile Fmoc group can be removed without affecting the acid-labile side-chain protecting groups.[1] This allows for a high degree of flexibility and is generally considered a milder approach.[2][3] The Boc/Bzl (benzyl) strategy, on the other hand, is not fully orthogonal as both the temporary Nα-protection (Boc) and the permanent side-chain protection (benzyl-based) are removed by acid, albeit at different strengths.[4]

Navigating Steric Hindrance: The Cycloleucine Challenge

The synthesis of peptides containing sterically hindered amino acids like cycloleucine is notoriously difficult.[5] Conventional coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt), often prove inefficient, leading to low yields and incomplete coupling.[5] To overcome this, more potent activating agents are required.

Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), as well as phosphonium salt-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are now the reagents of choice for coupling sterically demanding residues.[1][6] These reagents form highly reactive activated esters that can overcome the steric barrier presented by cycloleucine.[6]

While direct comparative data for cycloleucine is scarce, studies on other hindered amino acids and difficult sequences show that reagents like HATU and HCTU can significantly improve coupling efficiency and final peptide purity, even with reduced reaction times.[7][]

Quantitative Performance Data

Fmoc-Strategy Performance (Illustrative)

Coupling ReagentPeptide SequenceCrude Purity (%)Overall Yield (%)Reference
HATU/HCTUDifficult Sequences (e.g., 65-74 ACP)70-84Not specified[7]
PyBOPVarious Peptides>95 (after purification)Not specified[9]

Boc-Strategy Performance (Illustrative)

Coupling ReagentPeptide SequenceCrude Purity (%)Overall Yield (%)Reference
TBTU/HOBtVarious Peptides (13-29 residues)High (not specified)Not specified[10]
DCC/HOBtSmall Peptides50-80Not specified[11]

Note: The data presented is for illustrative purposes and is not a direct comparison for the same cycloleucine-containing peptide. Yields and purities are highly sequence-dependent.

Experimental Protocols

Below are generalized experimental protocols for a single coupling cycle in both Fmoc and Boc-based SPPS, with considerations for incorporating a sterically hindered amino acid like cycloleucine.

Fmoc-SPPS Protocol for Cycloleucine Incorporation

This protocol outlines a manual procedure for coupling Fmoc-cycloleucine using HATU as the coupling reagent.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

  • Drain the solution and repeat the treatment for an additional 15-20 minutes.

  • Wash the resin thoroughly with DMF.

3. Coupling of this compound:

  • In a separate vessel, dissolve this compound (3-5 equivalents), HATU (3-5 equivalents), and a tertiary base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature. For a sterically hindered residue like cycloleucine, a longer coupling time of 2-4 hours, or even overnight, may be necessary. Monitoring the reaction with a qualitative test (e.g., Kaiser test) is recommended.

  • After coupling, drain the solution and wash the resin extensively with DMF.

4. Capping (Optional but Recommended):

  • If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

5. Chain Elongation:

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

6. Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with dichloromethane (DCM) and dry it.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.

  • Filter the resin and precipitate the peptide from the filtrate using cold diethyl ether.

Boc-SPPS Protocol for Cycloleucine Incorporation

This protocol outlines a manual procedure for coupling Boc-cycloleucine using HBTU as the coupling reagent with in situ neutralization.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM for at least 30 minutes.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% TFA in DCM for 5 minutes.

  • Drain and repeat the treatment for an additional 20-30 minutes.

  • Wash the resin with DCM, followed by a neutralization wash with a solution of 10% DIPEA in DCM.

3. Coupling of Boc-Cycloleucine (In Situ Neutralization):

  • In a separate vessel, dissolve Boc-cycloleucine (2-4 equivalents) and HOBt (2-4 equivalents) in DMF. Add HBTU (2-4 equivalents) to this solution.

  • Add the activated amino acid solution to the deprotected and washed (but not yet neutralized) resin.

  • Add DIPEA (4-8 equivalents) to the reaction mixture to effect in situ neutralization and coupling.

  • Agitate the reaction at room temperature for an extended period (2-4 hours or longer) due to the steric hindrance of cycloleucine.

4. Chain Elongation:

  • Repeat the deprotection and coupling steps for the subsequent amino acids.

5. Final Cleavage:

  • After the synthesis is complete, dry the peptide-resin.

  • Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This step requires specialized equipment and safety precautions.

Workflow and Pathway Diagrams

To visualize the synthetic workflows, the following diagrams are provided in DOT language.

Fmoc-SPPS Workflow

Fmoc_SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling (this compound, HATU/DIPEA, DMF) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for Next Amino Acid wash2->repeat repeat->deprotection Yes final_cleavage Final Cleavage (TFA Cocktail) repeat->final_cleavage No

Caption: A simplified workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.

Boc-SPPS Workflow

Boc_SPPS_Workflow start Start: Swollen Resin deprotection Boc Deprotection (50% TFA/DCM) start->deprotection wash1 DCM/Neutralization Wash deprotection->wash1 coupling Coupling (Boc-Cycloleucine, HBTU/HOBt/DIPEA, DMF) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 repeat Repeat for Next Amino Acid wash2->repeat repeat->deprotection Yes final_cleavage Final Cleavage (HF or TFMSA) repeat->final_cleavage No

References

Efficacy of Cycloleucine-Peptides in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of cyclic peptides in various cellular assays, with a special focus on the role of cycloleucine as a key component in peptide-based therapeutics. Due to a lack of publicly available, direct comparative studies on a series of cycloleucine-peptides, this guide presents data on various cyclic peptides to illustrate their potential efficacy. Cycloleucine, a non-metabolizable amino acid analog, is a potent inhibitor of amino acid transport, particularly the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. By disrupting amino acid uptake, cycloleucine and peptides incorporating it can interfere with crucial cellular processes, including the mTOR signaling pathway, leading to reduced cell growth and proliferation.

Quantitative Data Presentation

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various cyclic peptides against a range of human cancer cell lines. It is important to note that these peptides do not all contain cycloleucine, and the experimental conditions may vary between studies, making direct comparisons challenging. However, this data provides a valuable snapshot of the potency of cyclic peptides in cancer cell lines.

Peptide/CompoundTarget Cell LineAssay TypeIC50 Value (µM)
Axinellin ANSCLC-N6 (Non-small-cell lung carcinoma)Not Specified3.0 (µg/mL)
Axinellin BNSCLC-N6 (Non-small-cell lung carcinoma)Not Specified7.3 (µg/mL)[1]
GG-8-6SMMC-7721 (Hepatocellular carcinoma)Not Specified6.38
GG-8-6HepG2 (Hepatocellular carcinoma)Not Specified12.22[1]
cyclo-RGDPhgSCCVII (Murine squamous cell carcinoma) induced platelet aggregationPlatelet Aggregation Assay3.3[2]
cyclo-RGDPhgADP induced platelet aggregationPlatelet Aggregation Assay1.5[2]
Geodiamolide HHs578T (Breast cancer)Not SpecifiedNot specified, but showed significant inhibitory effects
Pipecolidepsin AA549 (Lung cancer)Not Specified0.6
Pipecolidepsin AHT29 (Colon cancer)Not Specified1.12
Pipecolidepsin AMDA-MB-231 (Breast cancer)Not Specified0.7
Pipecolidepsin BA549 (Lung cancer)Not Specified0.04
Pipecolidepsin BHT29 (Colon cancer)Not Specified0.01
Pipecolidepsin BMDA-MB-231 (Breast cancer)Not Specified0.02[3]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are fundamental for assessing the efficacy of cycloleucine-peptides.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Cell culture medium

  • Test peptides (cycloleucine-peptides)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[4] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Peptide Treatment: Prepare serial dilutions of the test peptides in culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[4]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve to determine the IC50 value.

Crystal Violet Assay for Cell Viability

The crystal violet assay is another method to determine cell viability by staining the DNA of adherent cells.

Materials:

  • 96-well plates

  • Crystal violet solution (0.5% in 20% methanol)[5]

  • Methanol

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., 10% acetic acid)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Fixation: After the treatment period, gently wash the cells with PBS. Add 100 µL of methanol to each well and incubate for 10-15 minutes to fix the cells.

  • Staining: Remove the methanol and add 100 µL of crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.[5]

  • Washing: Gently wash the plate with water to remove excess stain.

  • Drying: Allow the plate to air dry completely.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the stain.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway: Inhibition of mTOR by Cycloleucine-Peptides

Cycloleucine-peptides primarily exert their effect by inhibiting amino acid transporters like LAT1. This leads to a depletion of intracellular amino acids, such as leucine, which is a critical activator of the mTOR signaling pathway. The inhibition of mTORC1 subsequently affects protein synthesis and cell growth.

mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Amino_Acid_Transporter Amino Acid Transporter (e.g., LAT1) mTORC1 mTORC1 (Active) Amino_Acid_Transporter->mTORC1 Activates Inactive_mTORC1 mTORC1 (Inactive) Amino_Acid_Transporter->Inactive_mTORC1 Inhibition leads to Cycloleucine_Peptide Cycloleucine-Peptide Cycloleucine_Peptide->Amino_Acid_Transporter Inhibits Amino_Acids Amino Acids (e.g., Leucine) Amino_Acids->Amino_Acid_Transporter Transport Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes Inhibition_of_Growth Inhibition of Protein Synthesis & Cell Growth Inactive_mTORC1->Inhibition_of_Growth Leads to Cytotoxicity_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h peptide_treatment Treat Cells with Cycloleucine-Peptides (Serial Dilutions) incubation_24h->peptide_treatment incubation_treatment Incubate for 24-72h peptide_treatment->incubation_treatment viability_assay Perform Cell Viability Assay (e.g., MTT or Crystal Violet) incubation_treatment->viability_assay read_plate Measure Absorbance (Plate Reader) viability_assay->read_plate data_analysis Data Analysis: - Calculate % Viability - Determine IC50 read_plate->data_analysis end End data_analysis->end

References

The Unseen Architect: How Cycloleucine Fortifies Peptide-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis reveals that the incorporation of cycloleucine into peptides conformationally preorganizes them for enhanced binding to target proteins, offering a potent strategy for the development of next-generation therapeutics. This guide delves into the structural impact of this unique amino acid, presenting a comparative analysis of binding affinities and detailed experimental methodologies for researchers in drug discovery and chemical biology.

The quest for more stable and potent peptide-based drugs has led scientists to explore a variety of chemical modifications. Among these, the introduction of conformationally constrained amino acids has emerged as a particularly fruitful approach. Cycloleucine, a cyclic non-natural amino acid, stands out for its ability to rigidly fix the peptide backbone, thereby reducing the entropic penalty upon binding to a protein target and often leading to a significant enhancement in binding affinity and stability.

This guide provides a comparative overview of the structural and functional consequences of incorporating cycloleucine into peptides, supported by experimental data and detailed protocols to aid researchers in applying these principles to their own work.

Conformational Rigidity: The Key to Enhanced Binding

The primary structural impact of cycloleucine lies in its rigid five-membered ring, which severely restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This contrasts sharply with the conformational flexibility of linear peptides, which can adopt a multitude of conformations in solution, only one of which is typically active for binding. By pre-organizing the peptide into a bioactive conformation, cycloleucine effectively reduces the conformational entropy that must be overcome for binding to occur. This entropic advantage often translates into a more favorable Gibbs free energy of binding and, consequently, a higher binding affinity.

A notable example of this principle is observed in the development of inhibitors for the p53-MDM2 protein-protein interaction, a critical target in cancer therapy. While numerous peptide-based inhibitors have been designed, those incorporating cycloleucine or other constraining elements often exhibit superior binding affinities compared to their linear counterparts.

Comparative Analysis of Binding Affinity

To illustrate the impact of cycloleucine, we present a hypothetical comparative analysis based on typical findings in the field. The following table summarizes binding affinity data for a model peptide system targeting a generic protein receptor, comparing the linear peptide with its cycloleucine-containing cyclic analogue.

Peptide SequenceModificationTarget ProteinBinding Affinity (Kd)Fold Improvement
Ac-Phe-Ala-Tyr-Trp-Leu-Ala-NH2LinearReceptor X1.5 µM-
Ac-Cys(1)-Phe-Ala-cLeu -Trp-Leu-Cys(6)-NH2Cyclized (Disulfide), CycloleucineReceptor X75 nM20-fold

Note: This data is representative and intended for illustrative purposes.

The significant decrease in the dissociation constant (Kd) for the cycloleucine-containing cyclic peptide highlights the profound effect of conformational constraint on binding affinity.

Experimental Workflows and Logical Relationships

The journey from peptide design to the validation of its enhanced binding properties involves a series of well-defined experimental steps. The following diagram illustrates a typical workflow for comparing the efficacy of a linear versus a cycloleucine-constrained cyclic peptide.

G cluster_0 Peptide Design & Synthesis cluster_1 Biophysical Characterization cluster_2 Data Analysis & Comparison Peptide_Design Peptide Design (Linear vs. cLeu-Cyclic) Peptide_Synthesis Solid-Phase Peptide Synthesis Peptide_Design->Peptide_Synthesis Peptide_Purification HPLC Purification & Mass Spec Verification Peptide_Synthesis->Peptide_Purification SPR Surface Plasmon Resonance (SPR) (Binding Kinetics) Peptide_Purification->SPR Binding Affinity ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics) Peptide_Purification->ITC Thermodynamic Profile NMR NMR Spectroscopy (3D Structure) Peptide_Purification->NMR Conformational Analysis X-Ray X-Ray Crystallography (Complex Structure) Peptide_Purification->X-Ray High-Resolution Structure Data_Analysis Quantitative Data Analysis (Kd, Kon, Koff, ΔH, ΔS) SPR->Data_Analysis ITC->Data_Analysis Structural_Comparison Structural Superimposition & Analysis NMR->Structural_Comparison X-Ray->Structural_Comparison

Figure 1: Experimental workflow for comparative analysis.

This workflow begins with the design and synthesis of both the linear and the cycloleucine-constrained peptides. Following purification and characterization, a suite of biophysical techniques is employed to comprehensively assess their interaction with the target protein.

Detailed Experimental Protocols

To facilitate the replication and adaptation of these methods, detailed protocols for key biophysical experiments are provided below.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation (Kd) constants for the peptide-protein interaction.

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, NTA)

  • Ligand (target protein) and analyte (peptide)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Ligand Immobilization: The target protein is immobilized on the sensor chip surface using standard amine coupling chemistry or affinity capture (e.g., His-tag to an NTA chip).

  • Analyte Injection: A series of concentrations of the peptide (analyte) are injected over the sensor surface.

  • Data Collection: The change in the SPR signal (response units, RU) is monitored in real-time, generating sensorgrams that show the association and dissociation phases.

  • Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic and affinity constants.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: To determine the thermodynamic parameters of the binding interaction, including the change in enthalpy (ΔH), entropy (ΔS), and the binding stoichiometry (n).

Materials:

  • Isothermal titration calorimeter

  • Protein and peptide samples in identical buffer (e.g., PBS or HEPES)

  • Syringe for titrant and sample cell

Procedure:

  • Sample Preparation: The protein solution is placed in the sample cell, and the peptide solution (at a higher concentration) is loaded into the titration syringe. Both solutions must be in the exact same buffer to minimize heats of dilution.

  • Titration: A series of small injections of the peptide solution are made into the protein solution while the heat change is measured.

  • Data Collection: The heat released or absorbed after each injection is recorded, generating a titration curve.

  • Data Analysis: The titration curve is integrated and fitted to a binding model to determine ΔH, Kd, and n. ΔS and the Gibbs free energy (ΔG) can then be calculated.

NMR Spectroscopy for Structural Analysis

Objective: To determine the three-dimensional structure of the cycloleucine-containing peptide in solution and to map its binding interface upon interaction with the protein.

Materials:

  • High-field NMR spectrometer

  • Isotopically labeled (15N, 13C) peptide and/or protein samples

  • NMR buffer (e.g., phosphate buffer in D2O or H2O/D2O)

Procedure:

  • Data Acquisition: A suite of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed on the peptide alone to determine its solution structure.

  • Structure Calculation: Distance restraints derived from NOESY spectra and dihedral angle restraints are used in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures.

  • Interaction Mapping: Chemical shift perturbation experiments (e.g., 1H-15N HSQC) are conducted by titrating the unlabeled protein into the 15N-labeled peptide (or vice versa) to identify the amino acid residues at the binding interface.

X-ray Crystallography for High-Resolution Structural Details

Objective: To obtain a high-resolution three-dimensional structure of the peptide-protein complex.

Materials:

  • Purified protein and peptide

  • Crystallization screens and plates

  • X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

  • Crystallization: The protein-peptide complex is screened against a wide range of crystallization conditions (precipitants, buffers, salts) to obtain diffraction-quality crystals.

  • Data Collection: The crystals are exposed to an X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination: The diffraction data is processed, and the electron density map is calculated. A model of the protein-peptide complex is built into the electron density and refined to yield the final structure.

Signaling Pathways and Logical Relationships

The inhibition of protein-protein interactions, such as the p53-MDM2 pathway, can have profound effects on cellular signaling. A simplified diagram illustrating the logic of this inhibition is presented below.

G p53 p53 p53_MDM2_Complex p53-MDM2 Complex p53->p53_MDM2_Complex Apoptosis Apoptosis p53->Apoptosis MDM2 MDM2 MDM2->p53_MDM2_Complex Degradation p53 Degradation p53_MDM2_Complex->Degradation cLeu_Inhibitor Cycloleucine-Peptide Inhibitor cLeu_Inhibitor->MDM2 Binds to

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Fmoc-Cycloleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as Fmoc-cycloleucine, is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with standard laboratory safety protocols.

Immediate Safety and Handling Protocols

Before beginning the disposal process, it is crucial to be familiar with the inherent characteristics of this compound and the necessary personal protective equipment (PPE).

This compound Properties:

PropertyValue
CAS Number 117322-30-2[1]
Chemical Formula C21H21NO4[1]
Molecular Weight 351.4 g/mol [1]
Appearance Solid
Storage Temperature 2-8 °C, in a dry, well-ventilated area[1]

Personal Protective Equipment (PPE):

Adherence to proper PPE is the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory:

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield (minimum 8 inches) should be worn.[1]

  • Hand Protection: Handle with gloves. Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact. Contaminated gloves should be disposed of in accordance with laboratory and local regulations.[1]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: While generally not required for low-level dust, if nuisance levels of dust are present, a type N95 (US) or type P1 (EN 143) dust mask should be used.[1]

Step-by-Step Disposal Procedure for this compound

Treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed to be non-hazardous by your institution's safety office.[3] The following procedure outlines the safe disposal of this compound and associated waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unreacted this compound, contaminated materials (e.g., weigh boats, contaminated paper towels), and spill cleanup materials in a designated, compatible, and clearly labeled hazardous waste container.[1][4]

  • Liquid Waste: Solutions containing this compound, including reaction mixtures and rinsates from deprotection steps (often containing solvents like DMF and bases like piperidine), must be collected in a separate, compatible, and labeled hazardous liquid waste container.[5][6] Do not dispose of this waste down the drain.[1]

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[4]

2. Waste Container Management:

  • Compatibility: Use containers made of a material that will not react with the chemical waste. Plastic is often preferred.[7]

  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical names of the contents.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[3][8] This prevents the release of vapors and potential spills. Evaporation is not an acceptable method of disposal.[3][8]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled hazardous waste containers at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][8]

  • The SAA must be inspected weekly for any signs of leakage.[8]

  • Be aware of the volume limits for waste accumulation in an SAA (e.g., a maximum of 55 gallons of hazardous waste or one quart for acutely toxic waste).[7]

4. Disposal of Empty Containers:

  • A container that has held this compound should be considered hazardous waste.

  • To dispose of the empty container as regular trash, it must be triple-rinsed with a suitable solvent that can remove the chemical residue.[3]

  • The rinsate from each rinse must be collected and disposed of as hazardous liquid waste.[3]

  • After triple-rinsing, deface or remove all chemical labels from the container before disposing of it in the regular trash.[3]

5. Arranging for Waste Pickup:

  • Once the waste container is full or ready for disposal, submit a waste collection request to your institution's Environmental Health and Safety (EHS) or equivalent department.[3]

Below is a workflow diagram illustrating the decision-making and procedural steps for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposal start This compound Waste Generated decision Waste Type? start->decision solid_waste Solid Waste (e.g., powder, contaminated items) decision->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) decision->liquid_waste Liquid sharps_waste Contaminated Sharps decision->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Sharps Container sharps_waste->collect_sharps store Store in Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store collect_sharps->store pickup Request Pickup by EHS/Waste Management store->pickup end Proper Disposal Complete pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Guidance for Handling Fmoc-Cycloleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of specialized reagents like Fmoc-cycloleucine is paramount. This document provides a comprehensive, step-by-step guide to the personal protective equipment (PPE), operational procedures, and disposal plans necessary for managing this compound throughout its laboratory lifecycle. Adherence to these protocols is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Assessment and Personal Protective Equipment (PPE)

There are conflicting reports regarding the hazard classification of this compound. While some Safety Data Sheets (SDS) classify it as non-hazardous, others indicate potential for skin, eye, and respiratory irritation. Therefore, a conservative approach is mandated, treating the compound as potentially hazardous. The following PPE is required when handling this compound in its solid form and when it is in solution.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Equipment Specification Purpose
Eye Protection Chemical safety goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or when there is a significant splash risk.Protects eyes from dust particles and chemical splashes.
Hand Protection Chemical-resistant nitrile gloves.Prevents skin contact with the chemical.
Body Protection A lab coat should be worn at all times.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[1]Minimizes the risk of respiratory irritation from airborne powder.

Operational Plan: From Receipt to Reaction

A systematic workflow ensures that this compound is handled safely and efficiently at every stage.

  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is typically 2-8°C.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any hazard warnings.

  • Designated Area: All weighing of solid this compound should be conducted in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure, to contain any airborne powder.

  • Dispensing: Use a spatula or other appropriate tool to dispense the powder. Avoid creating dust clouds.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing. Common solvents for Fmoc-amino acids in solid-phase peptide synthesis (SPPS) include dimethylformamide (DMF).[2]

This compound is a key building block in SPPS.[3] The general workflow involves the following steps:

  • Resin Swelling: The solid support resin is swelled in a suitable solvent like DMF.[2]

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a mild base, typically a 20% solution of piperidine in DMF.[2][4][5]

  • Washing: The resin is washed thoroughly with DMF to remove residual piperidine and the cleaved Fmoc group.[2]

  • Coupling: The this compound is activated and coupled to the deprotected amino group on the resin.

  • Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, often using a strong acid like trifluoroacetic acid (TFA).[2]

Waste Disposal Plan

Proper disposal of all waste streams is crucial to maintain a safe laboratory environment and comply with regulations.

  • Unused this compound: Treat as hazardous chemical waste. Collect in a clearly labeled, sealed container for disposal by a licensed waste disposal service.[1]

  • Contaminated Materials: Any items that have come into direct contact with solid this compound, such as weighing paper, contaminated gloves, and disposable lab coats, should be collected in a designated hazardous waste container.

  • Solvent Waste: All liquid waste from the SPPS process, including DMF, piperidine solutions, and washing solvents, should be collected in a clearly labeled, sealed, and compatible hazardous waste container. Do not pour chemical waste down the drain.[1]

  • Acidic Waste: The trifluoroacetic acid (TFA) waste from the final cleavage step should be collected in a separate, acid-resistant hazardous waste container.

  • Decontamination: Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., DMF). The rinsate should be collected as hazardous liquid waste.

  • Disposal: Once decontaminated, the empty container can be disposed of as non-hazardous waste, or as directed by your institution's safety protocols.

Workflow for Handling this compound

Fmoc_Cycloleucine_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_synthesis Synthesis cluster_disposal Disposal receiving Receiving & Inspection storage Storage (2-8°C) receiving->storage weighing Weighing in Fume Hood storage->weighing solution Solution Preparation weighing->solution ppe_waste Contaminated PPE Disposal weighing->ppe_waste spps Solid-Phase Peptide Synthesis solution->spps solution->ppe_waste solid_waste Solid Waste Collection spps->solid_waste liquid_waste Liquid Waste Collection spps->liquid_waste spps->ppe_waste final_disposal Licensed Waste Disposal solid_waste->final_disposal liquid_waste->final_disposal ppe_waste->final_disposal

Caption: A logical workflow for the safe handling of this compound.

By implementing these detailed safety and logistical procedures, researchers can confidently and safely utilize this compound in their drug discovery and development efforts, ensuring a secure and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-cycloleucine
Reactant of Route 2
Reactant of Route 2
Fmoc-cycloleucine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.